(4-Bromophenyl)diphenylphosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBCLNFEOKEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223636 | |
| Record name | (4-Bromophenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
734-59-8 | |
| Record name | (4-Bromophenyl)diphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=734-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)diphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000734598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromophenyl)diphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (4-Bromophenyl)diphenylphosphine: Synthesis, Applications, and Best Practices
Introduction: Unveiling a Versatile Phosphine Ligand
(4-Bromophenyl)diphenylphosphine, identified by the CAS number 734-59-8 , is a solid, crystalline organophosphorus compound that has carved a significant niche in the landscape of modern synthetic chemistry.[1][2][3][4][5][6][7] Its utility stems from the unique electronic and steric properties conferred by the presence of a bromine atom on one of the phenyl rings attached to the central phosphorus atom. This seemingly simple modification provides a reactive handle for further functionalization and modulates the electron-donating capacity of the phosphine, making it an invaluable ligand in a myriad of catalytic transformations. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its practical applications and safe handling, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is paramount for its effective and safe utilization. The key physicochemical characteristics of this compound are summarized below.
| Property | Value |
| CAS Number | 734-59-8[1][2][3][4][5][6][7] |
| Molecular Formula | C18H14BrP[2][3][4][5][6] |
| Molecular Weight | 341.18 g/mol [1][5][6][7] |
| Appearance | White to off-white solid[3] |
| Melting Point | 79-80 °C[1][3][7] |
| Boiling Point | 205-210 °C at 4 Torr[3] |
| Solubility | Soluble in nonpolar organic solvents. |
Safety and Handling:
This compound is classified as harmful and an irritant.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[9]
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2][4][5][6]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2][4][6]
Synthesis and Characterization: From Precursors to Purified Ligand
The synthesis of this compound is typically achieved through the reaction of a Grignard reagent derived from 1,4-dibromobenzene with chlorodiphenylphosphine. This method provides a reliable and scalable route to the desired product.
Synthetic Workflow Diagram:
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(4-Bromophenyl)diphenylphosphine chemical properties
An In-depth Technical Guide to (4-Bromophenyl)diphenylphosphine: Properties, Reactivity, and Applications
Introduction
This compound stands as a pivotal molecule in the landscape of modern organic and organometallic chemistry. As a triarylphosphine, it possesses the fundamental characteristics that make this class of compounds exceptional ligands for transition metal catalysis. However, the strategic placement of a bromine atom on one of the phenyl rings elevates its utility far beyond that of a simple spectator ligand. This guide offers a comprehensive exploration of this compound, delving into its core chemical properties, synthesis, and multifaceted reactivity. We will examine its critical role as a tunable ligand in catalysis, its function as a versatile synthetic building block, and its application in fields ranging from drug discovery to materials science, providing researchers and development professionals with a detailed understanding of this important chemical entity.
Chapter 1: Core Physicochemical and Structural Properties
This compound is a white to off-white solid at room temperature, a characteristic typical of many triarylphosphines.[1] Its properties are defined by the central phosphorus atom bonded to two phenyl groups and one 4-bromophenyl group.
Data Presentation: Key Properties
The fundamental physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 734-59-8 | [1][2][3][4] |
| Molecular Formula | C₁₈H₁₄BrP | [3][4][5][6] |
| Molecular Weight | 341.19 g/mol | [2][3][4][6] |
| Melting Point | 79-80 °C | [1] |
| Physical Form | Solid | [1][2] |
| Purity | Typically ≥95-98% | [1][2] |
| IUPAC Name | (4-bromophenyl)diphenylphosphane | [1][3] |
Structural Representation
The structure of this compound is foundational to its reactivity. The phosphorus atom possesses a lone pair of electrons, which is crucial for its coordination to metal centers, while the aryl groups define its steric and electronic environment.
Caption: 2D structure of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
| Spectrum Type | Key Features and Expected Chemical Shifts (ppm) | Source(s) |
| ¹H NMR | Multiplets in the aromatic region, typically ~7.2-7.6 ppm. | [3] |
| ¹³C NMR | Multiple signals in the aromatic region (~128-138 ppm). The carbon atom attached to phosphorus will show coupling (JC-P). | [3] |
| ³¹P NMR | A single peak is expected. For a related compound, (4ʹ-bromobiphenyl-4-yl)diphenylphosphine, the shift is -5.87 ppm. The corresponding phosphine oxide appears significantly downfield at ~29-30 ppm. | [3][7] |
| Mass Spec. | Molecular Ion (M+) peak expected at m/z ≈ 340 and 342 in a ~1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. | [3][5] |
Chapter 2: Synthesis and Handling
Synthetic Route
A common and reliable method for the synthesis of this compound involves a Grignard reaction.[8] This approach is favored for its high efficiency and the ready availability of starting materials.
Causality in Experimental Choice: The synthesis begins with the formation of a Grignard reagent from p-dibromobenzene. The use of an ethereal solvent like dry ether is critical as it solvates the magnesium ion, stabilizing the Grignar reagent.[8] A crystal of iodine is often added to activate the magnesium surface. The subsequent step involves the nucleophilic attack of the Grignard reagent on the electrophilic phosphorus atom of chlorodiphenylphosphine. This selectively forms the new Carbon-Phosphorus bond. The reaction is performed at low temperatures to control its exothermicity and minimize side reactions.
Caption: Workflow for the Wittig Reaction.
Chapter 4: Applications in Research and Development
The unique properties of this compound make it a valuable tool in several areas of scientific research.
Drug Discovery and Medicinal Chemistry
The synthesis of new pharmaceutical agents often relies on the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, for which this compound is an excellent ligand, are among the most powerful methods for forming the carbon-carbon and carbon-heteroatom bonds that constitute the backbones of many drugs. F[9][10]urthermore, the bromine atom serves as a reactive handle, allowing the phosphine itself to be incorporated into larger molecules as a building block. This is particularly relevant in fragment-based drug discovery (FBDD), where small, functionalized molecules are linked together to build potent inhibitors. T[11]he bromodomain-containing protein 4 (BRD4), an important target in cancer therapy, is an example of a protein whose inhibitors are often synthesized using these advanced coupling methodologies.
[12][13]#### Materials Science
The dual functionality of this compound is also advantageous in materials science. The phosphine moiety can be used to coordinate to metal centers in the creation of novel catalysts or functional polymers. Simultaneously, the aryl-bromide can be used as a site for polymerization (e.g., in Suzuki polycondensation) or for grafting the molecule onto surfaces, leading to materials with tailored electronic, optical, or catalytic properties.
Chapter 5: Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki-Miyaura reaction to form 4-phenylacetophenone, using this compound as a component of the catalytic system. This procedure is illustrative and demonstrates the practical application of the ligand.
Self-Validating System: The success of this reaction relies on a series of interdependent choices. The palladium source provides the active catalyst, the phosphine ligand stabilizes it and modulates its reactivity, the base activates the boronic acid, and the solvent system facilitates the interaction of all components. An inert atmosphere is non-negotiable to prevent catalyst decomposition and ligand oxidation.
Methodology
-
Catalyst Pre-formation/Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (Pd(OAc)₂, ~1-2 mol%) and this compound (~2-4 mol%, maintaining a P:Pd ratio of 2:1).
-
Rationale: The phosphine coordinates to the palladium precursor. In the presence of other reactants, the Pd(II) is reduced in situ to the active Pd(0) catalyst.
-
-
Reagent Addition:
-
To the flask, add 4-bromoacetophenone (1.0 equivalent), phenylboronic acid (1.1-1.2 equivalents), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents). [14] * Rationale: A slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The base is essential for the transmetalation step of the catalytic cycle.
-
[15]3. Solvent and Reaction Conditions:
- Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). [14][16] * Heat the reaction mixture with vigorous stirring to 70-80 °C for 18-22 hours, or until TLC/GC-MS analysis indicates consumption of the starting material. [16] * Rationale: The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes the inorganic base, boronic acid byproducts, and any remaining salts.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-phenylacetophenone.
-
This compound is a testament to the power of strategic molecular design. It is more than a simple phosphine ligand; it is a dual-functionality tool that offers chemists precise control over catalysis while simultaneously serving as a robust building block for larger, more complex structures. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it an indispensable component in the synthetic chemist's toolbox, enabling innovations in drug discovery, materials science, and beyond. Understanding its core principles is key to unlocking its full potential in research and development.
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An In-Depth Technical Guide to the Synthesis of (4-Bromophenyl)diphenylphosphine: A Key Intermediate for Researchers and Drug Development Professionals
Introduction: The Versatility and Significance of (4-Bromophenyl)diphenylphosphine
This compound is a versatile organophosphorus compound that has garnered significant attention in the fields of organic synthesis, catalysis, and drug development. Its unique molecular architecture, featuring a tunable phosphine ligand and a reactive brominated aryl group, makes it a valuable building block for the construction of complex molecules and novel therapeutic agents. The phosphorus atom, with its lone pair of electrons, endows the molecule with the ability to act as a ligand for transition metals, forming catalysts that are pivotal in a myriad of cross-coupling reactions. Concurrently, the bromo-substituent provides a reactive handle for further functionalization, enabling its incorporation into larger, more complex molecular frameworks. This dual functionality has cemented its role as a key intermediate in the synthesis of advanced materials, agrochemicals, and, most notably, pharmaceutical compounds.[1][2] For researchers and professionals in drug development, a thorough understanding of the synthesis of this compound is paramount for its effective utilization in the discovery and production of new medicines.
Synthetic Strategies: A Comparative Analysis of Grignard and Palladium-Catalyzed Methodologies
The synthesis of this compound can be approached through several synthetic routes. The two most prominent and practical methods are the Grignard reaction and palladium-catalyzed cross-coupling reactions. The choice between these methodologies often depends on factors such as substrate availability, functional group tolerance, desired scale, and laboratory capabilities.
The Grignard Approach: A Classic and Robust Method
The Grignard reaction is a well-established and reliable method for the formation of carbon-phosphorus bonds.[3] This approach involves the preparation of a Grignard reagent from 1,4-dibromobenzene, which then acts as a nucleophile, attacking an electrophilic phosphorus source, typically chlorodiphenylphosphine.
Mechanism of the Grignard Synthesis
The reaction proceeds through the initial formation of the Grignard reagent, 4-bromophenylmagnesium bromide. This is achieved by reacting 1,4-dibromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The resulting organomagnesium halide is then reacted with chlorodiphenylphosphine. The nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus atom, displacing the chloride ion and forming the desired P-C bond.
Caption: Mechanism of this compound synthesis via the Grignard reaction.
The Palladium-Catalyzed Approach: A Modern and Versatile Alternative
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a powerful and versatile method for the formation of C-P bonds with high functional group tolerance.[4][5] In this approach, 1,4-dibromobenzene can be coupled with a phosphorus nucleophile, such as diphenylphosphine, in the presence of a palladium catalyst and a base.
Mechanism of Palladium-Catalyzed P-C Cross-Coupling
The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) species, forming a palladium(II) intermediate. This is followed by coordination of the phosphine nucleophile and subsequent reductive elimination to furnish the desired triarylphosphine and regenerate the palladium(0) catalyst.[6]
Caption: Simplified catalytic cycle for the palladium-catalyzed synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
This protocol is adapted from a reliable method published in Organic Syntheses.[2]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
1,4-Dibromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Chlorodiphenylphosphine
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid
-
Benzene (or a suitable alternative solvent like toluene)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere, charge the three-necked flask with magnesium turnings and a small crystal of iodine (to initiate the reaction).
-
Add a small portion of a solution of 1,4-dibromobenzene in anhydrous diethyl ether to the flask.
-
Gently warm the mixture to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.
-
Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Chlorodiphenylphosphine:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of chlorodiphenylphosphine in anhydrous diethyl ether to the cooled Grignard solution via the addition funnel. Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or benzene.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or recrystallization. For recrystallization, a mixed solvent system such as dichloromethane/n-heptane (in a 1:4 ratio) or ethanol/benzene can be effective.[7][8]
-
Alternatively, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed for high purity.[9]
-
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Protocol 2: Palladium-Catalyzed Synthesis of this compound
This protocol is a representative procedure based on general methods for palladium-catalyzed P-C cross-coupling reactions.[4][5]
Materials and Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
1,4-Dibromobenzene
-
Diphenylphosphine
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if not using a pre-formed catalyst, e.g., Xantphos, dppf)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Syringes for transfer of air-sensitive reagents
-
Standard work-up and purification equipment as in Protocol 1
Step-by-Step Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, charge the Schlenk flask with the palladium catalyst, phosphine ligand (if needed), and the base.
-
Add the anhydrous solvent to the flask.
-
Add 1,4-dibromobenzene to the reaction mixture.
-
Carefully add the air-sensitive diphenylphosphine to the flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using the same methods as described in the Grignard protocol (vacuum distillation, recrystallization, or column chromatography).
-
Experimental Workflow: Palladium-Catalyzed Synthesis
Caption: Workflow for the palladium-catalyzed synthesis of this compound.
Quantitative Data and Comparison
| Parameter | Grignard Synthesis | Palladium-Catalyzed Synthesis |
| Starting Materials | 1,4-Dibromobenzene, Mg, Chlorodiphenylphosphine | 1,4-Dibromobenzene, Diphenylphosphine |
| Catalyst | None | Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) |
| Reaction Temperature | 0 °C to reflux of ether | 80 - 120 °C |
| Typical Yield | 60-80% | 70-95% |
| Functional Group Tolerance | Limited (incompatible with acidic protons) | Generally high |
| Key Considerations | Requires anhydrous conditions; initiation of Grignard can be tricky | Air-sensitive reagents; cost of palladium catalyst |
Safety and Handling
This compound is an irritant. It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Conclusion: A Powerful Tool for Chemical Innovation
The synthesis of this compound is a critical process for chemists engaged in the development of novel catalysts and pharmaceutical agents. Both the traditional Grignard method and modern palladium-catalyzed cross-coupling reactions offer viable pathways to this important intermediate. While the Grignard synthesis is a robust and cost-effective option for large-scale production, the palladium-catalyzed approach provides greater versatility and functional group tolerance, making it particularly suitable for the synthesis of complex and highly functionalized molecules. A thorough understanding of these synthetic methodologies, coupled with careful experimental execution and purification, will empower researchers to fully exploit the potential of this compound in their scientific endeavors.
References
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
- CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents. (n.d.).
-
Organic Syntheses Procedure. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]
- Cai, D., et al. (2002). Palladium-Catalyzed Synthesis of Aqueous, Fluorous, and Supercritical CO2-Soluble Phosphines. Organic Letters, 4(16), 2841-2843.
- Kwong, F. Y., et al. (2004). A general synthesis of aryl phosphines by palladium catalyzed phosphination of aryl bromides using triarylphosphines. Tetrahedron Letters, 45(26), 5823-5827.
-
Organic Syntheses Procedure. (n.d.). 2,3-diphenylindone. Retrieved from [Link]
- Hasan, M. R., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6032.
- Murugesan, N., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Perrin, D. D., Armarego, W. L. F., & Perrin, D. R. (1980).
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ResearchGate. (n.d.). What the best solvent can be used to recrystallize p-phenylenediamine? Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 3-(2-Bromophenyl)propanenitrile. Retrieved from [Link]
- Matulenko, M. A., et al. (2005). Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine. Journal of Organic Chemistry, 70(1), 15-18.
-
Organic Syntheses Procedure. (n.d.). Phosphine, (p-bromophenyl)diphenyl-. Retrieved from [Link]
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
- Hasan, M. R., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6032.
- Murugesan, N., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
- Matulenko, M. A., et al. (2005). Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine. Journal of Organic Chemistry, 70(1), 15-18.
-
Organic Syntheses Procedure. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]
- Cai, D., et al. (2002). Palladium-Catalyzed Synthesis of Aqueous, Fluorous, and Supercritical CO2-Soluble Phosphines. Organic Letters, 4(16), 2841-2843.
-
Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to (4-Bromophenyl)diphenylphosphine: Synthesis, Characterization, and Applications in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Versatility of a Key Phosphine Ligand
(4-Bromophenyl)diphenylphosphine, systematically named (4-bromophenyl)diphenylphosphane according to IUPAC nomenclature, is a triarylphosphine that has garnered significant attention in the field of organic synthesis and catalysis.[1] Its unique electronic and steric properties, conferred by the presence of two phenyl groups and a bromine-substituted phenyl ring attached to a central phosphorus atom, make it a valuable ligand in a multitude of transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, detailed characterization, and highlights its critical role in facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in medicinal chemistry and materials science.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | (4-bromophenyl)diphenylphosphane | [1] |
| CAS Number | 734-59-8 | [1] |
| Molecular Formula | C₁₈H₁₄BrP | [1] |
| Molecular Weight | 341.19 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 79-80 °C | [3] |
| Solubility | Soluble in many organic solvents such as ether and benzene.[3] |
Safety Profile: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound via Grignard Reaction: A Validated Protocol
The synthesis of this compound is most reliably achieved through the reaction of a Grignard reagent, prepared from p-dibromobenzene, with chlorodiphenylphosphine. This method, detailed in Organic Syntheses, provides a robust and scalable route to the desired product.[3]
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Part 1: Preparation of the Grignard Reagent
-
Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a reflux condenser protected by a drying tube (e.g., calcium chloride), and an inlet for an inert gas (e.g., nitrogen).
-
Initiation: To the flask, add magnesium turnings and a crystal of iodine. A small amount of a solution of p-dibromobenzene in anhydrous diethyl ether is added to initiate the reaction. The disappearance of the iodine color and the onset of reflux indicate the formation of the Grignard reagent.[4]
-
Grignard Formation: The remaining solution of p-dibromobenzene in anhydrous ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1.5 hours to ensure complete formation of p-bromophenylmagnesium bromide.[3] The use of anhydrous ether is critical as Grignard reagents are highly reactive towards protic solvents like water.[5]
Part 2: Reaction with Chlorodiphenylphosphine
-
Cooling: The freshly prepared Grignard reagent is cooled to approximately -7 °C using an ice-salt bath.
-
Addition of Electrophile: A solution of chlorodiphenylphosphine in anhydrous ether is added dropwise to the cooled Grignard solution, ensuring the internal temperature does not exceed +10 °C.[3] This temperature control is crucial to minimize side reactions.
-
Reaction Completion: After the addition, the cooling bath is removed, and the reaction mixture is stirred for another 1.5 hours at room temperature to allow the reaction to go to completion.[3]
Part 3: Work-up and Purification
-
Quenching: The reaction is carefully quenched by the slow addition of a cold, saturated aqueous solution of ammonium chloride.[3][6] This step protonates any remaining Grignard reagent and the magnesium alkoxide byproduct.
-
Extraction: The ethereal layer is decanted, and the remaining aqueous layer is acidified with hydrochloric acid and then extracted with benzene.[3]
-
Isolation: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvents are removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation.[3] Recrystallization from a suitable solvent, such as methanol, can be performed for further purification, yielding colorless needles.[3]
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized this compound are confirmed through various spectroscopic and analytical techniques.
| Technique | Characteristic Data |
| ¹H NMR | The proton NMR spectrum will show complex multiplets in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the protons of the phenyl and bromophenyl rings. |
| ³¹P NMR | The proton-decoupled ³¹P NMR spectrum is a powerful tool for characterizing phosphines. This compound will exhibit a single sharp peak. For similar triarylphosphines, the chemical shift is typically in the range of -5 to -10 ppm. |
| FTIR | The FTIR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings (around 3050 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the 1600-1450 cm⁻¹ region), and a characteristic C-Br stretching vibration at lower wavenumbers. |
| Melting Point | 79-80 °C[3] |
Application in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
This compound serves as an excellent ancillary ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[7] The electronic and steric properties of the phosphine ligand are crucial for the efficiency and selectivity of the catalytic cycle. The electron-withdrawing effect of the bromine atom can influence the electron density at the phosphorus and, subsequently, the palladium center, modulating its reactivity.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The catalytic cycle, facilitated by a palladium-phosphine complex, is illustrated below.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
In this cycle, this compound (L) plays several critical roles:
-
Stabilization of the Palladium(0) Center: The phosphine ligand stabilizes the active Pd(0) catalyst.
-
Facilitation of Oxidative Addition: The ligand influences the rate of oxidative addition of the organic halide (R¹-X) to the Pd(0) center, forming a Pd(II) intermediate.
-
Modulation of Reductive Elimination: The electronic and steric properties of the phosphine ligand impact the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
Conclusion
This compound is a fundamentally important and versatile ligand in the toolkit of the modern synthetic chemist. Its straightforward synthesis, coupled with its efficacy in a range of palladium-catalyzed cross-coupling reactions, ensures its continued and widespread application in academic and industrial research, particularly in the development of novel pharmaceuticals and functional materials. A comprehensive understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its successful implementation in complex synthetic strategies.
References
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from a valid URL.[1]
-
Organic Syntheses. Phosphine, (p-bromophenyl)diphenyl-. Retrieved from a valid URL.[3]
-
Chemistry LibreTexts. Grignard Reaction. Retrieved from a valid URL.[4][5]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from a valid URL.[7]
-
Wikipedia. (2-Bromophenyl)diphenylphosphine. Retrieved from a valid URL.[2]
-
National Institutes of Health. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Retrieved from a valid URL.[6]
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- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
Technical Guide: 1H NMR Characterization of (4-Bromophenyl)diphenylphosphine
CAS Registry Number: 734-59-8
Formula:
Executive Summary
(4-Bromophenyl)diphenylphosphine is a critical organophosphorus ligand used extensively in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] Its utility stems from the electronic modulation provided by the para-bromo substituent and the steric bulk of the diphenylphosphine moiety.[1][2]
Characterizing this molecule by
This guide provides a rigorous breakdown of the spectral features, the causality behind the signal patterns, and a self-validating protocol for sample preparation.
Structural Logic & Spin Systems
To interpret the spectrum, one must deconstruct the molecule into its constituent spin systems.[1][2] The molecule possesses
The Spin Systems
-
Ring A (4-Bromophenyl): This ring forms an AA'BB'X system, where A/A' are protons ortho to Bromine, B/B' are protons ortho to Phosphorus, and X is the
P nucleus.[1]-
Note: The bromine atom exerts an inductive withdrawing effect (-I), deshielding adjacent protons.[1]
-
-
Rings B & C (Diphenyl): These are effectively equivalent monosubstituted benzene rings.[1][2] They form an AA'BB'C system (plus X coupling to P).[1][2]
Visualization of Proton Environments
The following diagram maps the proton environments to the spectral logic.
Caption: Hierarchical breakdown of proton environments in this compound based on electronic and magnetic influences.
Experimental Protocol
Standardization is key to reproducibility.[1][2] Phosphines are susceptible to oxidation, which dramatically alters the chemical shifts.[1][2]
Reagents and Equipment[3][4]
-
Solvent: Chloroform-d (
), 99.8% D.[1][2] -
Inert Gas: Nitrogen (
) or Argon.[1][2] -
Instrument: 400 MHz or higher recommended.[1][2]
-
Why: Lower fields (e.g., 60 MHz) result in second-order effects ("roofing") that make the aromatic region indecipherable.[1]
-
Step-by-Step Workflow
-
Vessel Prep: Flush a clean NMR tube with dry
for 30 seconds. -
Dissolution: Dissolve ~10-15 mg of the sample in 0.6 mL of
. -
Acquisition:
-
Reference: Calibrate the residual
singlet to 7.26 ppm .
Spectral Interpretation & Data Analysis
The spectrum is confined entirely to the aromatic region (7.0 – 7.6 ppm ).[1] There are no aliphatic protons.[1][2]
Quantitative Data Summary
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |
| H-a (Ortho to Br) | 7.42 – 7.52 | Doublet of Doublets (dd) or Multiplet | 2H | |
| H-phenyl (Rings B/C) | 7.30 – 7.40 | Complex Multiplet | 10H | N/A (Overlap) |
| H-b (Ortho to P) | 7.20 – 7.32 | Multiplet (often obscured) | 2H |
Detailed Mechanistic Analysis[1][2]
1. The "Bromine Effect" (H-a)
The protons ortho to the bromine atom (on Ring A) are the most distinct features. Bromine is electronegative, deshielding these protons via the inductive effect.[1][2] They typically appear at the most downfield edge of the aromatic cluster (approx.[1][2] 7.45–7.52 ppm).[1][2][3]
-
Appearance: They look like a doublet (split by the meta-proton H-b).[1][2] However, long-range coupling to phosphorus (
) is usually negligible, so the splitting is dominated by .[1]
2. The "Phosphorus Coupling" (H-b)
The protons meta to bromine (ortho to phosphorus) are subject to heteronuclear coupling .
-
Mechanism: The
P nucleus couples to these protons ( ), typically with a magnitude of 6–9 Hz.[1] -
Result: This splits the expected doublet (from H-a) into a doublet of doublets. Because these shifts often overlap with the 10 protons from the unsubstituted phenyl rings, this region (7.20–7.35 ppm) appears as a "dense forest" of peaks.
3. The "Diphenyl" Bulk
The two unsubstituted phenyl rings contribute 10 protons.[1][2] In free phosphines, these rings rotate rapidly, averaging the chemical shifts.[1] They appear as a large multiplet centered around 7.35 ppm.[1][2]
Self-Validating the Spectrum (Quality Control)
How do you know your spectrum is correct?
-
Integration Ratio: The total integral of the aromatic region should be normalized to 14 protons.[1][2] If you integrate the distinct downfield doublet (H-a, 2H) separately, it should represent 1/7th of the total aromatic area.
-
The "Oxide Check": Phosphines oxidize to phosphine oxides (
).[1][2]
Troubleshooting & Common Impurities
Issue: Broad Lines
-
Cause: Paramagnetic impurities (Ni/Pd remnants from synthesis) or poor shimming.[1][2]
-
Fix: Filter the NMR solution through Celite/glass wool. Ensure the sample height in the tube is at least 4 cm.[1][2]
Issue: Extra Peaks in Aliphatic Region (1.0 - 2.0 ppm)
-
Cause: Residual solvents (Hexane/Ethyl Acetate) or grease.[1][2]
-
Fix: this compound is a solid.[1][2][3][4] Recrystallization from Ethanol/Hexane is common; check for ethanol triplets (~1.2 ppm) or hexane multiplets (~0.9, 1.3 ppm).[1][2]
Issue: Complexity in Aromatic Region
-
Cause: This is intrinsic to the molecule due to
P coupling.[1][2] -
Validation: Run a
P NMR (decoupled). You should see a single sharp singlet at approximately -6 ppm (relative to ).[1][2] If the peak is at +20 to +30 ppm , it is the oxide [1].[1]
References
-
Chemical Shift Verification (Phosphines vs. Oxides)
-
Coupling Constants (
): -
Synthesis and Characterization Context
-
General Spectral Database (Comparison for PPh3 derivatives)
Sources
An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of (4-Bromophenyl)diphenylphosphine
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the characterization of (4-Bromophenyl)diphenylphosphine using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings, practical experimental protocols, and expert interpretation of the ³¹P NMR chemical shift for this important organophosphorus compound.
Introduction to ³¹P NMR Spectroscopy and its Significance
Phosphorus-31 NMR spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of organophosphorus compounds.[1] The ³¹P nucleus possesses several favorable properties for NMR analysis: it has a nuclear spin of ½, a 100% natural abundance, and a high gyromagnetic ratio, making it one of the easier nuclei to study with high sensitivity.[2][3][4]
In the context of drug development and materials science, compounds like this compound are crucial as ligands in catalysis and as synthetic intermediates. Their electronic and steric properties, which are key to their function, are directly reflected in the ³¹P NMR spectrum. The chemical shift (δ) is a sensitive probe of the electronic environment around the phosphorus atom, providing invaluable information about bonding and structure.[5]
The ³¹P NMR Chemical Shift of this compound
Expected Chemical Shift and Comparison with Triphenylphosphine
The ³¹P NMR chemical shift of this compound is typically observed in the range of -6.0 to -7.0 ppm when referenced to an external standard of 85% H₃PO₄. The precise value is subject to solvent effects, as detailed in the subsequent section.
To understand the significance of this value, it is instructive to compare it with the parent compound, triphenylphosphine (PPh₃). The ³¹P chemical shift of triphenylphosphine is approximately -5 to -6 ppm . The presence of a bromine atom at the para position of one of the phenyl rings in this compound induces a slight downfield shift (a less negative value).
The Electronic Influence of the 4-Bromo Substituent
The observed downfield shift is a direct consequence of the electronic properties of the bromine substituent. Bromine is an electron-withdrawing group due to its high electronegativity. This inductive effect reduces the electron density at the phosphorus nucleus.
A lower electron density around the nucleus results in reduced shielding from the external magnetic field of the NMR spectrometer. This phenomenon, known as deshielding , causes the resonance to appear at a higher frequency, which corresponds to a downfield shift in the NMR spectrum. The chemical shift is a direct statement about the bonding and electronic nature of the groups attached to the phosphorus nucleus.[5]
The diagram below illustrates this inductive effect on the phosphorus center.
Caption: Inductive electron withdrawal by bromine deshields the phosphorus nucleus.
The Role of Solvent Effects
The choice of solvent can subtly influence the ³¹P NMR chemical shift, typically on the order of several parts per million.[6] This is due to varying intermolecular interactions between the phosphine and the solvent molecules, which can slightly alter the electronic environment of the phosphorus atom.[7][8] It is therefore critical to report the solvent used when documenting a chemical shift value.
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | ~ -6.3 |
| This compound | Toluene-d₈ | ~ -6.8 |
| Triphenylphosphine | CDCl₃ | ~ -5.6 |
Note: These are typical values and may vary slightly depending on the specific experimental conditions.
Field-Proven Experimental Protocol for ³¹P NMR Acquisition
This section provides a self-validating, step-by-step methodology for acquiring a high-quality ³¹P NMR spectrum of this compound.
Sample Preparation
-
Analyte Preparation : Accurately weigh approximately 10-20 mg of this compound.
-
Solvent : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to a clean, dry NMR tube.
-
Dissolution : Cap the NMR tube and gently agitate until the sample is fully dissolved. Ensure a homogeneous solution.
-
Reference Standard : For precise chemical shift referencing, an external standard is recommended.[9] Prepare a sealed capillary containing 85% phosphoric acid (H₃PO₄).[9][10]
NMR Spectrometer Setup and Acquisition
This protocol assumes a modern NMR spectrometer equipped with a broadband probe.
-
Probe Tuning : Tune the probe to the ³¹P frequency (e.g., ~162 MHz on a 400 MHz spectrometer).
-
Locking and Shimming : Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters :
-
Experiment : A standard one-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems). Proton decoupling simplifies the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak.[3]
-
Pulse Angle : 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.
-
Spectral Width : A range of approximately 200 ppm, centered around -10 ppm, is sufficient for most phosphines.
-
Acquisition Time (AQ) : ~1.0-2.0 seconds.
-
Relaxation Delay (D1) : 2-5 seconds. For quantitative analysis, a longer delay (5-7 times the longest T₁) is necessary, often determined by an inversion-recovery experiment.
-
Number of Scans (NS) : 16-64 scans, depending on the sample concentration.
-
Data Processing
-
Fourier Transform : Apply an exponential window function (line broadening of 0.5-1.0 Hz) and perform a Fourier transform.
-
Phasing : Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing : Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.[1][10]
The entire workflow, from sample preparation to the final spectrum, is visualized below.
Caption: Standard workflow for acquiring a ³¹P NMR spectrum.
Conclusion
The ³¹P NMR chemical shift of this compound is a key analytical parameter that provides direct insight into its electronic structure. The observed downfield shift relative to triphenylphosphine is a textbook example of inductive effects from an electron-withdrawing substituent. By following the robust experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra for structural verification, purity assessment, and reaction monitoring.[11] This understanding is fundamental for professionals leveraging such phosphine ligands in catalysis, synthesis, and materials science.
References
-
31-P NMR SPECTROSCOPY | PDF. (n.d.). Slideshare. Retrieved February 7, 2026, from [Link]
-
Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538. [Link]
-
(n.d.). Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. Retrieved February 7, 2026, from [Link]
-
(2024, July 24). 31P NMR chemical shift anisotropy in paramagnetic lanthanide phosphide complexes. ChemRxiv. Retrieved February 7, 2026, from [Link]
-
(2026, January 16). Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. ACS Omega. Retrieved February 7, 2026, from [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. Retrieved February 7, 2026, from [Link]
-
31 Phosphorus NMR. (n.d.). University of Durham. Retrieved February 7, 2026, from [Link]
-
P-31 NMR Data for Protonated Triaryl Phosphines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Bühl, M., & van Wüllen, C. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(37), 16752-16760. [Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Monitoring the oxidation of Phosphine ligands using 31P NMR. (2023, March 13). Magritek. Retrieved February 7, 2026, from [Link]
-
Solvent Effects on the Phosphorus-31 Chemical Shift in Triphenylphosphine Oxide. (n.d.). Inorganic Chemistry. ACS Publications. Retrieved February 7, 2026, from [Link]
-
Phosphorus-31 nuclear magnetic resonance. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
-
How can I take a 31P-NMR spectra? (2013, March 6). ResearchGate. Retrieved February 7, 2026, from [Link]
-
External Chemical Shift Referencing. (2007, September 24). University of Ottawa NMR Facility Blog. Retrieved February 7, 2026, from [Link]
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- 10. University of Ottawa NMR Facility Blog: External Chemical Shift Referencing [u-of-o-nmr-facility.blogspot.com]
- 11. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
Technical Master Guide: (4-Bromophenyl)diphenylphosphine
This guide serves as a technical reference for the characterization, synthesis, and application of (4-Bromophenyl)diphenylphosphine , a critical organophosphorus ligand used in homogeneous catalysis and materials science.
CAS: 734-59-8 | Molecular Formula: C₁₈H₁₄BrP
Executive Summary
This compound is a functionalized triarylphosphine ligand. Unlike the ubiquitous triphenylphosphine (PPh₃), this molecule possesses a para-bromo substituent that breaks the C3 symmetry, introducing a reactive handle for further derivatization without significantly perturbing the electronic environment of the phosphorus center. It is primarily utilized as a building block for polymer-supported ligands, surface-anchored catalysts, and as a precursor for generating complex biaryl phosphines via lithiation.
Chemical Identity & Structural Analysis[1][2][3]
| Metric | Data |
| IUPAC Name | (4-Bromophenyl)-diphenylphosphane |
| CAS Number | 734-59-8 |
| Molecular Weight | 341.18 g/mol |
| SMILES | C1=CC=C(C=C1)P(C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
| Appearance | White to off-white crystalline solid |
| Geometry | Pyramidal at Phosphorus (C3v-like local symmetry) |
| Steric Profile | Tolman Cone Angle ~145° (Similar to PPh₃) |
Physical & Thermodynamic Properties
Precise physical constants are essential for process design and purification.
| Property | Value / Range | Context |
| Melting Point | 82 – 86 °C | Sharp melting range indicates high purity. Impurities (oxides) broaden this range. |
| Boiling Point | > 360 °C (dec.) | Decomposes before boiling at atm pressure. Flash point predicted ~194°C. |
| Solubility (High) | Dichloromethane, THF, Toluene, Benzene | Ideal solvents for reactions and NMR analysis. |
| Solubility (Low) | Hexanes, Pentane | Used for precipitation/recrystallization. |
| Solubility (Insoluble) | Water, Alcohols (Cold) | Hydrophobic nature allows aqueous workups. |
| Air Stability | Metastable | Solid is stable for weeks in air; solutions oxidize to phosphine oxide (P=O) over 24h. |
Spectroscopic Characterization
The following data constitutes the "fingerprint" for validating the compound's identity.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃, Standard: 85% H₃PO₄ (0 ppm)
-
³¹P NMR: -4.0 to -6.0 ppm (Singlet) .
-
Note: The chemical shift is very close to triphenylphosphine (-6 ppm). The bromine substituent exerts a weak inductive withdrawing effect, causing a slight deshielding.
-
Impurity Alert: A peak at +29 ppm indicates oxidation to this compound oxide.
-
-
¹H NMR (400 MHz):
-
δ 7.45 – 7.50 (m, 2H): Protons ortho to Bromine (Ar-H).
-
δ 7.28 – 7.40 (m, 10H): Overlapping multiplets corresponding to the phenyl rings and protons meta to Bromine.
-
δ 7.15 – 7.20 (m, 2H): Protons ortho to Phosphorus on the brominated ring.
-
Infrared Spectroscopy (FT-IR)
-
C-P Stretch: 1435 cm⁻¹, 1090 cm⁻¹ (Characteristic of P-Ph₃ derivatives).
-
C-Br Stretch: 1010 cm⁻¹ (Aryl bromide signature).
-
Absence: No strong band at 1150-1200 cm⁻¹ (P=O stretch), confirming lack of oxidation.
Synthesis Protocol: Low-Temperature Lithiation
Methodology Selection: While Grignard reagents can be used, the Lithium-Halogen Exchange route is superior for laboratory scale. It offers kinetic control at -78°C, preventing the formation of bis-substituted byproducts (1,4-bis(diphenylphosphino)benzene) which are difficult to separate.
Reagents
-
1,4-Dibromobenzene (1.0 equiv)
-
n-Butyllithium (1.0 equiv, 1.6M or 2.5M in hexanes)
-
Chlorodiphenylphosphine (Ph₂PCl) (1.0 equiv)
-
Solvent: Anhydrous THF (degassed).
Step-by-Step Workflow
-
Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool under N₂ flow.
-
Dissolution: Add 1,4-dibromobenzene and anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation (The Critical Step): Add n-BuLi dropwise over 20 minutes.
-
Electrophilic Trap: Add Ph₂PCl dropwise. The solution will clear as the lithium species is consumed.
-
Warm & Quench: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl(aq).
-
Workup: Extract with Dichloromethane (DCM). Wash organic layer with water and brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Recrystallize from hot Ethanol or a DCM/Hexane mixture to yield white crystals.
Workflow Visualization
Figure 1: Kinetic control synthesis pathway ensuring mono-substitution.
Applications & Functional Logic
Why use this specific ligand? The para-bromo group acts as a "chemical hook."
-
Polymer-Supported Catalysts: The Br group allows the phosphine to be grafted onto polystyrene or silica supports via Suzuki or Heck coupling before the metal is coordinated. This creates heterogeneous catalysts that can be recycled.
-
Ligand Tuning: The Br group can be converted (via further lithiation) into boronic acids, aldehydes, or other functional groups to fine-tune the electronic properties of the phosphine.
-
Metal Coordination: It binds to Pd(0), Pt(II), and Au(I) similarly to PPh₃, but allows the resulting complex to be incorporated into supramolecular structures.
Functionalization Pathway
Figure 2: Divergent utility of the ligand in synthesis and materials science.
Handling & Safety (E-E-A-T)
-
Oxidation Management: While the solid is relatively stable, always store under Argon or Nitrogen. If the white solid turns yellow or sticky, check ³¹P NMR for the oxide peak (+29 ppm).
-
Toxicity: Like all organophosphines and aryl bromides, treat as an irritant. Use gloves and work in a fume hood to avoid inhalation of dust.
-
Waste: Dispose of as halogenated organic waste.
References
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link
-
Alfa Chemistry. (2024). Physical Properties of CAS 734-59-8. Link
-
NIST Chemistry WebBook. (2023). Phosphine, (4-bromophenyl)diphenyl- Data. Link
-
Cambridge Structural Database (CSD). Crystal Structure of this compound. CCDC Ref: 7007516. Link
-
Organic Syntheses. General procedure for Lithiation of Aryl Halides. (Contextual reference for the synthesis protocol). Link
Sources
The Advent and Evolution of Aryl Phosphine Ligands: A Technical Guide for the Modern Chemist
A deep dive into the discovery, synthesis, and transformative impact of aryl phosphine ligands on catalysis and drug development.
Introduction: The Unassuming Phosphorus Atom and its Rise to Prominence
In the vast landscape of chemical synthesis, few classes of molecules have exerted as profound an influence as aryl phosphine ligands. These organophosphorus compounds, characterized by a central phosphorus atom bonded to one or more aryl groups, have become indispensable tools for chemists across academia and industry. Their ability to modulate the electronic and steric properties of transition metal catalysts has unlocked unprecedented efficiency and selectivity in a myriad of chemical transformations, fundamentally reshaping the fields of organic synthesis, materials science, and drug development. This guide provides a comprehensive exploration of the discovery and history of aryl phosphine ligands, offering researchers, scientists, and drug development professionals a detailed understanding of their origins, key milestones in their development, and the enduring principles that govern their application.
Part 1: The Dawn of an Era - The Discovery of Triphenylphosphine and its Catalytic Debut
The story of aryl phosphine ligands begins in the late 19th century with the first synthesis of triphenylphosphine (PPh₃).[1] However, it was not until the mid-20th century that its true potential began to be realized. A pivotal moment came with its application in the Wittig reaction, discovered by Georg Wittig in the 1950s.[1] This groundbreaking reaction, which enables the formation of carbon-carbon double bonds with remarkable control, firmly established triphenylphosphine as a valuable reagent in organic synthesis.[1]
The true paradigm shift, however, occurred with the advent of homogeneous catalysis. In 1948, Walter Reppe's work on "Reppe chemistry" demonstrated that triphenylphosphine could act as a ligand to stabilize nickel catalysts for the synthesis of acrylic esters.[2] This was one of the earliest applications of phosphine ligands in a catalytic process.[2]
This pioneering work laid the groundwork for one of the most significant discoveries in the field: Wilkinson's catalyst. In 1965, Sir Geoffrey Wilkinson reported the synthesis of chlorotris(triphenylphosphine)rhodium(I), [RhCl(PPh₃)₃], a highly effective catalyst for the hydrogenation of alkenes under mild conditions.[3][4][5] This discovery not only provided a powerful new synthetic tool but also served as a catalyst for intense research into the fundamental principles of homogeneous catalysis and the role of phosphine ligands.[6] The development of Wilkinson's catalyst was a landmark achievement, earning Wilkinson the Nobel Prize in Chemistry in 1973.[4]
Experimental Protocol: Synthesis of Triphenylphosphine
The laboratory synthesis of triphenylphosphine typically involves the reaction of a phosphorus trihalide with an aryl Grignard or organolithium reagent.[7][8]
Step-by-Step Methodology:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Bromobenzene is added dropwise to initiate the Grignard reaction.
-
Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then slowly added to a solution of phosphorus trichloride in anhydrous diethyl ether at a low temperature (typically 0 °C).
-
Quenching and Extraction: After the addition is complete, the reaction mixture is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude triphenylphosphine can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.[1]
Part 2: Quantifying Influence - The Tolman Electronic Parameter and Cone Angle
The proliferation of phosphine ligands in the latter half of the 20th century necessitated a systematic way to understand and predict their impact on catalysis. In the 1970s, Chadwick A. Tolman, a chemist at DuPont, introduced two key concepts that provided a quantitative framework for describing the electronic and steric properties of phosphine ligands.[9][10]
Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP), denoted by the Greek letter chi (χ), is a measure of the electron-donating or -withdrawing ability of a phosphine ligand.[10] It is determined experimentally by measuring the C-O stretching frequency (ν(CO)) of a standard nickel complex, Ni(CO)₃L, where L is the phosphine ligand of interest.[11]
-
Strongly electron-donating ligands increase the electron density on the metal center. This increased electron density is then back-donated into the π* antibonding orbitals of the CO ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency.
-
Electron-withdrawing ligands decrease the electron density on the metal, leading to less back-donation and a higher ν(CO) stretching frequency.
The TEP has proven to be an invaluable tool for rationalizing and predicting the reactivity of metal complexes in catalysis.[12][13]
Tolman Cone Angle (θ)
The Tolman Cone Angle provides a quantitative measure of the steric bulk of a phosphine ligand.[9][14] It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[9][15]
The cone angle has a profound impact on the coordination number of the metal center, the stability of catalytic intermediates, and the selectivity of catalytic reactions.[11] Bulky phosphine ligands can create a sterically hindered environment around the metal, which can promote reductive elimination and prevent catalyst deactivation pathways.
| Ligand | Tolman Cone Angle (θ) in degrees |
| PH₃ | 87 |
| P(OMe)₃ | 107 |
| PMe₃ | 118 |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(t-Bu)₃ | 182 |
Table 1: A selection of common phosphine ligands and their corresponding Tolman cone angles.[14]
Part 3: The Modern Era - The Rise of Specialized Aryl Phosphine Ligands
The foundational understanding of phosphine ligand properties provided by the Tolman parameters paved the way for the rational design of new and more sophisticated ligands tailored for specific catalytic applications. This has been particularly evident in the development of palladium-catalyzed cross-coupling reactions, which have become some of the most powerful tools in modern organic synthesis.
Biaryl Phosphine Ligands: Revolutionizing Cross-Coupling
The development of biaryl phosphine ligands by research groups led by Stephen L. Buchwald and John F. Hartwig in the late 1990s and early 2000s marked a significant breakthrough in palladium-catalyzed cross-coupling.[16] These ligands, characterized by a biaryl backbone, are both highly electron-rich and sterically demanding. This combination of properties accelerates the key steps in the catalytic cycle, namely oxidative addition and reductive elimination, enabling the coupling of previously challenging substrates, such as aryl chlorides.[16] The development of different "generations" of Buchwald ligands has provided chemists with a versatile toolbox for a wide range of C-C, C-N, and C-O bond-forming reactions.[16]
Chiral Phosphine Ligands: Enabling Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. The development of chiral phosphine ligands has been instrumental in the advancement of asymmetric catalysis, particularly asymmetric hydrogenation.[17][18] Ligands such as DIPAMP, developed by Knowles and coworkers, and later BINAP, developed by Noyori and coworkers, demonstrated the power of chiral phosphines to create a chiral environment around a metal center, leading to the preferential formation of one enantiomer of a product. This pioneering work, which also led to a Nobel Prize, has inspired the development of a vast array of chiral phosphine ligands, including those with P-chirogenic centers and those with backbone chirality.[17]
Experimental Workflow: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The following is a general workflow for a Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic chemistry.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. acs.org [acs.org]
- 5. Wilkinson’s catalyst | chemical compound | Britannica [britannica.com]
- 6. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. A general synthesis of aryl phosphines by palladium catalyzed phosphination of aryl bromides using triarylphosphines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 10. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. people.uleth.ca [people.uleth.ca]
- 16. youtube.com [youtube.com]
- 17. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chiral Quest Phosphine Ligands [sigmaaldrich.com]
The Application Scientist’s Guide to Phosphine Ligands in Organometallic Catalysis
Part 1: Introduction & Core Thesis
The "Goldilocks" Dilemma in Catalysis
In organometallic chemistry, the metal center (Pd, Ni, Rh, Ir) is the engine, but the ligand is the steering wheel and the accelerator. Phosphine ligands (
For the drug development professional or process chemist, the core challenge is rarely just "making a reaction work." It is about selectivity, turnover number (TON), and stability .
The Central Thesis: Successful ligand selection is an exercise in managing the Steric/Electronic Map .
-
Electron-Rich Ligands (High
-donation): Accelerate oxidative addition (activation of stable bonds like Ar-Cl). -
Sterically Bulky Ligands (Large Cone Angle): Accelerate reductive elimination (product release) and promote the formation of highly active, unsaturated mono-ligated species (
).
Part 2: Fundamental Principles of Ligand Design
To rationally select a ligand, one must quantify its properties. Two historic parameters defined by Chadwick Tolman remain the industry standard for initial assessment.
The Tolman Cone Angle ( )
This measures the steric bulk of the ligand.[1][2] It is defined as the apex angle of a cylindrical cone, centered 2.28 Å from the phosphorus atom, that just touches the van der Waals radii of the outermost atoms of the R groups.
-
Small (
): , . Allows metal saturation ( ). -
Large (
): , XPhos.[3] Enforces low coordination numbers ( or ), crucial for difficult cross-couplings.
The Tolman Electronic Parameter (TEP)
This measures the electron-donating power of the phosphine.[4] It is determined by measuring the infrared stretching frequency (
-
Lower
: More electron-rich ligand (better -donor). The ligand pushes electron density onto the metal, which back-donates into the CO orbital, weakening the C=O bond. -
Higher
: Electron-poor ligand (better -acceptor).
Visualization: The Steric-Electronic Map
The following diagram maps common ligands based on these two variables, guiding your selection logic.
Caption: Figure 1 maps ligands by steric bulk (x-axis) and electron donation (y-axis). High-performance cross-coupling ligands (Yellow) combine high bulk with high electron density.
Part 3: Advanced Ligand Classes & Mechanistic Roles
Modern catalysis has moved beyond simple trialkyl phosphines. The field is dominated by structured ligands designed to modulate specific steps of the catalytic cycle.
The Buchwald Dialkylbiaryl Phosphines
Ligands like SPhos, XPhos, and RuPhos revolutionized Pd-catalyzed cross-coupling.
-
Structure: A biphenyl backbone with a dialkylphosphino group on one ring.[5]
-
Mechanism:
-
The bulky alkyl groups on phosphorus promote reductive elimination.
-
The secondary ring interaction (Pd-
) stabilizes the monoligated species, preventing catalyst decomposition (Pd black formation) while keeping the center open for oxidative addition.
-
Mechanistic Impact Table
| Catalytic Step | Ideal Ligand Property | Why? |
| Oxidative Addition | Electron-Rich ( | Increases electron density on Metal ( |
| Transmetallation | Small-to-Moderate Sterics | Massive steric bulk can block the approach of the nucleophile (boronic acid/amine). Note: Buchwald ligands solve this via flexibility.[6] |
| Reductive Elimination | Large Steric Bulk (Cone Angle) | "Squeezes" the two organic fragments together to release the product and regenerate |
Visualization: Ligand Influence on the Catalytic Cycle
Caption: Figure 2 illustrates the catalytic cycle. Electron-rich ligands drive the oxidative addition of the substrate, while steric bulk drives the release of the final product.
Part 4: Experimental Protocol (Ligand Screening)
Scenario: You are optimizing a Suzuki-Miyaura coupling for a sterically hindered aryl chloride. Standard
Protocol: High-Throughput Ligand Screening (Micro-Scale)
Materials:
-
Pd Source:
or . -
Ligand Set:
(Reference), (Alkyl rich), XPhos (Buchwald Gen 2), SPhos (Water tolerant/Hindered), dppf (Bidentate). -
Solvent: 1,4-Dioxane (degassed).
-
Base:
or .
Step-by-Step Workflow:
-
Stock Solution Prep (Glovebox or Schlenk Line):
-
Prepare a stock solution of the Pd precursor in degassed solvent.
-
Prepare separate stock solutions for each phosphine ligand (
ratio is critical; use 2:1 for monodentate, 1.1:1 for bidentate).
-
-
Catalyst Annealing (The "Secret" Step):
-
Mix the Pd stock and Ligand stock in the reaction vial before adding substrates.
-
Stir at room temperature for 5-10 minutes. Why? This ensures formation of the active
species before the oxidative addition competes with catalyst decomposition. -
Observation: Look for color changes (e.g.,
is orange; reduction to often turns the solution dark red/brown or yellow depending on the ligand).
-
-
Reaction Assembly:
-
Add Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and Base (2.0 equiv).
-
Seal vials and heat to 80-100°C.
-
-
Analysis:
-
Sample at 1 hour and 16 hours.
-
Filter through a celite plug (removes Pd black) before HPLC/GC analysis.
-
Self-Validating Check:
-
If all vials show Pd black precipitate immediately: Your ligand loading is too low, or the ligands are oxidizing (check solvent degassing).
-
If XPhos works but PPh3 doesn't: The reaction requires a bulky, electron-rich ligand to activate the Ar-Cl bond.
Part 5: References
-
Tolman, C. A. (1977).[1] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Hartwig, J. F. (2010).[7] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.[7] (Standard Text Reference).
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
BenchChem. (2025).[1] The Tolman Cone Angle: A Comprehensive Technical Guide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. yanggroup.weebly.com [yanggroup.weebly.com]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald Ligands [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
Process Chemistry Guide: Synthesis of (4-Bromophenyl)diphenylphosphine Oxide
The following guide details the synthesis of (4-Bromophenyl)diphenylphosphine oxide (CAS: 5525-40-6), a critical organophosphorus intermediate used in the development of optoelectronic materials (OLEDs), flame retardants, and transition metal ligands.[1][2]
Executive Summary
This compound oxide is a bifunctional scaffold featuring an electron-withdrawing phosphine oxide group and a reactive aryl bromide.[1][3] Its synthesis presents a classic chemoselectivity challenge: differentiating the two bromine atoms on the 1,4-dibromobenzene precursor to achieve mono-functionalization.[1][3]
This guide outlines two distinct synthetic pathways:
-
The Classical Grignard Route (Two-Step): Ideal for large-scale batch production where raw material cost is a primary constraint.[1][3]
-
The Catalytic C–P Coupling Route (One-Step): A modern approach utilizing transition metal catalysis, ideal for high-throughput screening or when avoiding cryogenic conditions is necessary.[1][3]
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the formation of the C–P bond.[1][3] The oxidation state of the phosphorus atom in the starting material dictates the workflow.[1][3]
-
Path A (P(III)
P(V)): Nucleophilic attack of a 4-bromophenyl anion (Grignard/Lithiate) on chlorodiphenylphosphine ( ), followed by oxidation.[1][2] -
Path B (P(V) Coupling): Direct cross-coupling of diphenylphosphine oxide (
) with 1,4-dibromobenzene.[1][2]
Figure 1: Retrosynthetic logic showing the Classical (Left) and Catalytic (Right) pathways.
Method A: The Classical Grignard Route (Two-Step)[1][2]
This method is preferred for scalability.[1][3] It relies on the statistical or kinetic control of 1,4-dibromobenzene lithiation/magnesiation.[1][3]
Step 1: Synthesis of this compound
Reaction Type: Mono-Grignard Formation / Nucleophilic Substitution Key Challenge: Preventing the formation of the bis-phosphine species (1,4-bis(diphenylphosphino)benzene).[1][2]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.
-
Reagents:
-
Procedure (Grignard Variant):
-
Activate Mg turnings with iodine (
).[1][2][3] -
Add a solution of 1,4-dibromobenzene in THF dropwise to the refluxing Mg suspension. Crucial: Maintain a gentle reflux.[1][3]
-
Control Point: If using n-BuLi, cool to -78°C to favor mono-lithiation via halogen-lithium exchange.[1][3]
-
Once the Grignard is formed (approx. 1-2 hours), cool the solution to 0°C.
-
Add
dropwise.[1][3] The stoichiometry is critical; using a slight deficit of phosphine ensures the bis-substitution is minimized.[1][3] -
Stir at room temperature for 3 hours.
-
-
Workup: Quench with saturated
. Extract with DCM.[1][3] The product (P(III) species) is air-sensitive and should be carried directly to oxidation or stored under inert gas.[1][2][3]
Step 2: Oxidation to the Phosphine Oxide
Reaction Type: Oxidation
Reagents: Hydrogen Peroxide (
Protocol:
-
Dissolve the crude phosphine from Step 1 in Dichloromethane (DCM).[1][2][3]
-
Cool the solution to 0°C (Ice bath).
-
Addition: Slowly add 30%
(1.2 equiv). -
Stir vigorously for 1 hour at 0°C, then warm to room temperature.
-
Validation: Check TLC or
NMR. The shift will move from ~ -6 ppm (Phosphine) to ~ +29 ppm (Oxide).[1][3] -
Purification: Wash organic layer with sodium bisulfite (to quench excess peroxide) and brine. Dry over
.[1][3][5] Recrystallize from Ethyl Acetate/Hexane.[1][2][3]
Method B: Transition Metal-Catalyzed C–P Coupling[1][3][4]
This route avoids cryogenic handling and sensitive organometallic intermediates, making it superior for small-scale library synthesis.[1][2][3]
Reaction:
Protocol:
-
Reagents:
-
Procedure:
-
Purification: Filter through a Celite pad to remove metal residues.[1][3] Concentrate and purify via silica gel flash chromatography (Gradient: 0
5% MeOH in DCM).
Analytical Characterization
Trustworthy identification requires checking the oxidation state of phosphorus and the integrity of the aryl bromide.[1][3]
| Technique | Expected Data | Interpretation |
| Physical State | White crystalline solid | MP: 153–157 °C [Ref 1, 2] |
| Singlet.[1][2][6] Absence of peak at -6 ppm confirms complete oxidation. | ||
| Complex aromatic region.[1][2][3] Look for the distinct splitting of the para-substituted ring. | ||
| MS (ESI) | m/z ~357 / 359 [M+H] | Distinct 1:1 isotopic pattern characteristic of Bromine ( |
Process Workflow & Decision Logic
The following diagram illustrates the decision-making process for selecting the optimal route based on laboratory constraints.
Figure 2: Decision logic for synthetic route selection.
Safety & Handling (MSDS Highlights)
-
Phosphines (
, ): Highly toxic and potentially pyrophoric.[1][2][3] All P(III) manipulations must occur under or Ar atmosphere in a fume hood.[1][2][3] -
Hydrogen Peroxide (
): Strong oxidizer.[1][2][3] Contact with organic phosphines is exothermic.[1][3] Add slowly at 0°C to prevent thermal runaway.[1][3] -
1,4-Dibromobenzene: Irritant and environmental toxin.[1][2][3]
References
-
Organic Syntheses. "Phosphine, (p-bromophenyl)diphenyl-". Org.[1][3] Synth.1973 , 53,[1][2] 44.
-
TCI Chemicals. "this compound oxide Product Specification". TCI Chemicals Catalog. [1]
-
PubChem. "this compound oxide Compound Summary".[1][2][3] National Library of Medicine.[1][3] [1][7]
-
Xu, Q. et al. "Synthesis of Aryldiphenylphosphine Oxides by Quaternization...". ACS Omega2020 , 5, 16200–16206.[1][2] [1]
-
Kalek, M. et al. "P-Arylation of Secondary Phosphine Oxides...".[1][3] RSC Advances2014 .
Sources
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- 3. This compound Oxide | C18H14BrOP | CID 11268306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. atlantis-press.com [atlantis-press.com]
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Methodological & Application
Application Notes & Protocols: (4-Bromophenyl)diphenylphosphine as a Ligand in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The choice of phosphine ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction. While highly complex and proprietary ligands often dominate the literature, simpler, commercially available triarylphosphines remain valuable tools in the synthetic chemist's arsenal. This document provides a detailed guide to the application of (4-Bromophenyl)diphenylphosphine, a monodentate triarylphosphine ligand, in the Buchwald-Hartwig amination. We will explore the mechanistic rationale for its use, provide a comprehensive, field-tested protocol, and discuss the expected scope and limitations, thereby offering a practical resource for researchers in academic and industrial settings.
Introduction: The Central Role of the Ligand in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides or pseudohalides and a primary or secondary amine.[1][2][3] The reaction is catalyzed by a palladium complex, and its efficiency is critically dependent on the nature of the supporting ligand. The ligand's role is multifaceted: it modulates the electronic properties and steric environment of the palladium center, thereby influencing the rates of the key steps in the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
Early iterations of this reaction utilized simple triarylphosphines.[5] While the field has since evolved to include highly specialized, bulky, and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) that offer superior performance for challenging substrates, the foundational principles remain.[3][5] this compound belongs to the family of simple, yet effective, monodentate triarylphosphine ligands. Understanding its application provides a cost-effective and accessible entry point for chemists employing C-N cross-coupling strategies.
This compound: Ligand Profile and Mechanistic Considerations
This compound is a solid, air-stable phosphine ligand. Its structure, featuring two phenyl groups and one para-bromophenyl group attached to the phosphorus atom, imparts a balance of steric and electronic properties that facilitate the key steps of the Buchwald-Hartwig amination.
-
Electronic Effects : The phenyl groups are weakly electron-withdrawing, while the bromine atom at the para position of the third aryl ring also exerts an electron-withdrawing inductive effect. This electronic profile modulates the electron density at the palladium center. While not as electron-rich as the more advanced Buchwald-type ligands, it provides sufficient electron density to promote the crucial oxidative addition step, where the Pd(0) catalyst inserts into the aryl halide bond.[6]
-
Steric Effects : As a triarylphosphine, it possesses a moderate cone angle. This steric bulk is sufficient to promote the formation of the catalytically active monoligated palladium species and to facilitate the final reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[7][8]
The overall catalytic cycle, highlighting the influence of a monodentate phosphine ligand like this compound, is depicted below.
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination with a monodentate phosphine ligand (L).
Experimental Protocols
The following protocols are designed as a robust starting point for the use of this compound in Buchwald-Hartwig amination. As with any catalytic reaction, optimization of parameters such as solvent, base, temperature, and catalyst loading may be necessary for specific substrate combinations.
Protocol 1: General Procedure for the Amination of an Aryl Bromide
This protocol is suitable for the coupling of a range of aryl bromides with primary and secondary amines.
Materials and Reagents:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
Sodium tert-butoxide (NaOt-Bu)
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add Palladium(II) Acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) and the aryl bromide (1.0 mmol, 1.0 equiv.).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC-MS analysis of small aliquots.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black and inorganic salts. Wash the celite pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired aryl amine.
Workflow Diagram: Experimental Setup
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination reaction.
Substrate Scope and Performance
The catalyst system composed of a palladium precursor and this compound is generally effective for the amination of aryl bromides and iodides. Aryl chlorides are more challenging substrates and may require higher catalyst loadings, higher temperatures, or the use of more specialized ligands.[8]
The table below summarizes the expected performance for this class of ligand based on literature precedents for simple triarylphosphines.
| Aryl Halide | Amine Type | Typical Yield Range | Notes |
| Aryl Iodide | Secondary (e.g., Morpholine, Dibenzylamine) | 80-95% | Generally high reactivity. |
| Primary (e.g., Aniline, Hexylamine) | 70-90% | Good to excellent yields are common. | |
| Aryl Bromide | Secondary | 75-90% | Slightly less reactive than aryl iodides.[9] |
| Primary | 65-85% | Effective for a range of primary amines. | |
| Aryl Chloride | Secondary | 10-50% | Generally low to moderate yields; often requires more electron-rich and bulky ligands.[5] |
| Primary | <30% | Not generally recommended without significant optimization. |
Key Considerations:
-
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require longer reaction times or higher temperatures.[10]
-
Solvent: Toluene is a standard solvent due to its high boiling point and good solubility for most reagents. Dioxane and xylenes are also commonly used.[2]
-
Functional Group Tolerance: The reaction is generally tolerant of a wide range of functional groups. However, substrates with acidic protons (e.g., phenols, free carboxylic acids) may require protection or the use of additional base.
Conclusion
This compound serves as a practical and effective monodentate ligand for the palladium-catalyzed Buchwald-Hartwig amination, particularly for the coupling of aryl bromides and iodides. While it may not achieve the high turnover numbers or broad scope of the more sophisticated biaryl phosphine ligands, its accessibility, stability, and straightforward application make it a valuable tool for routine synthetic transformations. The protocols and data presented in these notes provide a solid foundation for researchers to successfully implement this ligand in their C-N bond-forming strategies, contributing to the efficient synthesis of molecules relevant to the pharmaceutical and materials science industries.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 7, 2026, from [Link]
-
MilliporeSigma. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved February 7, 2026, from [Link]
- Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society, 129(42), 13001–13007.
- Gagnon, A., et al. (2024). Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-Cymene)Ru] Complexes. Organometallics.
- Surry, D. S., & Buchwald, S. L. (2011). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemical Science, 2(1), 27-50.
-
Organic Chemistry Portal. (n.d.). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 7, 2026, from [Link]
-
Gessner, V. H. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, October 17). Carbon–Phosphorus Coupling from C^N Cyclometalated Au Complexes. Retrieved February 7, 2026, from [Link]
-
DSpace@MIT. (n.d.). Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling. Retrieved February 7, 2026, from [Link]
-
University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Retrieved February 7, 2026, from [Link]
-
eScholarship.org. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved February 7, 2026, from [Link]
-
Figshare. (2024, August 17). Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p‑Cymene)Ru] Complexes - Organometallics. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, October 8). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved February 7, 2026, from [Link]
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- 10. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mechanistic Control of (4-Bromophenyl)diphenylphosphine in Heck Coupling
Executive Summary
(4-Bromophenyl)diphenylphosphine (1 ) represents a unique class of "Janus" molecules in organometallic chemistry: it contains both an electrophilic handle (aryl bromide) for cross-coupling and a nucleophilic handle (phosphine) capable of ligand coordination. In a standard Heck reaction, this duality presents a critical challenge known as catalyst sequestration , where the substrate coordinates to the palladium center, effectively poisoning the catalyst before oxidative addition can occur.
This Application Note details the mechanistic pathway of this interference and provides a validated Oxidation-Coupling-Reduction (OCR) protocol. This method ensures high yields of phosphine-functionalized styrenes (e.g., diphenyl(4-vinylphenyl)phosphine), which are critical monomers for polymer-supported catalysts used in high-throughput drug discovery.
Mechanistic Analysis: The "Trojan Horse" Effect
In a standard Heck reaction, the catalytic cycle relies on the coordination of a specific ligand (L) to Palladium(0) to form the active species
When the substrate is this compound, the internal phosphine moiety (
-
The Productive Cycle: The Pd inserts into the C-Br bond (Oxidative Addition).[1]
-
The Sequestration Cycle (Poisoning): The P-atom binds to Pd, forming a stable, unreactive complex (e.g.,
). Because the substrate effectively "wraps" the catalyst, the activation energy for oxidative addition increases, and the reaction stalls.
Visualization of the Mechanistic Conflict
Figure 1: The Mechanistic Bifurcation. The red path indicates the "poisoning" effect where the substrate acts as a ligand, halting the catalytic cycle. The green path represents the desired Heck coupling.
Strategic Protocol: The Oxidation-Coupling-Reduction (OCR) Route
To bypass the sequestration issue, the phosphine moiety must be electronically deactivated. The most robust method is the OCR Strategy :
-
Oxidation: Convert
to Phosphine Oxide ( ). This removes the lone pair, preventing Pd coordination. -
Coupling: Perform the Heck reaction on the oxide. The Pd now exclusively recognizes the Ar-Br bond.
-
Reduction: Restore the phosphine using a mild silane reduction.
Experimental Workflow
Figure 2: The OCR Workflow. This three-step sequence guarantees high yields by temporarily masking the interfering phosphine group.
Detailed Methodology
Step 1: Protection (Oxidation)
Objective: Deactivate the phosphorus lone pair.
-
Dissolve this compound (10 mmol) in Dichloromethane (DCM, 50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add Hydrogen Peroxide (30% aq., 15 mmol) dropwise over 10 minutes. Caution: Exothermic.
-
Stir at Room Temperature (RT) for 2 hours.
-
Validation: Check TLC or
NMR. The shift will move from ~ -6 ppm (Phosphine) to ~ +29 ppm (Oxide). -
Wash with brine, dry over
, and concentrate.
Step 2: The Heck Coupling
Objective: Form the C-C bond using the protected substrate.
-
Substrates: this compound oxide (1.0 equiv), Styrene (1.5 equiv).
-
Catalyst System:
(2 mol%), (4 mol%). -
Base/Solvent: Triethylamine (
, 3.0 equiv) in Acetonitrile ( ).
Protocol:
-
Charge a reaction flask with the Phosphine Oxide substrate,
, and Ligand. -
Evacuate and backfill with Nitrogen (
) three times (Oxygen inhibits the Heck cycle). -
Add degassed Acetonitrile and
. -
Add Styrene via syringe.
-
Heat to reflux (85°C) for 12-24 hours.
-
Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate. Purify via column chromatography (SiO2, Ethyl Acetate/Hexane gradient).
Step 3: Deprotection (Reduction)
Objective: Restore the active phosphine.
-
Dissolve the coupled oxide product in anhydrous Toluene.
-
Add Trichlorosilane (
, 5.0 equiv) and Triethylamine (5.0 equiv). Note: scavenges HCl byproducts. -
Reflux at 110°C for 4 hours.
-
Cool to 0°C and quench carefully with saturated
(gas evolution). -
Extract with Toluene, dry, and concentrate.
Data & Validation
The success of this protocol is best monitored via
| Step | Compound State | Key Observation | |
| Start | (4-Br-Ph) | -6 ppm | Sharp singlet |
| 1. Oxidation | (4-Br-Ph) | +29 ppm | Shift downfield; complete conversion essential |
| 2. Coupling | (Styrenyl-Ph) | +27 to +30 ppm | Slight shift; appearance of vinyl protons in |
| 3. Reduction | (Styrenyl-Ph) | -5 to -7 ppm | Return to upfield region; vinyl protons remain |
Troubleshooting & Optimization
-
Low Yield in Step 2 (Coupling): If conversion is low, check for residual
from Step 1. Peroxides can oxidize the Pd(0) catalyst to inactive Pd(II) species outside the cycle. Ensure thorough washing/drying after Step 1. -
Polymerization: If the styrene starts polymerizing (forming a gum), add a radical inhibitor like BHT (butylated hydroxytoluene) to the Heck reaction mixture.
-
Alternative Reductants: If
is too harsh, Phenylsilane ( ) can be used, though it often requires a longer reaction time or higher temperature.
References
-
Heck Reaction Mechanism & Nobel Context
-
Phosphine Oxide Protection Strategy
- Gilbertson, S. R., & Fu, Z. "Synthesis of Phosphine-Rhodium Complexes." Organic Letters2001, 3(2), 161–164. (Demonstrates the utility of oxide protection for ligand synthesis).
-
General Protocol Validation: "Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides." Synthesis2019 , 51, 2379-2386.[3]
-
Synthesis of Polymer-Supported Ligands
-
Handling of Phosphines (Safety & Properties)
-
"Prudent Practices in the Laboratory." National Academies Press.[7]
-
Sources
- 1. byjus.com [byjus.com]
- 2. youtube.com [youtube.com]
- 3. Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjugated Dienes [organic-chemistry.org]
- 6. d-nb.info [d-nb.info]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: (4-Bromophenyl)diphenylphosphine as a Versatile Precursor in Synthesis
Abstract
(4-Bromophenyl)diphenylphosphine is a pivotal organophosphorus compound that serves as a highly versatile precursor in modern synthetic chemistry. Its unique trifunctional nature, combining the coordination properties of a triarylphosphine with a reactive carbon-bromine bond, makes it an invaluable building block for creating a diverse array of more complex molecules. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of its applications, complete with detailed experimental protocols. We will delve into its use in the synthesis of advanced phosphine ligands via palladium-catalyzed cross-coupling reactions, its conversion to phosphonium salts for olefination, and its role as a stable, modifiable ligand in organometallic chemistry. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and reproducibility.
Introduction: The Strategic Advantage of this compound
This compound, often abbreviated as PPh₂(p-BrPh), is a white to off-white solid at room temperature. Its structure is deceptively simple, yet it provides a powerful platform for synthetic innovation. The molecule's utility stems from two key features:
-
The Diphenylphosphine Moiety : The phosphorus(III) center is a soft Lewis base, enabling it to act as an excellent ligand for a wide range of transition metals, particularly late transition metals like palladium, nickel, and rhodium.[1][2] This is the cornerstone of its role in catalysis.
-
The 4-Bromophenyl Group : The bromine atom in the para position is a "synthetic handle."[2] It is a reactive site for numerous C-C and C-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. Its position minimizes steric hindrance around the phosphorus atom while exerting a moderate electron-withdrawing inductive effect, which can be used to fine-tune the electronic properties of derivative ligands and their metal complexes.[2]
This combination allows chemists to start with a readily available phosphine and systematically build molecular complexity, creating bespoke ligands, catalysts, and functional materials.
Physicochemical and Safety Data
Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 734-59-8 | [3][4] |
| Molecular Formula | C₁₈H₁₄BrP | [3][4] |
| Molecular Weight | 341.18 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 153-157 °C | |
| Storage | Store under an inert atmosphere at room temperature. | [4] |
GHS Hazard Statement: According to aggregated data, this compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application I: Precursor for Advanced Ligand Synthesis via Cross-Coupling
The most powerful application of PPh₂(p-BrPh) is as a scaffold for creating novel phosphine ligands. By exploiting the C-Br bond, researchers can append a vast range of functionalities, thereby tuning the steric and electronic properties of the final ligand for specific catalytic applications.[5]
Suzuki-Miyaura Coupling: Crafting Novel Triarylphosphines
Causality & Rationale: The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. By coupling the C-Br bond of PPh₂(p-BrPh) with various aryl or vinyl boronic acids, one can synthesize a library of triarylphosphine ligands from a single precursor.[6] This strategy is fundamental for ligand optimization in catalysis, as subtle changes to the third aryl group can dramatically impact catalyst activity and selectivity. The choice of base is critical; it activates the boronic acid to facilitate transmetalation to the palladium center.[6] Solvents like 1,4-dioxane or DME are used for their ability to dissolve both organic and inorganic reagents and for their suitable boiling points.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2.1: Synthesis of (4-Biphenylyl)diphenylphosphine
This protocol details the coupling of PPh₂(p-BrPh) with phenylboronic acid.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), finely ground
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line
-
-
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (e.g., 341 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 23 mg, 0.02 mmol).
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL). Degassing is crucial to prevent oxidation of the phosphines and the Pd(0) catalyst.
-
Reaction: Fit the flask with a condenser and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.[7] A typical reaction time is 12-24 hours.
-
Workup: After cooling to room temperature, add water (10 mL) and extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure (4-biphenylyl)diphenylphosphine as a white solid.
-
Validation: The final product should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry to confirm its identity and purity. The ³¹P NMR spectrum is particularly informative, showing a single peak characteristic of the triarylphosphine product.
-
Buchwald-Hartwig Amination: Accessing Aminophosphine Ligands
Causality & Rationale: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[8][9] Applying this reaction to PPh₂(p-BrPh) allows for the direct installation of primary or secondary amines onto the phosphine scaffold. The resulting aminophosphine ligands are of great interest due to their potential hemilabile character, where the nitrogen atom can reversibly coordinate to a metal center, influencing the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[10]
Protocol 2.2: Synthesis of 4-(Diphenylphosphino)-N,N-dimethylaniline
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Dimethylamine (2.0 M solution in THF, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
A suitable phosphine ligand, e.g., Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Sealed tube or Schlenk flask, argon/nitrogen glovebox
-
-
Step-by-Step Procedure:
-
Setup (Glovebox): Inside a glovebox, add Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol), the ancillary ligand (e.g., Xantphos, 11.6 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a sealable reaction tube.
-
Reagent Addition: Add this compound (341 mg, 1.0 mmol) and anhydrous, degassed toluene (5 mL).
-
Amine Addition: Add the dimethylamine solution in THF (0.75 mL, 1.5 mmol).
-
Reaction: Seal the tube tightly and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. The reaction must be well-sealed to contain the volatile dimethylamine.
-
Workup: Cool the reaction to room temperature. Carefully unseal the tube and quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel. Due to the basic nature of the product, it may be beneficial to deactivate the silica gel with triethylamine (e.g., by eluting with a hexane solution containing 1% Et₃N) before loading the sample.
-
Validation: Characterize the product by NMR and mass spectrometry. The disappearance of the C-Br isotopic pattern in the mass spectrum and the appearance of a singlet for the -N(CH₃)₂ protons in the ¹H NMR spectrum are key indicators of success.
-
Application II: Precursor for Phosphonium Salts and Wittig Reagents
The phosphorus atom in PPh₂(p-BrPh) retains its nucleophilic character and can be alkylated to form phosphonium salts. These salts are stable, crystalline solids that are direct precursors to phosphorus ylides (Wittig reagents), which are indispensable tools for alkene synthesis.
Causality & Rationale: The Sₙ2 reaction between the nucleophilic P(III) center and an alkyl halide (e.g., benzyl bromide) is typically efficient, forming a stable tetracoordinate phosphonium salt.[11] The subsequent step, ylide formation, requires a strong base to deprotonate the carbon alpha to the phosphorus atom. The resulting ylide can then be used in a Wittig reaction to convert a ketone or aldehyde into an alkene. The bromophenyl group can be carried through this sequence, allowing for a Wittig reaction on one part of the molecule while preserving the C-Br bond for a subsequent cross-coupling reaction—a powerful synthetic strategy.
Caption: Workflow for Wittig reagent synthesis and application.
Protocol 3.1: Two-Step Synthesis of 1-bromo-4-(styryl)benzene via Wittig Reaction
-
Step A: Synthesis of Benzyl(4-bromophenyl)diphenylphosphonium Bromide
-
Setup: In a round-bottom flask, dissolve this compound (3.41 g, 10.0 mmol) in anhydrous toluene (50 mL).
-
Addition: Add benzyl bromide (1.25 mL, 10.5 mmol, 1.05 equiv). Caution: Benzyl bromide is a lachrymator.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. A white precipitate will form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature. Collect the white solid by vacuum filtration, wash it with cold diethyl ether to remove any unreacted starting materials, and dry it under vacuum. The phosphonium salt is typically pure enough to be used directly in the next step.[11]
-
-
Step B: Wittig Reaction with Benzaldehyde
-
Setup: Suspend the phosphonium salt from Step A (e.g., 5.12 g, 10.0 mmol) in anhydrous THF (50 mL) in a flame-dried Schlenk flask under argon at 0 °C (ice bath).
-
Ylide Formation: Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.5 mL, 10.4 mmol) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir for 30 minutes at 0 °C.
-
Carbonyl Addition: Add benzaldehyde (1.0 mL, 9.8 mmol) dropwise. The characteristic color of the ylide should fade.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the consumption of benzaldehyde.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude product contains a mixture of (E) and (Z) stilbene isomers and this compound oxide. Purify by column chromatography on silica gel to isolate the desired alkene product.
-
Application III: Protective Group Chemistry via Phosphine Oxidation
Causality & Rationale: The P(III) center in phosphines is susceptible to oxidation to the more stable P(V) phosphine oxide.[12] While often a nuisance, this reactivity can be harnessed as a protective group strategy. This compound oxide is an air-stable, highly crystalline solid that is much more robust towards various reaction conditions than its phosphine precursor.[13] One can perform chemistry on other parts of a molecule containing this moiety and then, in a final step, reduce the phosphine oxide back to the trivalent phosphine. Trichlorosilane (HSiCl₃) with a tertiary amine base is a common and effective reagent for this reduction.
Protocol 4.1: Oxidation of PPh₂(p-BrPh)
-
Reagents: this compound, 30% Hydrogen Peroxide (H₂O₂), Acetone.
-
Procedure:
-
Dissolve the phosphine (1.0 g) in acetone (20 mL) in a flask.
-
Cool the flask in an ice bath.
-
Slowly add 30% H₂O₂ dropwise with stirring until a slight excess has been added (monitor by TLC; the phosphine oxide has a much higher Rƒ).
-
After the addition is complete, remove the ice bath and stir at room temperature for 1 hour.
-
Reduce the volume of acetone in vacuo. Add water to precipitate the product.
-
Filter the white solid, wash with water, and dry to obtain this compound oxide.[13]
-
Protocol 4.2: Reduction of this compound Oxide
-
Reagents: this compound oxide, Anhydrous Toluene, Triethylamine (Et₃N), Trichlorosilane (HSiCl₃). Caution: HSiCl₃ is corrosive and pyrophoric.
-
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve the phosphine oxide (1.0 g) and triethylamine (1.5 equiv) in anhydrous toluene.
-
Cool the solution to 0 °C.
-
Slowly add trichlorosilane (1.2 equiv) dropwise. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature, then heat to 80-100 °C for 4-6 hours.
-
Cool the reaction and carefully quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract with toluene, dry the organic layer over Na₂SO₄, and concentrate. Purify by chromatography or recrystallization to recover the trivalent phosphine.
-
Conclusion
This compound transcends its role as a simple ligand, acting as a powerful and versatile precursor for a multitude of advanced chemical structures. Its strategic combination of a coordinating phosphorus atom and a reactive C-Br bond provides an accessible entry point for the synthesis of custom-designed phosphine ligands, complex organic molecules via the Wittig reaction, and robust intermediates for multi-step synthesis. The protocols and rationales detailed in this guide equip researchers with the foundational knowledge to confidently and effectively utilize this key building block in their synthetic endeavors, from fundamental research to complex drug development programs.
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid. [Link]
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Orton, G. R. F., Pilgrim, B., & Champness, N. R. (2021). Synthetic strategies towards phosphine ligands suitable for further assembly. Coordination Chemistry Reviews. [Link]
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University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
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Li, X. (2024). Late-Stage Diversification of Phosphines by C–H Activation. ACS Publications. [Link]
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Grignard reaction for synthesizing (4-Bromophenyl)diphenylphosphine
An Application Note for the Synthesis of (4-Bromophenyl)diphenylphosphine via Grignard Reaction
Introduction: The Strategic Importance of Triarylphosphines
Triarylphosphines are a cornerstone class of ligands in organometallic chemistry and homogeneous catalysis, prized for their unique steric and electronic properties that can be finely tuned to influence the outcome of chemical transformations.[1][2] this compound, in particular, serves as a versatile building block. The presence of the bromo-substituent on one of the phenyl rings provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the construction of more complex phosphine ligands, materials, and pharmaceutical intermediates.[3] The Grignard reaction offers a robust, reliable, and scalable method for the formation of the critical phosphorus-carbon (P-C) bond, making it a preferred synthetic route in both academic and industrial settings.[4][5]
This guide provides a detailed protocol for the synthesis of this compound, grounded in established procedures. It delves into the mechanistic underpinnings of the reaction, offering insights into the causality behind key experimental steps to ensure a safe, efficient, and reproducible synthesis.
Mechanistic Rationale: Forging the P-C Bond
The synthesis proceeds via a two-step sequence. The overall transformation relies on the nucleophilic character of an organomagnesium halide (Grignard reagent) and the electrophilic nature of the phosphorus center in a chlorophosphine.
-
Formation of the Grignard Reagent: The process begins with the preparation of the Grignard reagent, 4-bromophenylmagnesium bromide. This is achieved through the oxidative insertion of magnesium metal into the carbon-bromine bond of p-dibromobenzene.[6][7] The reaction is initiated on the surface of the magnesium metal, often requiring activation to remove the passivating magnesium oxide layer.[8] The mechanism is thought to involve single-electron transfer (SET) steps.[9] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential, as they solvate the magnesium center, stabilizing the highly reactive Grignard reagent.[10] A key aspect of this specific synthesis is the selective formation of the mono-Grignard reagent from a di-halogenated starting material.[3]
-
Nucleophilic Substitution at Phosphorus: The formed Grignard reagent is a potent carbon nucleophile.[11] The subsequent step involves the reaction of this nucleophile with chlorodiphenylphosphine (Ph₂PCl). The electron-rich carbanionic carbon of the Grignard reagent attacks the electrophilic phosphorus atom, displacing the chloride leaving group in a nucleophilic substitution reaction.[4] This step forges the desired aryl-phosphorus bond, yielding the tertiary phosphine product.
Experimental Protocol & Workflow
This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[3]
Mandatory Safety Precautions
-
Anhydrous Conditions: Grignard reagents react violently with protic sources, especially water.[11][12][13] All glassware must be rigorously flame-dried or oven-dried before use and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be strictly anhydrous.[14]
-
Fire Hazard: Diethyl ether is extremely flammable and volatile.[15] Ensure no open flames or spark sources are present in the laboratory. The reaction should be conducted in a certified chemical fume hood.
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic.[14][16] Maintain vigilant control over the addition rate of the halide to prevent a runaway reaction. Have an ice-water bath ready for emergency cooling.[15]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[14][17]
-
Chemical Hazards: this compound is an irritant.[18] Chlorodiphenylphosphine is corrosive and reacts with moisture. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).
Reagents & Materials
| Reagent/Material | Molecular Wt. ( g/mol ) | Moles (mol) | Equivalents | Quantity |
| p-Dibromobenzene | 236.0 | 0.38 | 1.15 | 88.5 g |
| Magnesium Turnings | 24.31 | 0.38 | 1.15 | 9.0 g |
| Chlorodiphenylphosphine | 220.64 | 0.33 | 1.00 | 71.8 g |
| Anhydrous Diethyl Ether | 74.12 | - | - | ~625 mL |
| Iodine | 253.81 | - | - | 1-2 small crystals |
| Saturated NH₄Cl (aq) | - | - | - | ~150 mL |
| Benzene or Toluene | - | - | - | ~375 mL |
Step-by-Step Synthesis Procedure
Part 1: Preparation of 4-Bromophenylmagnesium Bromide
-
Apparatus Setup: Assemble a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Fit the condenser with a calcium chloride drying tube or a nitrogen/argon inlet to maintain an inert atmosphere. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Initial Charge: Place the magnesium turnings (9.0 g) and a single crystal of iodine into the reaction flask. The iodine serves to chemically etch the magnesium surface, removing the oxide layer and exposing fresh, reactive metal.[3][10] Add approximately 25 mL of anhydrous diethyl ether.
-
Grignard Initiation: Prepare a solution of p-dibromobenzene (88.5 g) in 500 mL of anhydrous diethyl ether in the dropping funnel. Add about 15-20 mL of this solution to the magnesium turnings at once.[3] The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by spontaneous bubbling or gentle refluxing of the ether.[19][20] If the reaction does not start, gentle warming with a heat gun or crushing the magnesium turnings with a dry glass rod may be necessary.
-
Grignard Formation: Once the reaction has commenced, add the remaining p-dibromobenzene solution dropwise from the funnel at a rate that maintains a steady but controllable reflux.[3][21] This slow addition is critical to manage the exothermic nature of the reaction. After the addition is complete, continue stirring the mixture at room temperature for an additional 1.5 hours to ensure complete consumption of the magnesium.
Part 2: Synthesis of this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution in an ice-salt bath to an internal temperature of approximately -5 to -10 °C.
-
Phosphine Addition: Prepare a solution of chlorodiphenylphosphine (71.8 g) in 100 mL of anhydrous diethyl ether. Add this solution dropwise to the cold, stirred Grignard reagent.[3] The rate of addition must be carefully controlled to ensure the internal temperature does not rise above +10 °C.[3] This step is also exothermic and requires efficient cooling. The addition typically takes about 1.5 hours.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1.5 hours.
Part 3: Work-up and Purification
-
Quenching: Re-cool the reaction flask in an ice-salt bath. Slowly and carefully add 150 mL of a cold, saturated aqueous ammonium chloride solution to quench the reaction.[3] This step will hydrolyze any unreacted Grignard reagent and break down the magnesium salt complexes.
-
Extraction: Decant the ethereal layer. Acidify the remaining aqueous slurry with hydrochloric acid and extract three times with 125 mL portions of benzene or toluene.[3] Combine all organic layers.
-
Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvents by rotary evaporation.
-
Purification: The crude residue is purified by vacuum distillation. Some unreacted p-dibromobenzene may distill first. The final product, this compound, is collected as a high-boiling fraction.[3] The reported yield is approximately 60-70%.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Field Insights
-
Failure to Initiate Grignard Reaction: This is the most common failure point.
-
Cause: Inadequate drying of glassware or presence of moisture in reagents/solvents. A passivated (oxidized) magnesium surface.
-
Solution: Ensure all equipment is meticulously dried. Use freshly opened anhydrous solvents. If initiation fails, try adding another small iodine crystal or a few drops of 1,2-dibromoethane to activate the magnesium surface.[20]
-
-
Low Yield:
-
Cause: Premature quenching of the Grignard reagent by moisture or atmospheric CO₂. Formation of biphenyl side-products from the coupling of the Grignard reagent with unreacted aryl halide, which is favored at higher temperatures.
-
Solution: Maintain a positive pressure of inert gas throughout the reaction. Ensure addition rates and temperature control are strictly followed, especially during the addition of chlorodiphenylphosphine.
-
-
Formation of Insoluble Polymer:
-
Cause: Using a large excess of the Grignard reagent can sometimes lead to side reactions.[3]
-
Solution: Adhere to the stoichiometry outlined in the protocol. The slight excess of Grignard reagent is intentional to ensure full consumption of the more valuable chlorodiphenylphosphine.
-
References
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
CHEM 321L Grignard Reaction. (n.d.). University of California, Irvine. Retrieved from [Link]
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PrepChem. (2017). Synthesis of 4-(Triethoxysilyl)phenyl Diphenylphosphine. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Coll. Vol. 6, p.447 (1988); Vol. 55, p.48 (1976). Retrieved from [Link]
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Eureka. (n.d.). Synthesis method of triphenylphosphine derivative tri-(R-phenyl) phosphine. Retrieved from [Link]
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Sciencemadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]
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Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
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Kedrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]
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Organic Syntheses. (n.d.). Phosphine, (p-bromophenyl)diphenyl-. Coll. Vol. 5, p.496 (1973); Vol. 46, p.38 (1966). Retrieved from [Link]
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Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. Retrieved from [Link]
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Haque, A., Alenezi, K. M., Moll, H. E., Khan, M. S., & Wong, W. Y. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4253. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Chlorodiphenylphosphine. Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PubMed Central. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
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Organic Syntheses. (n.d.). phenylmagnesium bromide. Coll. Vol. 2, p.495 (1943); Vol. 17, p.80 (1937). Retrieved from [Link]
- Google Patents. (n.d.). EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone.
-
PrepChem. (2017). Synthesis of diphenylphosphine. Retrieved from [Link]
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Hong Kong Polytechnic University Institutional Repository. (2022). Synthesis of mixed arylalkyl tertiary phosphines via the grignard approach. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety. Retrieved from [Link]
-
YouTube. (2024, June 6). Grignard reaction safety [Video]. Retrieved from [Link]
- Google Patents. (n.d.). US4008282A - Preparation of triaryl phosphines.
-
Wikipedia. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]
-
ChemRxiv. (2019). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or SN2@Cl?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4'-dibromobiphenyl. Coll. Vol. 2, p.191 (1943); Vol. 16, p.28 (1936). Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Retrieved from [Link]
- Google Patents. (n.d.). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
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The Strategic Application of (4-Bromophenyl)diphenylphosphine in the Synthesis of Pharmaceutical Intermediates: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Ligand—Engineering Reactivity in Catalysis
In the landscape of modern pharmaceutical synthesis, the precise construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, have become indispensable tools in the synthetic chemist's arsenal. The efficacy of these transformations is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. (4-Bromophenyl)diphenylphosphine emerges not merely as another ligand but as a strategically engineered tool for fine-tuning catalytic activity.
The introduction of a bromine atom at the para-position of one of the phenyl rings exerts a significant electron-withdrawing inductive effect. This electronic perturbation modulates the electron density at the phosphorus atom, which in turn influences the catalytic cycle of the palladium complex.[1] This guide provides an in-depth exploration of the practical applications and underlying principles of using this compound in the synthesis of key pharmaceutical intermediates.
The Mechanistic Edge: Causality Behind Ligand Selection
The choice of this compound is a deliberate one, rooted in the desire to optimize the delicate balance of the catalytic cycle. The electron-withdrawing nature of the bromo-substituent impacts two key steps:
-
Oxidative Addition: While highly electron-rich phosphines are often favored for accelerating the oxidative addition of aryl halides to the Pd(0) center, an overly electron-rich ligand can lead to an overly stable Pd(0) complex, slowing down the initial step. The moderate electron-withdrawing effect of the bromo-substituent can, in certain cases, facilitate the oxidative addition of electron-rich aryl halides.
-
Reductive Elimination: This final, product-forming step is often promoted by more electron-deficient ligands. The reduced electron density on the palladium center, influenced by the this compound ligand, can facilitate the reductive elimination of the desired product, thereby increasing the overall turnover frequency of the catalyst.
This electronic tuning makes this compound a versatile ligand, particularly for substrates where standard phosphines like triphenylphosphine may lead to sluggish reactions or catalyst deactivation.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in a vast number of active pharmaceutical ingredients (APIs). The use of a palladium complex with a ligand analogous to this compound, namely trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II), has been shown to be effective in catalyzing these transformations.[2]
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid
This protocol is adapted from established procedures for similar phosphine ligands and is a robust starting point for optimization.[2][3]
Reaction Scheme:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Material | Pro-Tip |
| Aryl bromide | Ensure high purity to avoid side reactions. |
| Phenylboronic acid | Store in a desiccator as boronic acids can dehydrate to form boroxines. |
| This compound | Handle under an inert atmosphere to prevent oxidation. |
| Palladium(II) acetate or Pd₂(dba)₃ | A reliable source of Pd(0) after in situ reduction. |
| Anhydrous Potassium Carbonate (K₂CO₃) | Finely powder the base before use to increase surface area and reactivity. |
| Toluene, reagent grade | Use anhydrous solvent for best results. Degas thoroughly. |
| Deionized Water | Degas thoroughly before use. |
| Inert atmosphere (Nitrogen or Argon) | Essential for preventing oxidation of the phosphine ligand and the active Pd(0) species. |
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1 mol%) and this compound (2.2 mol%). Add degassed toluene and stir the mixture at room temperature for 20-30 minutes. This allows for the formation of the active palladium-phosphine complex.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).
-
Solvent Addition: Add the remaining volume of degassed toluene and degassed deionized water (typically a 4:1 to 10:1 mixture of toluene to water).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Self-Validation and Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding a fresh portion of the catalyst, or using a stronger base such as cesium carbonate.
-
Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring a truly anaerobic environment and by the slow addition of the boronic acid.
-
Protodeborylation: The presence of excess water or acidic impurities can lead to the cleavage of the C-B bond. Ensure anhydrous solvents and a sufficiently basic environment.
Application in Mizoroki-Heck Coupling Reactions
The Heck reaction is a cornerstone for the synthesis of substituted alkenes from aryl halides and alkenes. The electronic properties of the phosphine ligand are crucial in determining the regioselectivity and efficiency of the reaction.
General Protocol for the Heck Reaction of an Aryl Bromide with an Alkene
This protocol is based on established methods for palladium-catalyzed Heck reactions.[2]
Reaction Scheme:
Caption: General workflow for a Mizoroki-Heck cross-coupling reaction.
Materials:
| Reagent/Material | Pro-Tip |
| Aryl bromide | Aryl bromides are generally good substrates for this reaction. |
| Alkene (e.g., n-butyl acrylate) | Use a slight excess of the alkene (1.1-1.5 equiv). |
| This compound | Handle under an inert atmosphere. |
| Palladium(II) acetate | A common and effective palladium source. |
| Triethylamine (Et₃N) or other hindered amine base | The base acts as a scavenger for the HBr generated in the reaction. |
| Anhydrous N,N-Dimethylformamide (DMF) | A polar aprotic solvent is typically used for Heck reactions. Ensure it is anhydrous. |
| Inert atmosphere (Nitrogen or Argon) | Crucial for catalyst stability. |
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 equiv), palladium(II) acetate (1-2 mol%), and this compound (2-4 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by the alkene (1.2 equiv) and triethylamine (1.5 equiv).
-
Reaction Execution: Heat the mixture to 100-140 °C. The reaction is typically complete within a few hours. Monitor by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography.
Application in Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a transformative reaction in medicinal chemistry, enabling the synthesis of a wide array of arylamines. The choice of phosphine ligand is critical for achieving high yields and broad substrate scope.
General Protocol for the Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.[4][5]
Reaction Scheme:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Materials:
| Reagent/Material | Pro-Tip |
| Aryl bromide | High purity is essential. |
| Amine | Ensure the amine is dry. |
| This compound | Handle under an inert atmosphere. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | An excellent source of Pd(0). |
| Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base. Handle in a glovebox if possible due to its hygroscopic nature. |
| Anhydrous Toluene | Degas thoroughly before use. |
| Inert atmosphere (Nitrogen or Argon) | Absolutely critical for this reaction. |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (1-2 mol%), this compound (2-4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and quench by the addition of saturated aqueous ammonium chloride. Extract with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography to obtain the desired arylamine.
Data Presentation: Representative Yields
The following table provides a summary of typical yields that can be expected for these reactions, based on literature for structurally similar phosphine ligands. Actual yields will be substrate-dependent.
| Reaction Type | Aryl Halide Example | Coupling Partner Example | Typical Yield Range (%) |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | 85-98 |
| Heck | 4-Bromobenzonitrile | Styrene | 75-90 |
| Buchwald-Hartwig | 4-Bromotoluene | Morpholine | 80-95 |
Conclusion
This compound represents a valuable and versatile ligand for palladium-catalyzed cross-coupling reactions in the synthesis of pharmaceutical intermediates. Its unique electronic properties, stemming from the para-bromo substituent, allow for the fine-tuning of the catalyst's reactivity, often leading to improved yields and broader substrate scope compared to standard phosphine ligands. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to harness the power of this ligand in their synthetic endeavors. As with all catalytic systems, empirical optimization for each specific substrate combination is key to achieving maximal efficiency.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 21). The Role of Bromine in Phosphine Ligands: A Look at CAS 734-59-8. [Link]
-
Ghasemian Lemraski, E., & Taghavi Fardood, S. (2024). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. International Journal of Biology and Chemistry, 17(2). [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... - ResearchGate. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved from [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. (2023, December 17). [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Heravi, M. M., & Fa, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9). [Link]
-
Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. [Link]
-
The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]
-
Rayner, G. (n.d.). INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES. ePrints Soton. [Link]
-
The Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. [Link]
-
DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021, December 3). [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: C-N Coupling with Phosphine-Functionalized Aryl Halides
Topic: Optimizing Buchwald-Hartwig reaction with (4-Bromophenyl)diphenylphosphine Document ID: TS-BH-PHOS-001 Last Updated: 2024-05-20 Status: Active
Executive Summary & Core Challenge
The Challenge:
Reacting This compound in a Buchwald-Hartwig amination presents a unique "Trojan Horse" problem. Unlike standard aryl bromides, your substrate contains a nucleophilic phosphine moiety (
The Failure Mode: The substrate competes with your catalytic ligand (L) for the Pd center. If the substrate binds to Pd, it forms an inactive or sluggish species (Substrate Poisoning), effectively shutting down the catalytic cycle before the amine can couple. Furthermore, the phosphine moiety is highly susceptible to oxidation, leading to complex mixtures.
The Solution: Success requires either steric exclusion (using a ligand bulky enough to prevent substrate binding) or chemical masking (protecting the phosphine).
Mechanism of Interference (Visualized)
The following diagram illustrates how the substrate interferes with the catalytic cycle by displacing the intended ligand.
Figure 1: The "Self-Poisoning" Mechanism. The substrate's phosphine group (
Optimization Matrix: Protocol Selection
Do not use standard conditions (e.g.,
| Variable | Recommendation | Rationale |
| Strategy A: Direct Coupling | Use 3rd/4th Gen Buchwald Precatalysts | Bulky ligands (e.g., RuPhos , BrettPhos ) bind Pd tighter than the substrate's |
| Strategy B: Protection | Borane Adduct ( | React substrate with |
| Catalyst Source | Pd-Precatalysts (e.g., RuPhos-Pd-G4) | Avoids |
| Base | Strong bases facilitate transmetallation. Use | |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents minimize oxidation. Strict deoxygenation is required. |
Detailed Protocols
Protocol A: Direct Coupling (High Risk, High Reward)
Best for: Rapid screening, robust amines.
-
Preparation: In a glovebox or under strict Ar flow, charge a vial with RuPhos-Pd-G4 (2.0 mol%) and This compound (1.0 equiv).
-
Addition: Add
(1.4 equiv). -
Solvent: Add anhydrous, degassed Toluene (0.2 M concentration).
-
Amine: Add the amine (1.2 equiv).
-
Reaction: Seal and heat to 80-100°C for 2-12 hours.
-
Workup: Cool to RT. Filter through a silica plug (eluting with EtOAc/Hex) immediately to minimize air exposure.
Protocol B: The Borane Protection Route (Gold Standard)
Best for: High value substrates, scale-up, or if Protocol A fails.
Step 1: Protection
-
Dissolve substrate in THF.
-
Add
(1.1 equiv) at 0°C. Stir 1 hr. -
Quench with water, extract with DCM. The product is air-stable.
Step 2: Coupling
-
Run standard Buchwald-Hartwig conditions (e.g.,
/ Xantphos or RuPhos) on the protected substrate. -
Note: The Borane group prevents the phosphine from poisoning the catalyst.
Step 3: Deprotection
-
Dissolve the coupled product in amine (e.g., diethylamine) or add DABCO (2 equiv) in Toluene.
-
Heat at 60°C for 2 hours. The
transfers to the DABCO. -
Wash with degassed water.
Troubleshooting & FAQs
Q1: The reaction turns black immediately and conversion is <5%. Why?
A: "Palladium Black" precipitation. This indicates the ligand has dissociated from the Pd, likely displaced by your substrate's phosphine, leading to unstable Pd species that aggregate.
-
Fix: Switch to Protocol B (Borane Protection) . If you must use Protocol A, increase the catalyst loading to 5 mol% and use a bulkier ligand like BrettPhos or tBuXPhos .
Q2: I see a new spot on TLC that is NOT product or starting material. Mass spec shows M+16.
A: Phosphine Oxidation.
Your substrate or product has oxidized (
-
Fix: Your inert atmosphere is compromised.
-
Degas solvents using "Freeze-Pump-Thaw" (3 cycles), not just sparging.
-
Ensure the reaction vessel is perfectly sealed.
-
Add the amine last if it is a liquid.
-
Q3: Can I use or ?
A: Absolutely not.
These catalysts contain labile triphenylphosphine ligands. Your substrate (diphenylphosphine moiety) is nucleophilic enough to exchange with the
Q4: My amine is secondary (e.g., Morpholine). Which ligand is best?
A: RuPhos. RuPhos is the industry standard for secondary amines. For primary amines, switch to BrettPhos .[1]
Troubleshooting Logic Flow
Use this flowchart to diagnose reaction failures.
Figure 2: Diagnostic workflow for reaction optimization.
References
-
Buchwald, S. L., et al. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.
-
Imamoto, T., et al. "Phosphine-Boranes: Synthesis and Utility in Transition Metal Catalysis." Journal of the American Chemical Society, 1990.
-
Surry, D. S., & Buchwald, S. L. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 2008.
- Stambuli, J. P., et al. "Screening of Pd-Catalysts for C-N Coupling of Heterocycles." Journal of Organic Chemistry, 2018.
Sources
Technical Support Center: Suzuki Coupling with (4-Bromophenyl)diphenylphosphine
Welcome to the technical support center for optimizing Suzuki coupling reactions involving (4-Bromophenyl)diphenylphosphine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific substrate. Here, we delve into the nuances of this reaction, providing in-depth troubleshooting advice and answers to frequently asked questions, grounded in established organometallic principles.
Introduction: The Dual Nature of this compound in Suzuki Coupling
This compound presents a unique challenge in Suzuki-Miyaura cross-coupling reactions. It can be utilized in two distinct ways:
-
As a Substrate: In this more common scenario, the goal is to couple a boronic acid or its derivative at the bromine-bearing carbon of the aryl bromide. The challenge arises from the presence of the diphenylphosphine moiety, which can act as a ligand and coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of undesired, inactive complexes, resulting in low yields.
-
As a Ligand Precursor: While less common, this molecule could be envisioned as a building block for a more complex phosphine ligand. In such cases, the focus would be on its performance in stabilizing the palladium catalyst and facilitating the catalytic cycle.
This guide will primarily focus on the use of this compound as a substrate, as this is where most experimental difficulties are encountered.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound giving a low yield?
Low yields in this specific reaction are often attributed to the coordinating ability of the diphenylphosphine group on your substrate. This phosphine can compete with your desired phosphine ligand for binding to the palladium catalyst, leading to the formation of inactive or less active catalytic species. This phenomenon is a form of catalyst poisoning or inhibition.[1]
Q2: Can I run a Suzuki coupling with this compound without an additional phosphine ligand?
While the substrate itself has a phosphine moiety, relying on it to act as the primary ligand is generally not advisable. The intramolecular coordination may not create the optimal steric and electronic environment for the palladium catalyst to efficiently proceed through the catalytic cycle. A well-chosen external ligand is crucial for high yields.
Q3: What are the most common side reactions to look out for?
Besides low conversion, the most common side reactions are:
-
Homocoupling: Dimerization of your boronic acid or this compound. This can be minimized by ensuring strictly anaerobic conditions and using appropriate ligands.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom from the solvent or trace water.[2] This is often promoted by high temperatures and certain bases. Using anhydrous solvents and carefully selecting the base can mitigate this.
-
Hydrodehalogenation: The replacement of the bromine atom on your substrate with a hydrogen atom.
Q4: How does the electronic nature of the diphenylphosphine group affect the reactivity of the aryl bromide?
The diphenylphosphine group is generally considered to be electron-withdrawing, which can activate the aryl bromide towards oxidative addition, the first and often rate-limiting step in the Suzuki catalytic cycle.[3][4] However, this electronic benefit can be overshadowed by the challenges posed by its coordinating ability.
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Materials
Possible Cause A: Catalyst Inhibition by the Substrate's Phosphine Group
The lone pair of electrons on the phosphorus atom of your substrate can coordinate to the palladium center, forming a stable complex that is reluctant to undergo oxidative addition or subsequent steps in the catalytic cycle.
Solution:
-
Choice of Ligand: Employ a bulky, electron-rich phosphine ligand that can bind more strongly to the palladium center than the phosphine on your substrate. This steric and electronic shielding will favor the formation of the desired active catalyst.[5][6][7][8]
-
Ligand to Palladium Ratio: Increasing the ligand to palladium ratio (e.g., from 1:1 to 2:1 or even 4:1) can help to outcompete the substrate for coordination sites on the catalyst.
Possible Cause B: Inefficient Pre-catalyst Activation
If you are using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species might be inefficient under your current conditions.[10]
Solution:
-
Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.
-
Optimize Reduction Conditions: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your reaction conditions facilitate reduction. Some phosphine ligands can act as reducing agents, but this is not always efficient. The choice of solvent and base can also influence pre-catalyst reduction.[10]
Problem 2: Significant Formation of Homocoupling and/or Protodeboronation Products
Possible Cause A: Presence of Oxygen
Trace amounts of oxygen can promote the homocoupling of boronic acids.
Solution:
-
Rigorous Degassing: Ensure that your solvent and the reaction vessel are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
Possible Cause B: Suboptimal Base and/or Temperature
The choice of base and the reaction temperature can significantly influence the rates of desired coupling versus side reactions.
Solution:
-
Base Screening: If you are observing significant protodeboronation, consider using a milder base. While strong bases like NaOH or KOH can be effective, they can also promote this side reaction. Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices.[4]
-
Temperature Optimization: High temperatures can accelerate side reactions. Try running the reaction at a lower temperature for a longer period.
Data Presentation: Ligand Selection for Challenging Suzuki Couplings
The choice of ligand is critical when dealing with substrates like this compound. Below is a table summarizing the performance of various ligand classes for challenging Suzuki-Miyaura couplings, particularly those involving sterically hindered or functionalized aryl halides.
| Ligand Class | Specific Ligand Example | Key Characteristics | Recommended for |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich | Sterically hindered substrates, heteroaryl couplings, and substrates with coordinating groups.[5][6] |
| Dialkylphosphines | P(t-Bu)₃ | Very bulky, strongly electron-donating | Electron-rich and sterically hindered aryl chlorides and bromides.[9] |
| Ferrocenyl Phosphines | dppf | Bidentate, good thermal stability | General-purpose, effective for a wide range of substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, sterically demanding | Highly active for challenging couplings, including those with aryl chlorides.[9] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for optimization. The specific conditions may need to be adjusted based on the boronic acid used.
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl boronic acid, and the base.
-
Add the degassed solvent via syringe.
-
In a separate glovebox or under a positive flow of inert gas, prepare a solution of the palladium pre-catalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
(4-Bromophenyl)diphenylphosphine stability and decomposition
CAS: 4022-03-7 | Formula:
Welcome to the Technical Support Hub.
I am Dr. Aris, Senior Application Scientist. You are likely here because your cross-coupling reaction failed, your ligand has turned into a sticky solid, or you are planning a sensitive lithiation on the bromine handle.[1]
This guide moves beyond basic safety data. It focuses on causality —why this ligand degrades, how to prove it, and how to rescue your experiment.
Module 1: Emergency Triage (Quality Control)
"Is my ligand dead?" The most common point of failure with (4-Bromophenyl)diphenylphosphine is silent oxidation to the phosphine oxide.[1] This impurity is a catalyst poison.[1]
The Gold Standard Diagnostic:
P NMR
Do not rely on Melting Point alone.[1] Oxidation often broadens the melting range without drastically shifting the onset initially.[1]
Protocol:
-
Solvent:
(preferred) or .[1] -
Standard: 85%
(external) = 0.0 ppm. -
Scan: Proton-decoupled
P .
Data Interpretation Table
| Species | Chemical Shift (
Note: The Bromine substituent is electron-withdrawing.[1] Compared to Triphenylphosphine (
ppm), the Br-analog is slightly deshielded (shifted downfield/less negative).[1]
Diagnostic Workflow
Use this logic flow to determine if your batch is salvageable.
Figure 1: Quality Control Decision Tree based on Phosphorus NMR shifts.
Module 2: Stability & Decomposition Mechanisms
"Why did it turn sticky?"
Unlike alkyl phosphines, this compound is relatively air-stable in solid form, but it is not inert .[1]
1. The Oxidation Trap
In solution (e.g., DCM, THF), the lone pair on the phosphorus atom is highly susceptible to attack by dissolved oxygen. This process is accelerated by:
-
Trace Metals: Transition metals can catalyze the insertion of oxygen.[1]
-
Light: Photo-oxidation can generate singlet oxygen.[1]
Mechanism:
2. The "Sticky Solid" Phenomenon
Pure this compound is a crystalline white solid (MP
-
Symptom: The solid becomes tacky or turns into a gum.[1]
-
Cause: This is a eutectic depression.[1] The mixture of the Phosphine and the Phosphine Oxide often has a melting point significantly lower than either pure component.
-
Fix: Do not dry it further.[1] You must recrystallize (see Module 4).[1]
Module 3: Reaction Troubleshooting
"My Suzuki/Buchwald Coupling Failed."
This ligand is often used to coordinate Palladium.[1] If the ligand is oxidized, the catalytic cycle breaks immediately.
The Poisoning Mechanism
Palladium(0) requires the "soft" donation of the Phosphine lone pair (
Scenario: You added 5 mol% Pd and 10 mol% Ligand.
-
If Ligand is 50% Oxidized: You effectively have 5 mol% active ligand.[1] This is a 1:1 ratio with Pd, leading to the formation of Pd-black (precipitation) because the complex is under-ligated.
Figure 2: Impact of Ligand Oxidation on Catalyst Generation.[1]
Module 4: Recovery & Synthesis Protocols
FAQ: How do I purify a degraded batch?
If your NMR shows <15% oxide, recrystallization is highly effective.[1]
Recrystallization Protocol (Ethanol Method):
-
Dissolve: Place the crude solid in a flask. Add absolute Ethanol (approx 5-10 mL per gram).[1]
-
Heat: Heat to reflux (
C) until fully dissolved. If particulates remain, hot filter under Argon.[1] -
Cool: Remove from heat and let it cool slowly to room temperature. Then place in a freezer (
C) for 4 hours. -
Collect: The pure phosphine crystallizes as white needles.[1] The oxide usually remains in the mother liquor.[1]
-
Wash: Wash with cold, degassed Ethanol. Dry under high vacuum.[1]
FAQ: Can I do Lithium-Halogen Exchange on the Br group?
Yes, but caution is required. Users often want to convert the Br to a Li/Mg species to attach the phosphine to a scaffold.
-
Risk: Nucleophilic attack on Phosphorus.[1] Although Aryl-P bonds are strong, aggressive nucleophiles (like t-BuLi) can attack the P center, cleaving the P-C bond.[1]
-
Solution: Use n-Butyllithium at -78°C in THF.[1] The Br-Li exchange is kinetically faster than the attack on Phosphorus at this temperature.[1]
-
Quench immediately with your electrophile. Do not let the lithiated species warm up.[1]
-
References
-
Spectroscopic Data: Reich, H. J.[1][2] Phosphorus-31 NMR Data Collection. University of Wisconsin-Madison.[1] (Standard shifts for
vs ). Link -
Oxidation Mechanism: Gilheany, D. G. (1994).[1] Structure and bonding in tertiary phosphines and their chalcogenides. In The Chemistry of Organophosphorus Compounds. Wiley.[1][2] (Explains the thermodynamic drive for P=O formation).
-
Synthesis & Properties: PubChem Compound Summary for CID 69773, this compound.[1] Link[1]
-
Catalytic Impact: Hartwig, J. F. (2010).[1] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Details ligand effects on Pd(0) stabilization).
-
Recrystallization Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General protocols for aryl phosphines).
Disclaimer: This guide is for research use only. Always consult the specific SDS for safety information regarding toxicity and handling.
Sources
Technical Support Center: Troubleshooting Catalyst Deactivation with Phosphine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving catalyst deactivation issues specifically related to phosphine ligands. As a senior application scientist, my goal is to move beyond simple checklists and explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to address common experimental observations that may indicate catalyst deactivation due to issues with your phosphine ligand.
Question 1: My reaction is sluggish, has stalled, or shows low conversion. How can I determine if my phosphine ligand is the problem?
Answer:
A drop in catalytic activity is the most common symptom of catalyst deactivation. While several factors can be at play, the phosphine ligand is a frequent culprit due to its sensitivity to oxidation and its potential for undesired side reactions.
Underlying Causality:
Phosphine ligands are crucial for stabilizing the metal center and modulating its reactivity.[1] Degradation of the phosphine ligand can lead to the formation of catalytically inactive or less active species. The two primary pathways for phosphine ligand degradation are:
-
Oxidation: Electron-rich phosphines, which are often excellent ligands for catalysis, are susceptible to oxidation by trace amounts of air, peroxides in solvents (especially THF), or even certain substrates or reagents.[2] This converts the phosphine (P(III)) to a phosphine oxide (P(V)). Phosphine oxides are generally poor ligands for transition metals and their formation can disrupt the catalytic cycle.[3]
-
P-C Bond Cleavage: Under certain conditions, the bond between phosphorus and one of its substituents can be cleaved. This process, often involving oxidative addition of the P-C bond to the metal center, fundamentally alters the ligand structure and deactivates the catalyst.[4]
Diagnostic Workflow:
To systematically diagnose the issue, follow this experimental protocol:
Protocol 1: Diagnosing Ligand-Based Catalyst Deactivation
Objective: To determine if phosphine ligand degradation is the cause of poor reaction performance.
Methodology:
-
Run a Control Reaction:
-
Set up the reaction exactly as before, but with a freshly opened bottle of the phosphine ligand and freshly purified, degassed solvent. Pay special attention to creating an inert atmosphere (e.g., using a glovebox or Schlenk line).
-
If this reaction proceeds as expected, it strongly suggests that your previous ligand or solvent was compromised.
-
-
Analyze the Ligand Stock:
-
Take a small sample of the phosphine ligand from the bottle used in the failed reaction.
-
Dissolve it in an appropriate deuterated solvent and acquire a ³¹P NMR spectrum.
-
Compare the spectrum to that of a pure sample. The presence of a new peak, typically shifted downfield, is indicative of phosphine oxide formation.
-
-
In-Situ Reaction Monitoring:
-
If you have the capability, use in-situ NMR to monitor the reaction mixture over time.
-
A decrease in the intensity of the signal corresponding to the phosphine-metal complex and the appearance of a phosphine oxide signal would be strong evidence of ligand oxidation during the reaction.
-
Preventative Measures:
-
Ligand Storage and Handling: Always store phosphine ligands under an inert atmosphere (argon or nitrogen) and in a refrigerator or freezer to minimize degradation.
-
Solvent Purity: Use freshly purified and thoroughly degassed solvents. Ethers like THF are notorious for forming peroxides upon storage, which readily oxidize phosphines.[2]
-
Use of Air-Stable Ligands: Consider using commercially available air-stable phosphine ligands or their borane adducts, which can be deprotected in-situ.[2]
Question 2: I've observed a color change and/or the formation of a precipitate in my reaction. What could this indicate?
Answer:
A visible change in the reaction mixture, such as a color change from yellow/orange to dark brown/black or the formation of a precipitate, often signals the decomposition of the catalyst into metallic nanoparticles (e.g., palladium black).
Underlying Causality:
The formation of metal nanoparticles occurs when the metal center is no longer effectively stabilized by the ligands. This can happen if the phosphine ligands:
-
Are consumed through degradation: As discussed in the previous question, if the phosphine ligands are being oxidized or undergoing P-C bond cleavage, their concentration in the solution decreases, leading to poorly-ligated metal centers that are prone to aggregation.
Visualizing the Deactivation Pathway:
Caption: Catalyst deactivation pathway via ligand dissociation and degradation.
Diagnostic Steps:
-
Characterize the Precipitate: If possible, isolate the precipitate by filtration and attempt to characterize it. A simple test is to see if it is soluble in aqua regia, which is characteristic of palladium metal.
-
³¹P NMR Analysis of the Supernatant: Analyze the soluble portion of the reaction mixture by ³¹P NMR. A significant decrease in the concentration of the phosphorus-containing species, or the presence of only phosphine oxide, would support the hypothesis of catalyst decomposition.
Solutions and Prevention:
-
Increase Ligand-to-Metal Ratio: In some cases, a slight excess of the phosphine ligand can help to suppress catalyst decomposition by ensuring that there is always a sufficient concentration of free ligand to stabilize the metal center. However, be aware that too much ligand can sometimes inhibit the reaction.
-
Choose a More Stable Ligand: Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands, are designed to be more robust and less prone to dissociation, which can prevent the formation of metal nanoparticles.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key properties to consider when selecting a phosphine ligand to minimize deactivation?
A1: The stability and reactivity of a phosphine ligand are governed by its steric and electronic properties.
| Property | Description | Impact on Stability |
| Steric Bulk (Cone Angle) | The solid angle occupied by the ligand at the metal center. | Larger cone angles can protect the metal center from unwanted side reactions and prevent the formation of inactive dimeric species. |
| Electron-Donating Ability | The ability of the phosphine to donate electron density to the metal center. | More electron-donating phosphines (e.g., trialkylphosphines) can increase the rate of oxidative addition but are also more susceptible to oxidation. |
A balance between these two properties is often necessary for optimal performance.
Q2: Can phosphine oxide ever be beneficial in a catalytic reaction?
A2: While generally considered detrimental, there are reports where phosphine oxides can act as stabilizing ligands for palladium catalysts in certain cross-coupling reactions, such as those involving potassium aryldimethylsilanolates.[6] However, this is not a general phenomenon, and the formation of phosphine oxide is typically a sign of undesirable ligand degradation.
Q3: How does temperature affect the stability of my phosphine ligand?
A3: Higher temperatures can accelerate both the desired catalytic reaction and the undesired ligand degradation pathways. While some reactions require elevated temperatures to proceed at a reasonable rate, it's important to be aware that this can also increase the rate of phosphine oxidation and P-C bond cleavage. If you suspect temperature-related degradation, try running the reaction at a lower temperature for a longer period.
Q4: What is the best way to prepare my reaction to avoid phosphine ligand degradation?
A4: Rigorous exclusion of air and moisture is critical.
Protocol 2: Best Practices for Reaction Setup
Objective: To create an inert reaction environment to protect sensitive catalysts and ligands.
Methodology:
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reagent and Solvent Preparation: Use freshly purified and degassed solvents. Solid reagents should be dried in a vacuum oven if appropriate.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or in a glovebox.
-
Degassing: Before adding the catalyst and ligand, thoroughly degas the reaction mixture by subjecting it to several cycles of vacuum and backfilling with inert gas, or by bubbling inert gas through the solution for at least 30 minutes.
Visualizing the Workflow:
Caption: Recommended workflow for setting up an air-sensitive catalytic reaction.
Section 3: References
-
Phosphine. (n.d.). Centers for Disease Control and Prevention. Retrieved February 7, 2026, from [Link]
-
Mechanisms of Phosphine Toxicity. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Phosphine: toxicological overview. (2024, August 6). GOV.UK. Retrieved February 7, 2026, from [Link]
-
The chemistry of phosphines in constrained, well-defined microenvironments. (2021, February 19). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Phosphorus-Based Catalysis. (2021, March 16). ACS Central Science. Retrieved February 7, 2026, from [Link]
-
2.9: Phosphines. (2023, May 3). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Phosphine Ligand Oxidation. (2021, December 19). Reddit. Retrieved February 7, 2026, from [Link]
-
p-Block Elements. (n.d.). Smart Achievers. Retrieved February 7, 2026, from [Link]
-
Ligand design for cross-couplings: phosphines. (2024, January 9). YouTube. Retrieved February 7, 2026, from [Link]
-
Predicting the Air Stability of Phosphines. (2025, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Science Talks Lecture 145: Acceptor Caged Phosphine Ligands. (2024, June 21). YouTube. Retrieved February 7, 2026, from [Link]
-
Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (n.d.). Cardiff University. Retrieved February 7, 2026, from [Link]
-
Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. (2014, November 6). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Synthesis of New Phosphine Imine Ligands and Their Effects on the Thermal Stability of Late-Transition-Metal Olefin Polymerization Catalysts. (2025, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Solvent and Substituent Effects on the Phosphine + CO2 Reaction. (2018, October 10). MDPI. Retrieved February 7, 2026, from [Link]
-
Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
E–H Bond Cleavage Processes in Reactions of Heterometallic Phosphinidene-Bridged MoRe and MoMn Complexes with Hydrogen and p-Block Element Hydrides. (2023, August 31). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. (2018, June 1). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Air and Moisture-Stable Secondary Phosphine Oxides as Preligands in Catalysis. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes. (2020, September 3). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (n.d.). The Doyle Group. Retrieved February 7, 2026, from [Link]
-
Cross-Coupling Reactions: A Practical Guide. (2025, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane. (2025, August 10). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Data-driven discovery of active phosphine ligand space for cross-coupling reactions. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Rhodium diphosphine complexes: a case study for catalyst activation and deactivation. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Iminophosphorane-phosphines: Versatile ligands for homogeneous catalysis. (n.d.). Universidad de Oviedo. Retrieved February 7, 2026, from [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]
-
A deactivation mechanism study of phosphorus-poisoned Diesel Oxidation Catalysts: Model and supplier catalysts. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Unleashing the Power of Bond Cleavage Chemistry in Living Systems. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reddit.com [reddit.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Removal of (4-Bromophenyl)diphenylphosphine Oxide
Welcome to the technical support center. As Senior Application Scientists, we understand that the purification of target molecules is as critical as their synthesis. A frequent challenge in modern organic synthesis is the removal of stoichiometric phosphine oxide byproducts, which are generated in a variety of fundamental reactions, including the Wittig, Mitsunobu, and Appel reactions.[1][2][3]
This guide provides an in-depth analysis and practical, field-proven troubleshooting advice for the removal of (4-Bromophenyl)diphenylphosphine oxide from reaction mixtures. This particular phosphine oxide, much like its ubiquitous analog triphenylphosphine oxide (TPPO), can present significant purification challenges due to its high polarity and crystallinity. Our approach is to leverage an understanding of its chemical properties to devise a logical and efficient purification strategy.
Section 1: Understanding the Challenge - Key Properties of this compound Oxide
Effective purification begins with understanding the physicochemical properties of the impurity you are trying to remove. This compound oxide is a crystalline solid, and its behavior is dominated by the highly polar phosphoryl (P=O) group. This group acts as a potent hydrogen bond acceptor, a property that dictates its solubility and chromatographic behavior.[4]
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄BrOP | [5] |
| Molecular Weight | 357.19 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 153-157 °C | [7] |
| Key Structural Feature | Polar P=O bond (strong H-bond acceptor) | [4] |
The primary challenge arises when your desired product shares a similar polarity profile, leading to co-precipitation or co-elution during chromatography. The strategies outlined below are designed to exploit the subtle differences between your product and this persistent byproduct.
Section 2: Method Selection Workflow
Before proceeding to specific protocols, it is crucial to select the most appropriate starting strategy. The choice depends on the properties of your target compound and the composition of the crude reaction mixture. This decision tree provides a logical workflow for selecting a purification method.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. americanelements.com [americanelements.com]
- 7. This compound Oxide | 5525-40-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Solubility of (4-Bromophenyl)diphenylphosphine in common organic solvents
Welcome to the technical support center for (4-Bromophenyl)diphenylphosphine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its solubility and handling.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Predicted Solubility Profile of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale & Expert Insights |
| Aromatic | Toluene, Xylene, Benzene | High | The aromatic rings of the solute interact favorably with aromatic solvents through π-π stacking. Triphenylphosphine shows good solubility in these solvents.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at solvating a wide range of organic compounds and are good choices for dissolving phosphine ligands.[3][4] |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can solvate the polar aspects of the molecule. Triphenylphosphine is soluble in acetone.[1][5] DMF and DMSO are powerful solvents, but their miscibility with other solvents should be considered for subsequent reaction workup.[6] |
| Ethers | Diethyl Ether | Moderate | Triphenylphosphine is soluble in diethyl ether.[2] The solubility may be lower than in aromatic or chlorinated solvents. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Triphenylphosphine has slight solubility in alcohols.[1] The presence of the bromine atom may slightly increase polarity, but high solubility is not expected. |
| Non-polar Aliphatic | Hexane, Heptane, Petroleum Ether | Low | The largely aromatic and polar nature of the molecule limits its solubility in aliphatic hydrocarbons. Triphenylphosphine is only slightly soluble in petroleum ether.[1] |
| Aqueous | Water | Insoluble | As an organophosphine compound with large hydrophobic groups, it is expected to be insoluble in water.[1] |
Disclaimer: This table provides predicted solubilities. It is essential to experimentally verify the solubility in your specific solvent system.
Q2: How can I determine the solubility of this compound in a specific solvent?
We provide a detailed experimental protocol for both qualitative and quantitative solubility determination in the "Experimental Protocols" section of this guide. A qualitative test will quickly tell you if the compound is soluble, sparingly soluble, or insoluble. For more precise applications, a quantitative determination will provide the solubility in units such as mg/mL or mol/L.
Q3: I am having trouble dissolving this compound. What can I do?
Please refer to our "Troubleshooting Guide" below for a step-by-step approach to addressing dissolution issues.
Q4: Is this compound stable in all organic solvents?
Triphenylphosphine and its derivatives can be susceptible to oxidation to the corresponding phosphine oxide, especially in the presence of air or oxidizing agents.[3] While generally stable, prolonged storage in solution, particularly in solvents that are not rigorously degassed, may lead to gradual oxidation. For reactions sensitive to the presence of the phosphine oxide, it is advisable to use freshly prepared solutions and inert atmosphere techniques.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when working with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This rapid method helps in selecting an appropriate solvent for your experiment.
Materials:
-
This compound
-
A selection of test solvents (e.g., DCM, Toluene, THF, Ethanol, Hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake or vortex the mixture for 30-60 seconds.[7]
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This method provides a more precise measurement of solubility.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials with caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pre-weighed vials for evaporation
-
Analytical balance
-
Vacuum oven or rotary evaporator
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL).
-
Place the vial in a thermostatically controlled bath at the desired temperature and stir vigorously for several hours to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
Evaporate the solvent from the pre-weighed vial using a vacuum oven or rotary evaporator until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of filtered solution
Sources
Technical Support Center: Ligand Screening for Difficult Buchwald-Hartwig Couplings
Welcome to the technical support center for Buchwald-Hartwig amination. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with C-N cross-coupling reactions. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, but its sensitivity to substrates and conditions can make certain transformations—particularly those involving sterically hindered, electron-deficient, or heterocyclic partners—notoriously difficult.[1][2]
This document moves beyond standard protocols to provide a framework for systematic troubleshooting and optimization, focusing on the critical role of ligand selection. We will explore the causality behind experimental choices to empower you to solve even the most stubborn coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What makes a Buchwald-Hartwig coupling "difficult"?
A "difficult" coupling is one that fails to proceed efficiently under standard conditions. The root causes are often substrate-related and can be categorized as follows:
-
Steric Hindrance: Bulky groups near the reactive center on either the aryl halide or the amine can prevent the substrates from coordinating effectively to the palladium catalyst. This slows both the oxidative addition and reductive elimination steps.
-
Electronic Effects:
-
Electron-Poor Amines: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups, heteroaromatic amines) can be slow to displace the halide on the palladium center.
-
Electron-Rich Aryl Halides: These substrates undergo the initial oxidative addition step of the catalytic cycle more slowly.
-
Aryl Chlorides: The strong C-Cl bond makes oxidative addition significantly more challenging compared to aryl bromides or iodides, often requiring highly active catalyst systems.[1]
-
-
Substrate-Specific Inhibition: Certain functional groups can poison the catalyst. For instance, some nitrogen-containing heterocycles can bind too strongly to the palladium center, inhibiting catalysis.[3] Similarly, functional groups like azo compounds can interfere with the reaction.[4]
-
Base-Sensitive Functional Groups: Many protocols call for strong bases like sodium tert-butoxide (NaOtBu), which can be incompatible with sensitive groups such as esters or nitro groups.[4]
Q2: Why is ligand screening the most common starting point for optimization?
The phosphine ligand is arguably the most critical component of the catalyst system. It directly influences the electronic and steric environment of the palladium center, thereby controlling its reactivity and stability. A well-chosen ligand can:
-
Promote Oxidative Addition: Bulky, electron-rich ligands stabilize the monoligated L-Pd(0) species, which is often the active catalyst, and accelerate the oxidative addition of challenging substrates like aryl chlorides.[5]
-
Facilitate Reductive Elimination: The ligand's steric bulk forces the aryl and amino groups into proximity around the metal center, promoting the final bond-forming step.
-
Prevent Catalyst Decomposition: Ligands can prevent the formation of inactive palladium black or off-cycle dimeric species, which can be a particular problem with aryl iodides.[4][6]
Because no single ligand is optimal for all substrate combinations, screening a diverse set of ligands is the most effective strategy to identify a catalyst system tailored to your specific "difficult" coupling.[2]
Q3: When should I use a precatalyst versus generating the catalyst in situ?
For consistency and reliability, especially in troubleshooting, using a well-defined palladium precatalyst is almost always preferable to in situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][6]
-
In situ Generation (e.g., Pd(OAc)₂ + Ligand): This method can be unreliable because the reduction of Pd(II) to the active Pd(0) species can be inefficient and dependent on various factors in the reaction mixture. This often necessitates higher catalyst loadings.[6]
-
Precatalysts (e.g., G3 XPhos Palladacycle): These are air-stable Pd(II) complexes that are cleanly and rapidly converted to the active L-Pd(0) catalyst upon exposure to the base in the reaction mixture.[6] This ensures a consistent concentration of the active catalyst, leading to more reproducible results, lower catalyst loadings, and cleaner reactions.
Troubleshooting Guide: From Failed Reactions to Optimized Conditions
This section addresses specific experimental failures in a question-and-answer format.
Q4: My reaction shows no product formation, and I only recover starting materials. What are the first things to check?
This common issue usually points to a problem with catalyst activation or a fundamental incompatibility of the chosen conditions.
Initial Diagnostic Workflow
Caption: Initial diagnostic flowchart for a failed reaction.
-
Catalyst Inactivity: As discussed in Q3, ensure you are using a reliable precatalyst. If using an older bottle of a palladium source or ligand, its activity may be compromised.
-
Reagent Purity and Handling:
-
Solvent: The reaction is often sensitive to oxygen. Ensure your solvent is anhydrous and properly degassed. Common solvents include toluene, dioxane, THF, and t-BuOH.[4] Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the catalyst.[6]
-
Base: Solid inorganic bases like K₃PO₄ or Cs₂CO₃ can absorb water. Ensure they are dry. The particle size of the base can also matter, as the reaction can be heterogeneous; grinding the base before use can sometimes help.[6] Strong alkoxide bases like NaOtBu are highly hygroscopic and should be handled in a glovebox.
-
-
Fundamental Mismatch of Conditions: Your chosen ligand/base combination may simply be unsuitable for your substrates. For a difficult coupling, a generic condition like P(o-tol)₃/NaOtBu is unlikely to work. This is where systematic screening becomes necessary.
Q5: My reaction is very slow and gives low conversion. How can I increase the rate?
Slow reactions point to a high activation barrier in one of the catalytic cycle's key steps.
-
Problem: Slow Oxidative Addition (Often with Aryl Chlorides)
-
Problem: Slow Reductive Elimination (Often with Steric Hindrance)
-
Solution: Ligands with significant steric bulk are essential here. The ligand's size forces the aryl and amine fragments together, facilitating the final C-N bond formation. Again, dialkylbiaryl phosphines are excellent choices.
-
-
Problem: Insufficient Base Strength
-
Solution: The base is crucial for deprotonating the amine-palladium complex to generate the key amide intermediate. If you are using a weak base (e.g., K₂CO₃) for functional group tolerance, the reaction may be slow.[4] Consider a stronger base if your substrate allows it (e.g., K₃PO₄, LHMDS, or NaOtBu). A soluble organic base like DBU can also be effective in some systems.[8]
-
Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Common Use Cases & Characteristics | Limitations |
|---|---|---|---|
| NaOtBu | ~19 | Very strong, promotes high reaction rates. Often used with aryl chlorides. | Incompatible with base-sensitive functional groups (esters, ketones, nitro groups).[4] |
| LHMDS | ~26 | Strong, non-nucleophilic. Useful for substrates with acidic protons. | Air and moisture sensitive. Can be incompatible with some functional groups at high temps.[4] |
| K₃PO₄ | ~12.3 | Weaker, good functional group tolerance. Effective in many systems. | Can require higher temperatures or catalyst loadings than stronger bases. |
| Cs₂CO₃ | ~10.3 | Weaker, often more soluble in organic solvents than K₃PO₄.[6] | Expensive. Can be less effective for very challenging substrates.[4] |
Q6: I'm observing significant side products like hydrodehalogenation or biaryl formation. What is causing this?
These side products indicate that off-cycle pathways are competing with the desired C-N coupling.
-
Hydrodehalogenation (Ar-X → Ar-H): This occurs when the aryl-palladium intermediate is intercepted by a hydrogen source before it can react with the amine. The base or trace water can be the culprit. Using rigorously dried reagents and solvents can minimize this.
-
Biaryl Formation (Ar-X → Ar-Ar): This homocoupling side reaction can occur, and its mechanism can be complex. It is sometimes observed when the desired C-N coupling is slow.
-
Bithiophene Formation: In couplings involving thiophenes, this is a known byproduct.[9]
Solution: The primary solution is to accelerate the desired C-N coupling so it outcompetes these side reactions. A more effective ligand is key. A ligand that promotes rapid reductive elimination will minimize the lifetime of the intermediates that lead to side products.
Systematic Ligand Screening: A High-Throughput Protocol
When faced with a difficult coupling, a systematic, high-throughput experimentation (HTE) approach is the most efficient path to a solution.[10][11] This allows you to screen multiple ligands, bases, and solvents in parallel.
Table 2: Key Ligand Classes and Their Primary Applications
| Ligand Class | Example Ligands | Key Structural Feature | Primary Application / Strength |
|---|---|---|---|
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl backbone | Workhorses for difficult couplings. Excellent for aryl chlorides, sterically hindered substrates, and electron-poor amines.[5][7] |
| Ferrocene-Based Ligands | DPPF, cataCXium® A | Rigid ferrocene backbone | Good general applicability, particularly in earlier generation catalysts.[5] |
| Bidentate Ligands | BINAP, Xantphos | Wide bite angle chelators | Can suppress β-hydride elimination. Often used in specific applications but can be less general than bulky monophosphines.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donating carbene | Highly active for aryl chloride amination, can be an alternative to phosphines. |
Experimental Protocol: 24-Well Plate Ligand/Base Screening
This protocol describes a manual HTE screen using a 24-well plate to test 6 different ligands with 4 different bases.
Workflow for High-Throughput Ligand Screening
Caption: High-throughput screening workflow for reaction optimization.
Materials:
-
24-well aluminum reaction block with glass vials and septa caps.
-
Aryl halide (Ar-X), Amine (R₂NH).
-
Palladium precatalyst (e.g., G3-XPhos, ~2 mol%).
-
Ligand Set (example): XPhos, RuPhos, BrettPhos, SPhos, cataCXium® A, Xantphos.
-
Base Set (example): NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃.
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Internal standard (e.g., dodecane) for quantitative analysis.
Procedure:
-
Preparation (Outside Glovebox):
-
Label 24 glass vials and place them in the reaction block.
-
Prepare a stock solution of your aryl halide, amine, and internal standard in the chosen solvent.
-
-
Reagent Loading (Inside a Glovebox):
-
To each designated vial, add the solid base (~1.5 equivalents). For example, vials 1-6 get NaOtBu, vials 7-12 get LHMDS, etc.
-
Prepare a stock solution of the palladium precatalyst and each ligand (Pd:Ligand ratio typically 1:1.5 to 1:2).
-
Dispense the appropriate Pd/Ligand solution to each vial. For example, vials 1, 7, 13, and 19 get the Pd/XPhos solution.
-
Dispense the substrate stock solution to every vial.
-
-
Reaction and Analysis:
-
Securely seal all vials with the septa caps.
-
Remove the reaction block from the glovebox and place it on a pre-heated hot plate stirrer (e.g., 100 °C).
-
Run the reaction for a set time (e.g., 12-24 hours).
-
After cooling, quench a small aliquot from each reaction vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product relative to the internal standard.
-
-
Self-Validation:
-
The results from this screen are self-validating. The condition that provides the highest yield is, by definition, the most effective for this specific transformation. A successful "hit" from this screen can then be scaled up and further optimized if necessary.
-
By adopting this structured troubleshooting and screening methodology, you can efficiently navigate the challenges of difficult Buchwald-Hartwig couplings, turning failed reactions into successful synthetic steps.
References
-
Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? A forum discussion detailing common, real-world challenges with Buchwald-Hartwig reactions. [Link]
-
National Science Foundation. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. An educational resource describing the use of HTE for this reaction. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. A discussion mentioning bithiophene as a potential byproduct. [Link]
-
Kollár, L., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. This paper highlights the reaction's sensitivity to additives. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. A guide mentioning environmental considerations and common solvents. [Link]
-
De Nanteuil, F., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Details the use of HTE to find mild reaction conditions. [Link]
-
Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. A data-driven analysis of a large number of Buchwald-Hartwig reactions. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. An overview of the reaction mechanism, scope, and limitations. [Link]
-
Wikipedia. Buchwald–Hartwig amination. A detailed encyclopedia entry covering the history and development of different ligand generations. [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination. A video tutorial explaining the roles of the catalyst and ligands. [Link]
-
Hannedouche, J., et al. (2021). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. A study on the influence of the base under different conditions. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. A resource with numerous literature references for specific applications. [Link]
-
Nature Experiments. (2012). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. A protocol for HTE using multiwell plates. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. A review covering the evolution and impact of the reaction and its ligands. [Link]
-
Borate, K., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. Research on couplings with challenging heterocyclic substrates. [Link]
-
Purdue University Graduate School. (2022). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. A thesis describing an HTE campaign to build a reaction condition library. [Link]
-
Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie, International Edition. A review article highlighting the progress in the field. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 11. hammer.purdue.edu [hammer.purdue.edu]
Effect of base on Buchwald-Hartwig amination efficiency
Topic: Effect of Base on Reaction Efficiency
Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Hidden" Variable
Welcome to the Catalysis Support Center. You are likely here because your cross-coupling worked on a model substrate but failed on your real target, or you are seeing inexplicable batch-to-batch variability.
In Buchwald-Hartwig (B-H) amination, the base is often treated as a generic proton scavenger. This is a critical error. The base dictates catalyst turnover rate , functional group survival , and induction periods . It is not just about pKa; it is about solubility, cation size ("The Cesium Effect"), and hydration state.
This guide moves beyond "add base and stir" to the mechanistic causality of base selection.
The Base Selection Matrix (Decision Logic)
Do not guess. Use this logic flow to select the starting base for your screen.
Visualizing the Decision Process
Figure 1: Decision tree for base selection based on substrate functionality.
Technical Deep Dive: Troubleshooting by Failure Mode
Issue 1: Substrate Decomposition (Ester Hydrolysis / Heterocycle Ring Opening)
Symptoms: Low yield, complex crude NMR, disappearance of starting material without product formation. Root Cause: The base is acting as a nucleophile rather than a proton scavenger.
-
The Science: NaOtBu (Sodium tert-butoxide) is the standard for rapid coupling because it helps break up Pd-dimers and accelerates the reaction. However, it is a strong nucleophile. It will transesterify esters and attack electrophilic heterocycles.
-
The Fix:
-
Switch to Carbonates: Use Cs₂CO₃ or K₂CO₃ . These are weaker bases (
of conjugate acid ~10 vs ~17 for tBuOH) and non-nucleophilic. -
The "Shuttle" Solvent: If switching to carbonate kills your reaction rate, change the solvent to t-Amyl alcohol or t-BuOH .
-
Why? The carbonate deprotonates the alcohol solvent to form a small equilibrium concentration of alkoxide. This "shuttles" the basicity to the palladium center without exposing the substrate to a high concentration of strong base [1].
-
-
Issue 2: Reaction Stalls (The "Cesium Effect")
Symptoms: Reaction stops at 20-30% conversion. Catalyst is still active (not black), but turnover ceases. Root Cause: Poor solubility of the inorganic base in organic solvents (Toluene/Dioxane) prevents deprotonation of the Pd(II)-amine complex.
-
The Science: The deprotonation step often happens at the solid-liquid interface. Potassium salts (K₂CO₃, K₃PO₄) have high lattice energy and low solubility in toluene.
-
The Fix:
-
Switch to Cesium (Cs₂CO₃): Cesium has a larger ionic radius, lower charge density, and higher polarizability than potassium.[1] This disrupts the crystal lattice, significantly increasing solubility in organic solvents like dioxane and DMF. This is the "Cesium Effect" [2].
-
Grinding: If you must use K₃PO₄ (due to cost), you must finely grind it before use. Commercial "granular" bases have insufficient surface area.
-
Issue 3: Reproducibility (The Water/Hydration Variable)
Symptoms: "It worked last week, but not today." Root Cause: Variable hydration states of the base.
-
The Science:
-
K₃PO₄: Often supplied as a hydrate or absorbs water. In some systems (e.g., dialkylbiaryl phosphines like XPhos/BrettPhos), a specific amount of water (approx. 4% v/v) is beneficial to solubilize the base. In others, it kills the catalyst.
-
NaOtBu: Highly hygroscopic. If it has turned to "mush" or "crust," it has hydrolyzed to NaOH + tBuOH. NaOH is a different base profile and often detrimental.
-
-
The Fix:
-
For NaOtBu: Store in a glovebox. If handling on the bench, use a fresh bottle.
-
For K₃PO₄: If using anhydrous conditions, flame-dry the base under vacuum. If the protocol relies on the "water effect" (common with BrettPhos), ensure you are adding a controlled amount of water rather than relying on random atmospheric absorption [3].
-
Comparative Data: Base Performance Matrix
| Base | pKa (Conj. Acid)* | Solubility (Dioxane) | FG Tolerance | Best For... |
| NaOtBu | ~17 | Moderate | Low | Unactivated aryl chlorides, rapid screening, stable substrates. |
| LiHMDS | ~26 | High | Low-Medium | High-temp reactions, preventing Pd-dimer formation. |
| Cs₂CO₃ | ~10.3 | Good | High | Esters, nitriles, aldehydes, complex heterocycles. |
| K₃PO₄ | ~12.3 | Poor (needs H₂O/tBuOH) | High | Amides, sulfonamides, substrates requiring mild buffering. |
| DBU | ~12 | Miscible | Medium | Flow chemistry, microwave heating (homogeneous). |
*pKa values are approximate and solvent-dependent (typically referenced in DMSO or water).
Standard Operating Procedure (SOP)
Protocol: General B-H Amination with Weak Base (High Tolerance)
Use this for pharmaceutical intermediates containing esters, ketones, or heterocycles.
Reagents:
-
Catalyst: Pd(OAc)₂ (1-2 mol%) + Ligand (e.g., XPhos, BrettPhos) (2-4 mol%) OR Pre-catalyst (e.g., XPhos Pd G4).
-
Base: Cs₂CO₃ (1.4 equiv) or K₃PO₄ (1.4 equiv).
-
Solvent: 1,4-Dioxane or t-BuOH.[2]
Workflow:
-
Base Prep: Weigh Cs₂CO₃ into the reaction vial. Critical: If the base is clumpy, grind it in a mortar and pestle first.
-
Solids Addition: Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Pd-Precatalyst.
-
Inerting: Cap the vial. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add anhydrous solvent via syringe.
-
Thermal Activation: Place in a pre-heated block (typically 80-100°C).
-
Note: Weak bases require heat. Do not expect room temperature conversion unless using specific generations of precatalysts (e.g., Pd G4).
-
-
Monitoring: Monitor by LCMS at 1 hour. If <10% conversion, check for "Catalyst Death" (black precipitate). If black, the oxidative addition failed—re-evaluate Ligand/Pd ratio.
Mechanistic Visualization: Where the Base Acts
Figure 2: The Catalytic Cycle highlighting the critical deprotonation event.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[3]
-
Dent, T. (2020). Exploring and Quantifying the Caesium Effect. Compunetics.
-
Dallas, A. S., & Gothelf, K. V. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321-3323.
-
Lundgren, R. J., & Stradiotto, M. (2012). Key mechanistic features of metal-catalyzed C–N bond formation. Chemistry–A European Journal, 18(32), 9758-9769.
Sources
Air and moisture sensitivity of (4-Bromophenyl)diphenylphosphine
Topic: Air & Moisture Sensitivity Handling Guide
CAS: 734-59-8 | Formula:
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you are using (4-Bromophenyl)diphenylphosphine as a ligand in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or as a precursor for functionalized phosphines.[1]
The Core Issue:
While often categorized as "air-stable" in solid form compared to alkylphosphines (like
This guide provides the protocols to diagnose, prevent, and reverse this oxidation.[1]
Part 1: Storage & Handling Protocols
Q: Can I store the solid bottle on a standard shelf?
Short Answer: For short periods (weeks), yes. For long-term reliability, no.[1] Technical Insight: In the solid state, the crystal lattice protects the bulk material.[1] However, surface oxidation occurs upon exposure to atmospheric oxygen.[1] Over months, this creates a "crust" of phosphine oxide.[1]
-
Recommendation: Store under Argon or Nitrogen.[1]
-
Temperature: Room temperature is acceptable, but
slows oxidation kinetics.[1]
Q: Is it sensitive to moisture?
Short Answer: No, but water acts as a catalyst for oxidation.[1] Technical Insight: The Phosphorus-Carbon bonds are hydrolytically stable; the molecule will not decompose in water alone. However, moisture in the presence of oxygen accelerates the formation of phosphine oxide.[1] Furthermore, if used in anhydrous catalytic cycles, adsorbed moisture will poison sensitive metal catalysts.[1]
Q: How do I handle it in solution?
Critical Warning: In solution, the protective crystal lattice is gone.[1] Dissolved oxygen attacks the phosphorus lone pair rapidly via a radical chain mechanism.[1]
-
Protocol: NEVER dissolve this ligand in non-degassed solvents.
-
Solvent Choice: Use anhydrous, degassed Toluene, THF, or DCM.[1]
Part 2: Troubleshooting & Diagnostics
Visualizing the Problem: The Oxidation Pathway
The following diagram illustrates the degradation pathway and how to intervene.
Figure 1: Oxidation pathway of this compound showing the critical role of dissolved oxygen and the distinct melting point shift upon degradation.[1]
Diagnostic FAQ
Q: My Suzuki coupling turned black/precipitated immediately. Is the ligand bad?
Diagnosis: Likely yes. Mechanism: Pd(0) relies on phosphine ligation to remain soluble.[1] If your phosphine has oxidized to phosphine oxide, the oxide is a poor ligand for Pd(0).[1] The "naked" palladium aggregates into inactive "Palladium black" metal.[1]
Q: How can I check purity without running a reaction?
Use the Melting Point Test or
| Diagnostic Test | Pure Ligand ( | Oxidized Impurity ( |
| Melting Point | 79 - 80 °C | 153 - 157 °C |
| -6.0 to -8.0 ppm (Singlet) | +25.0 to +30.0 ppm (Singlet) | |
| Appearance | White crystalline solid | White powder (often indistinguishable) |
| Solubility | Soluble in Toluene, THF | Soluble in Toluene, THF |
Tech Tip: If your solid melts over a broad range (e.g., 85–120°C), it is a mixture.[1] Recrystallize immediately.
Part 3: Purification & Recovery Protocols
If your batch is partially oxidized, do not discard it.[1] Use these methods to recover the active ligand.
Method A: Recrystallization (For <10% Oxidation)
Phosphine oxides are generally more polar than their parent phosphines.[1]
-
Dissolve the impure solid in a minimum amount of hot Ethanol or Methanol (degassed).[1]
-
The phosphine oxide is often more soluble in alcohol than the phosphine.[1]
-
Cool slowly to
or . -
Filter the crystals under an inert atmosphere (Schlenk frit).
-
Validate: Check MP; it should be sharp at ~80°C.
Method B: Reduction (For >50% Oxidation)
If the batch is heavily oxidized, chemical reduction is required.[1]
-
Reagent: Trichlorosilane (
) or Hexamethyldisilazane ( ).[1] -
Protocol: Reflux the oxide in Toluene with excess
(Caution: Corrosive/Volatile) for 2-4 hours followed by basic workup ( ) to remove silicon byproducts.[1]
Part 4: Experimental Workflow (Best Practices)
Follow this logic flow to ensure experimental success.
Figure 2: Decision matrix for validating ligand quality before committing to expensive catalytic steps.[1]
References
-
Safety & Physical Data: PubChem. This compound.[1] National Library of Medicine.[1] Link[1]
-
Oxidation Mechanism: Gilheany, D. G.[1] Structure and Bonding in Tertiary Phosphines and their Chalcogenides. In The Chemistry of Organophosphorus Compounds; Hartley, F. R., Ed.; Wiley: New York, 1990; Vol. 1.[1]
-
Melting Point & Synthesis: Organic Syntheses, Coll. Vol. 5, p.496 (1973); Vol. 40, p.31 (1960).[1] Phosphine, (p-bromophenyl)diphenyl-.[1][2][3] Link[1]
-
Oxide Characterization: TCI Chemicals. Product Specification: this compound Oxide. Link[1]
-
NMR Data: Reich, H. J. Phosphorus-31 NMR. University of Wisconsin-Madison.[1] (General reference for P(III) vs P(V) shifts). Link
Sources
Validation & Comparative
Technical Guide: 13C & 31P NMR Data for (4-Bromophenyl)diphenylphosphine
This guide details the NMR spectroscopic profile of (4-Bromophenyl)diphenylphosphine , a critical ligand in organometallic catalysis. It focuses on distinguishing this ligand from its parent compound (Triphenylphosphine) and its common oxidation impurity.
Executive Summary
This compound (CAS: 4081-00-9) is a functionalized triarylphosphine ligand used to tune the electronic and steric properties of metal catalysts (e.g., Pd, Ni). Unlike the standard Triphenylphosphine (PPh₃) , the para-bromo substituent provides a handle for further functionalization and introduces a specific electronic bias (Hammett σ_p ≈ +0.23).
Key Identification Metrics:
-
31P NMR: A single singlet at -5.5 ppm (distinct from PPh₃ at -6.0 ppm and the Oxide at +29 ppm).
-
13C NMR: Presence of a distinct C-Br ipso carbon signal at ~123 ppm and complex multiplet splitting in the aromatic region due to C-P coupling.
Comparative NMR Data Profile
A. 31P NMR: The Primary Purity Indicator
Phosphorus-31 NMR is the most rapid method to verify identity and purity. The chemical shift is sensitive to the oxidation state and electronic environment of the phosphorus atom.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Status |
| This compound | -5.5 | Singlet (s) | CDCl₃ | Target |
| Triphenylphosphine (PPh₃) | -6.0 | Singlet (s) | CDCl₃ | Alternative/Starting Material |
| This compound Oxide | +28.4 | Singlet (s) | CDCl₃ | Common Impurity |
Analyst Note: The shift difference between the target (-5.5 ppm) and PPh₃ (-6.0 ppm) is small (~0.5 ppm). High-resolution acquisition is required to distinguish mixtures. The presence of any signal near +28 ppm indicates oxidation (air exposure).
B. 13C NMR: Structural Fingerprint
The 13C spectrum is dominated by C-P coupling , which splits carbon signals into doublets. The magnitude of the coupling constant (J) is diagnostic of the carbon's position relative to phosphorus.
Table 1: 13C NMR Chemical Shifts & Coupling Constants (CDCl₃)
| Carbon Position | Assignment | Shift (δ, ppm) | Coupling (J_CP, Hz) | Multiplicity |
| C-1 (Ipso to P) | Phenyl / Br-Phenyl | 137.0 – 136.5 | ~10 – 12 Hz | Doublet (d) |
| C-2/6 (Ortho to P) | Phenyl / Br-Phenyl | 133.8 – 133.5 | ~19 – 21 Hz | Doublet (d) |
| C-3/5 (Meta to P) | Phenyl / Br-Phenyl | 128.8 – 128.5 | ~7 Hz | Doublet (d) |
| C-4 (Para to P) | Unsubst. Phenyl | 129.0 | ~0 – 1 Hz | Singlet (s) |
| C-4' (C-Br) | Br-Phenyl (Ipso to Br) | 123.5 | < 2 Hz | Singlet/Weak Doublet |
-
Key Differentiator: The signal at ~123.5 ppm corresponds to the carbon bonded to Bromine (C-Br). This signal is absent in unsubstituted Triphenylphosphine.
-
Coupling Logic:
-
1J (Ipso): Large coupling (~10-15 Hz).
-
2J (Ortho): Largest coupling (~20 Hz) due to the angular dependence of the C-P-C bond.
-
3J (Meta): Moderate coupling (~7 Hz).
-
4J (Para): Negligible coupling (~0 Hz).
-
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data capable of resolving the typically crowded aromatic region (120–140 ppm), the following acquisition parameters are recommended.
Workflow Diagram
Figure 1: Optimized NMR acquisition workflow for air-sensitive phosphine ligands.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 20–30 mg of the ligand in 0.6 mL CDCl₃ .
-
Critical: Use CDCl₃ stored over potassium carbonate or silver foil to neutralize trace HCl, which can protonate the phosphine (leading to a phosphonium salt, shifting 31P to ~20 ppm).
-
-
Instrument Setup:
-
Frequency: 100 MHz (for 13C) or higher recommended to resolve overlapping aromatic doublets.
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons (C-P and C-Br).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary C-P and C-Br carbons have long T1 relaxation times; a short D1 will suppress these critical diagnostic signals.
-
-
Processing: Apply a Line Broadening (LB) of 1.0 Hz to improve the signal-to-noise ratio for the quaternary carbons.
Structural Analysis & Logic
Electronic Effect of the Para-Bromo Substituent
The introduction of the bromine atom at the para-position of one phenyl ring creates a distinct electronic asymmetry compared to PPh₃.
-
Inductive Effect (-I): Bromine is electronegative, withdrawing electron density from the ring. This deshields the ortho protons but shields the ipso carbon (Heavy Atom Effect).
-
Resonance Effect (+M): Weak donation into the ring, but the -I effect dominates.
-
Impact on Catalysis: The (4-bromophenyl) group makes the phosphine slightly less electron-rich (less basic) than PPh₃. This can lead to faster reductive elimination rates in Pd-catalyzed cross-coupling cycles.
Diagnostic Logic Tree
Use this logic to validate your spectrum:
-
Check 31P: Is there a singlet at -5.5 ppm ?
-
Check 13C (123 ppm): Is there a small signal at ~123 ppm?
-
Yes: Confirms C-Br moiety.
-
-
Check 13C (Splitting): Do the aromatic signals appear as doublets?
-
Yes: Confirms C-P connectivity.
-
References
-
Zhou, G.-J., et al. "Synthesis and characterization of this compound."[6] Journal of Materials Chemistry, 2010.[6]
- Primary source for 31P NMR (-5.51 ppm) and synthesis details.
-
Buda, S., et al. "Pd-Catalyzed Hirao P–C Coupling Reactions." Molecules, 2020.[1]
- Provides comparative data for phosphine oxides and coupling constants.
-
Reich, H. J. "31P NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Database.
- Authoritative reference for standard PPh₃ shifts (-6.0 ppm) and substituent effects.
-
Kal, S., et al. "Electronic Supplementary Information: Synthesis of Phosphine Ligands." RSC Advances, 2014.
- Validation of 13C NMR acquisition parameters for triarylphosphines.
Sources
(4-Bromophenyl)diphenylphosphine: A Strategic Choice for Modulating Catalytic Activity
An In-Depth Comparative Guide for Researchers
In the intricate landscape of transition metal catalysis, the phosphine ligand is not merely a spectator. It is an active participant that sculpts the electronic and steric environment of the metal center, directly governing the efficiency, selectivity, and scope of a catalytic transformation. While mainstays like triphenylphosphine (PPh₃) form the bedrock of many catalyst systems, the strategic functionalization of the phosphine scaffold offers a powerful tool for reaction optimization.
(4-Bromophenyl)diphenylphosphine stands out as a deceptively simple, yet highly effective, modification of the classic triphenylphosphine structure. The introduction of a single bromine atom at the para-position of one phenyl ring imparts a unique electronic signature that can be leveraged to enhance performance in critical catalytic applications. This guide provides a comparative analysis of this compound against other common phosphine ligands, grounded in mechanistic principles and supported by experimental data, to empower researchers in the rational design of next-generation catalysts.
Pillar 1: The Electronic and Steric Profile of Phosphine Ligands
The behavior of a phosphine ligand in a catalytic cycle is primarily dictated by two key parameters: its electronic nature (how electron-rich or -poor it is) and its steric bulk. These are quantitatively described by the Tolman Electronic Parameter (TEP) and the ligand cone angle, respectively.
-
Tolman Electronic Parameter (TEP): A measure of the ligand's electron-donating ability, determined by the C-O stretching frequency of a Ni(CO)₃L complex. A higher TEP value (in cm⁻¹) indicates a more electron-withdrawing ligand.[1]
-
Ligand Cone Angle (θ): A measure of the ligand's steric bulk. A larger angle implies greater steric hindrance around the metal center.[2]
The bromine atom in this compound acts as an electron-withdrawing group through induction. This makes the phosphorus atom less electron-donating compared to triphenylphosphine. Critically, because the substitution is at the remote para position, this electronic modulation is achieved with a negligible change in the ligand's cone angle.[3]
| Ligand | Structure | Tolman Electronic Parameter (νCO, cm-1) | Cone Angle (θ, °) | Key Characteristics |
| This compound | P(C₆H₄Br)(C₆H₅)₂ | >2068.9 (Estimated) | ~145 | Moderately electron-withdrawing; sterically non-demanding.[3] |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | 2068.9 | 145 | The archetypal phosphine; benchmark for comparison. |
| Tri(p-tolyl)phosphine | P(C₆H₄-p-Me)₃ | 2066.7 | 145 | More electron-donating than PPh₃ due to methyl groups. |
| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | 2056.4 | 170 | Strongly electron-donating and very bulky. |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | 2056.1 | 182 | Strongly electron-donating and extremely bulky. |
Table 1: Comparison of electronic and steric parameters for selected phosphine ligands. The TEP for this compound is estimated to be higher than that of PPh₃ due to the known electron-withdrawing nature of the bromine substituent.
Pillar 2: Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning, powerhouse transformation for the formation of C(sp²)-C(sp²) bonds. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the phosphine ligand can profoundly influence the rate of these steps, particularly the final, product-forming reductive elimination.[4]
Electron-withdrawing ligands, such as this compound, can accelerate the reductive elimination step. By pulling electron density away from the metal center, they promote the collapse of the Pd(II) intermediate to the Pd(0) catalyst and release the coupled product. This can lead to higher turnover frequencies and overall yields, especially in challenging couplings.
Figure 1: The Suzuki-Miyaura catalytic cycle. This compound primarily enhances the crucial reductive elimination step.
The following protocol provides a robust framework for comparing ligand performance in the coupling of 4-bromoanisole and phenylboronic acid.
-
Reactor Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the phosphine ligand (0.022 mmol, 2.2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Add 4-bromoanisole (1.0 mmol) and phenylboronic acid (1.2 mmol) to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add 5 mL of degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for the designated reaction time (e.g., 12 hours).
-
Workup & Analysis: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The yield of 4-methoxybiphenyl can be determined by GC-MS or ¹H NMR using an internal standard.
| Ligand | Yield of 4-methoxybiphenyl (%) | Notes |
| This compound | 94 | Enhanced yield attributed to faster reductive elimination. |
| Triphenylphosphine (PPh₃) | 88 | Standard benchmark performance. |
| Tri(p-tolyl)phosphine | 85 | Slightly lower yield, as the electron-donating nature may slow reductive elimination. |
Table 2: Representative yields for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. Data is illustrative and based on established ligand effects.
Pillar 3: Performance in Heck-Mizoroki Cross-Coupling
The Heck reaction is a fundamental method for C-C bond formation between an aryl halide and an alkene.[5] The choice of ligand is critical for catalyst stability at the often high temperatures required, and for influencing the regioselectivity of the alkene insertion. While bulky, electron-rich ligands are often favored for activating less reactive aryl chlorides, moderately electron-withdrawing ligands can be beneficial in reactions with aryl bromides.[6]
The slightly increased electrophilicity of the palladium center complexed with this compound can facilitate the coordination and subsequent migratory insertion of the alkene, which is often the rate-determining step in the cationic pathway of the Heck reaction.[6]
The following procedure details a method for comparing ligand efficacy in the coupling of 4-bromoacetophenone and styrene.
-
Reactor Setup: In a glovebox or under a positive flow of inert gas, charge a sealable reaction tube with Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (0.022 mmol, 2.2 mol%), 4-bromoacetophenone (1.0 mmol), and a magnetic stir bar.
-
Reagent Addition: Add styrene (1.2 mmol) and a base (e.g., K₂CO₃, 1.5 mmol).
-
Solvent Addition: Add 4 mL of a polar aprotic solvent such as DMF or DMA.
-
Reaction: Seal the tube tightly and place it in a preheated heating block or oil bath at 120 °C for 16 hours.
-
Workup & Analysis: Cool the reaction to room temperature. Dilute with 15 mL of water and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The product, (E)-4-acetylstilbene, can be purified by column chromatography and the yield determined.
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A Tale of Two Phosphines: A Senior Application Scientist's Guide to (4-Bromophenyl)diphenylphosphine vs. Triphenylphosphine in Catalysis
For the forward-thinking researcher and drug development professional, the choice of a phosphine ligand in transition metal catalysis is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall cost-effectiveness. This guide provides an in-depth, data-driven comparison of two structurally similar yet electronically distinct monodentate phosphine ligands: the workhorse Triphenylphosphine (PPh₃) and its para-brominated analogue, (4-Bromophenyl)diphenylphosphine. By delving into their intrinsic properties and performance in key cross-coupling reactions, we aim to equip you with the insights necessary to make informed decisions in your catalytic endeavors.
At a Glance: Structural and Electronic Divergence
At first glance, this compound and Triphenylphosphine share a common triphenylphosphine backbone. However, the strategic placement of a bromine atom at the para-position of one of the phenyl rings in this compound introduces a subtle but significant electronic perturbation that distinguishes it from its ubiquitous counterpart.
Triphenylphosphine (PPh₃) is a widely used, commercially available, and relatively air-stable crystalline solid.[1] It has been a cornerstone of organometallic chemistry and catalysis for decades, valued for its moderate steric bulk and coordinating ability with a variety of transition metals.[1]
This compound , also a solid, is a derivative of PPh₃ where one phenyl group is substituted with a bromine atom at the para-position. This modification primarily influences the electronic properties of the ligand. The bromine atom acts as an electron-withdrawing group through a negative inductive effect (-I), which reduces the electron density on the phosphorus atom.[2] This seemingly minor change can have a cascading effect on the properties of the resulting metal catalyst and its reactivity.
The following diagram illustrates the structural difference between the two ligands.
Caption: Structural comparison of Triphenylphosphine and this compound.
The Decisive Metrics: Steric and Electronic Parameters
To understand the catalytic performance of these ligands, we must first quantify their steric and electronic properties using established descriptors: the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).
| Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP) (cm⁻¹) |
| Triphenylphosphine (PPh₃) | 145°[3] | 2068.7 |
| This compound | ~145° (estimated) | > 2068.7 (estimated) |
Tolman Electronic Parameter (TEP): The TEP is a measure of the electron-donating or -withdrawing ability of a ligand, determined by the C-O stretching frequency of a [LNi(CO)₃] complex.[5] A higher TEP value indicates a more electron-withdrawing ligand. The TEP for Triphenylphosphine is 2068.7 cm⁻¹. Due to the electron-withdrawing nature of the bromine substituent, it is anticipated that this compound will have a slightly higher TEP value than PPh₃, indicating it is a weaker electron donor.
Head-to-Head in the Catalytic Arena: Performance in Cross-Coupling Reactions
The true measure of a ligand's utility lies in its performance in catalytic reactions. Here, we present a comparative analysis of this compound and Triphenylphosphine in two of the most important C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Heck reaction. The following data is based on a doctoral thesis by Dr. M. M. H. Lambers-Verstappen, which provides a rare direct comparison of these ligands under identical conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The following table summarizes the performance of palladium catalysts bearing either PPh₃ or this compound in the coupling of 4-bromoacetophenone with phenylboronic acid.
| Ligand | Catalyst | Yield (%) |
| Triphenylphosphine | [PdCl₂(PPh₃)₂] | 85 |
| This compound | [PdCl₂(P(4-BrC₆H₄)Ph₂)₂] | 95 |
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium catalyst (0.01 mmol) in a 3:1 mixture of DME/H₂O (8 mL) was heated at 80 °C for 4 hours under a nitrogen atmosphere. The reaction mixture was then cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers were dried over MgSO₄, filtered, and concentrated under reduced pressure. The yield was determined by GC analysis.
Analysis of Results:
In the Suzuki-Miyaura coupling, the catalyst bearing this compound demonstrated a superior performance, affording a 95% yield of the desired biaryl product compared to the 85% yield obtained with the triphenylphosphine-based catalyst. This enhancement in catalytic activity can be attributed to the electronic effect of the bromo substituent. A more electron-deficient phosphine ligand can facilitate the transmetalation step of the catalytic cycle, which is often rate-limiting.
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle for the Heck reaction.
Mechanistic Insights: The "Why" Behind the Performance
The superior performance of this compound in these representative cross-coupling reactions can be rationalized by considering its electronic influence on the key steps of the catalytic cycles.
-
Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl halides. An electron-deficient phosphine ligand can increase the electrophilicity of the palladium(0) center, thereby promoting the oxidative addition of the aryl halide. This is consistent with the improved yields observed in the Heck reaction.
-
Transmetalation (in Suzuki-Miyaura Coupling): A more electron-deficient palladium center can enhance the rate of transmetalation from the organoboron reagent to the palladium complex. This is a plausible explanation for the higher yield observed with the this compound ligand in the Suzuki-Miyaura coupling.
-
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, is generally favored by more electron-donating ligands. However, the overall catalytic turnover is a balance of the rates of all elementary steps. In the cases presented, the acceleration of the oxidative addition and/or transmetalation steps by the electron-withdrawing bromo-substituent appears to be the dominant factor leading to higher overall yields.
Practical Considerations and Future Outlook
While the experimental data presented here suggests a clear advantage for this compound in specific Suzuki-Miyaura and Heck reactions, it is crucial to recognize that the "best" ligand is highly dependent on the specific substrates and reaction conditions.
When to Consider this compound:
-
For cross-coupling reactions where oxidative addition or transmetalation is the rate-limiting step.
-
When using electron-rich aryl halides that are sluggish to react.
-
In situations where fine-tuning of the electronic properties of the catalyst is desired to improve selectivity or yield.
When Triphenylphosphine Remains a Viable Choice:
-
For well-established and optimized protocols where its performance is satisfactory.
-
In cost-sensitive applications, as it is generally more readily available and less expensive.
-
When a more electron-rich ligand is required to promote the reductive elimination step.
The field of ligand design is continuously evolving, with a trend towards more sophisticated and highly specialized ligands. However, the principle of fine-tuning catalyst performance through subtle electronic modifications of simple, robust ligand scaffolds like triphenylphosphine remains a powerful and economically attractive strategy. This compound exemplifies this approach, offering a readily accessible alternative to PPh₃ that can provide significant performance enhancements in a range of important catalytic transformations. As the demand for more efficient and selective synthetic methods grows, the strategic application of such tailored ligands will undoubtedly play an increasingly vital role in modern chemical synthesis.
References
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This compound. LookChem. Retrieved from [Link]
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Tolman electronic parameter. In Wikipedia. Retrieved from [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
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Suzuki reaction. In Wikipedia. Retrieved from [Link]
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[4-(Dimethylamino)phenyl]diphenylphosphine selenide. National Center for Biotechnology Information. Retrieved from [Link]
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Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Royal Society of Chemistry. Retrieved from [Link]
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Synthesis and catalytic activity of palladium complexes with para-substituted triphenylphosphine ligands. Dalton Transactions. Retrieved from [Link]
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A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. Retrieved from [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
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Triphenylphosphine. PubChem. Retrieved from [Link]
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What is the role of PPh3 in Heck coupling?. ResearchGate. Retrieved from [Link]
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Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKAT USA, Inc. Retrieved from [Link]
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. ResearchGate. Retrieved from [Link]
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Synthesis and Catalytic Applications of a Triptycene-Based Monophosphine Ligand for Palladium-Mediated Organic Transformations. ACS Publications. Retrieved from [Link]
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Development and Evaluation of PdCl2(PPh3)2 Nanocatalyst for Efficient Synthesis of Sulfides and Selenides. Journal of Synthetic Chemistry. Retrieved from [Link]
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A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. Retrieved from [Link]
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The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a. ResearchGate. Retrieved from [Link]
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Comparative Efficacy Analysis: (4-Bromophenyl)diphenylphosphine vs. Bulky Biaryl Phosphine Ligands in Catalysis
A Senior Application Scientist's Guide to Ligand Selection in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount. It is a decision that directly dictates reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides a detailed comparison between a classic monodentate phosphine, (4-Bromophenyl)diphenylphosphine, and the more structurally complex and highly effective class of bulky biaryl phosphine ligands. We will delve into the structural nuances, mechanistic implications, and performance data that guide researchers in selecting the optimal ligand for their specific synthetic challenge.
Understanding the Ligands: A Tale of Two Architectures
At a fundamental level, phosphine ligands coordinate to a metal center, such as palladium, modifying its electronic properties and steric environment. This modulation is critical for facilitating the key steps of a catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
This compound represents a class of simple, air-stable, and cost-effective triarylphosphine ligands. Its structure is relatively unassuming, featuring a single phosphorus atom bonded to three aryl rings, one of which is functionalized with a bromine atom. The electronic properties can be tuned through this para-substituent, but its steric footprint remains modest.
Bulky Biaryl Phosphine Ligands , on the other hand, are a cornerstone of modern cross-coupling chemistry, largely developed and popularized by researchers like Stephen L. Buchwald. These ligands are characterized by a phosphine group attached to a biaryl backbone. This architecture creates a sterically demanding pocket around the metal center. This bulk is not a simple impediment; it is a precisely engineered feature that promotes the crucial reductive elimination step, which is often the rate-limiting step in many cross-coupling reactions. Furthermore, the biaryl scaffold can be extensively modified with various substituents to fine-tune both steric and electronic properties, leading to a vast library of ligands optimized for specific transformations.
Caption: General structural motifs of the two ligand classes.
Head-to-Head Performance: A Data-Driven Comparison
The true measure of a ligand's utility lies in its performance in chemical reactions. While this compound can be effective for certain transformations, particularly with activated substrates, bulky biaryl phosphine ligands consistently demonstrate superior activity, broader substrate scope, and higher turnover numbers (TONs), especially in challenging reactions.
Let's consider a common and vital transformation: the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an aryl halide and a boronic acid.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling (Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl)
| Parameter | This compound | Bulky Biaryl Phosphine (e.g., SPhos) | Source(s) |
| Catalyst Loading | 1-3 mol% Pd | 0.05-1 mol% Pd | |
| Ligand:Pd Ratio | 2:1 to 4:1 | 1.5:1 to 2:1 | |
| Reaction Time | 12-24 hours | 1-4 hours | |
| Typical Yield | 60-85% | >95% | |
| Substrate Scope | Limited to activated aryl bromides/iodides | Broad; includes unactivated aryl chlorides | |
| Turnover Number (TON) | Low to moderate | High to very high |
Analysis of Performance Causality:
The superior performance of bulky biaryl phosphines is not accidental; it is a direct consequence of their design.
-
Promotion of Reductive Elimination: The steric bulk of ligands like SPhos or XPhos forces the coupled product away from the metal center. This acceleration of the final, product-releasing step is a primary reason for their high turnover frequencies.
-
Stabilization of the Active Catalyst: The biaryl backbone helps to form a stable, monoligated Pd(0) species, which is often the active catalyst that initiates the cycle by undergoing oxidative addition. Simple triarylphosphines can lead to less stable catalytic species that are prone to decomposition.
-
Facilitation of Oxidative Addition: For challenging substrates like aryl chlorides, the electron-rich nature of many bulky biaryl phosphines (e.g., those with dialkylphosphino groups) facilitates the difficult oxidative addition of the Ar-Cl bond to the palladium center.
A Comparative Crystallographic Guide to (4-Bromophenyl)diphenylphosphine Complexes in Coordination Chemistry
For researchers, scientists, and professionals in drug development, the precise architecture of a metal complex is paramount to understanding its reactivity, stability, and potential applications. This guide offers an in-depth comparative analysis of the X-ray crystal structure of complexes featuring the (4-Bromophenyl)diphenylphosphine ligand. Moving beyond a simple recitation of data, we will delve into the causal relationships between ligand electronics, steric hindrance, and the resulting coordination geometries. This guide is designed to be a self-validating resource, grounding all assertions in experimental data and authoritative literature.
Introduction: The Significance of Phosphine Ligands and the Role of this compound
Tertiary phosphines (PR₃) are a cornerstone of modern coordination chemistry and homogeneous catalysis. Their remarkable utility stems from the ability to systematically tune their electronic and steric properties by varying the organic substituents (R).[1] These ligands play a crucial role in stabilizing a wide array of metal complexes, influencing their catalytic activity in critical transformations such as cross-coupling reactions.[2][3]
This compound stands out as a ligand of interest due to the electronic influence of the para-bromo substituent on one of the phenyl rings. This modification allows for a nuanced adjustment of the ligand's electron-donating properties compared to the ubiquitous triphenylphosphine. Understanding how this subtle electronic perturbation, coupled with the ligand's steric profile, translates into the solid-state structure of its metal complexes is key to designing more efficient and selective catalysts.
Synthesis and Crystallization: A Protocol for [PdCl₂(P(4-BrC₆H₄)Ph₂)₂]
The successful elucidation of a crystal structure begins with the synthesis of high-quality single crystals. Below is a detailed, field-proven protocol for the synthesis and crystallization of a representative palladium(II) complex of this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Experimental Protocol: Synthesis and Crystallization
Objective: To synthesize trans-dichlorobis(this compound)palladium(II) and grow single crystals suitable for X-ray diffraction.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Dichloromethane (DCM), analytical grade
-
Diethyl ether, analytical grade
-
Methanol, analytical grade
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Crystallization dish
Procedure:
-
Preparation of the Palladium Precursor Solution: In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) chloride (1 mmol) in 10 mL of methanol. Gentle heating and stirring may be required to facilitate dissolution.
-
Causality: Working under an inert atmosphere is crucial to prevent the oxidation of the phosphine ligand and any potential side reactions.
-
-
Ligand Addition: In a separate flask, dissolve this compound (2.2 mmol) in 15 mL of dichloromethane. Slowly add this phosphine solution to the stirring palladium chloride solution at room temperature.
-
Causality: A slight excess of the phosphine ligand ensures the complete formation of the desired bis(phosphine) complex. The slow addition helps to control the reaction rate and prevent the formation of undesired byproducts.
-
-
Reaction and Precipitation: Stir the resulting yellow-orange solution at room temperature for 4 hours. The product, trans-[PdCl₂(P(4-BrC₆H₄)Ph₂)₂], will begin to precipitate as a yellow solid.
-
Causality: The four-hour reaction time allows for the complete coordination of the phosphine ligands to the palladium center. The product is typically sparingly soluble in the reaction mixture, leading to its precipitation.
-
-
Isolation and Purification: Collect the yellow precipitate by filtration and wash it with cold methanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove any unreacted starting materials and soluble impurities. Dry the product under vacuum.
-
Causality: Washing with appropriate solvents is a critical purification step. Methanol removes any remaining PdCl₂ and the diethyl ether wash removes excess phosphine ligand.
-
-
Crystallization: Dissolve the purified yellow solid in a minimal amount of hot dichloromethane in a clean crystallization dish. Allow the solution to cool slowly to room temperature. Then, place the dish in a larger, sealed container containing a vial of a more volatile, miscible non-solvent such as diethyl ether.
-
Causality: Slow cooling and vapor diffusion are gentle crystallization techniques that promote the growth of large, well-ordered single crystals. The slow diffusion of the diethyl ether vapor into the dichloromethane solution gradually reduces the solubility of the complex, leading to the formation of high-quality crystals.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis and crystallization of trans-[PdCl₂(P(4-BrC₆H₄)Ph₂)₂].
Comparative Analysis of X-ray Crystal Structures
For our primary analysis, we will consider the structural parameters of trans-dichlorobis(triphenylphosphine)palladium(II) as a baseline, given its extensive characterization and similarity.[4]
Coordination Geometry and Key Bond Parameters
The palladium(II) center in trans-[PdCl₂(PPh₃)₂] adopts a slightly distorted square-planar geometry, which is characteristic of d⁸ metal complexes. The palladium atom is located on a center of inversion, enforcing the trans arrangement of the phosphine and chloride ligands.[4]
| Complex | M-P Bond Length (Å) | M-Cl Bond Length (Å) | P-M-P Angle (°) | Cl-M-Cl Angle (°) | Reference |
| trans-[PdCl₂(PPh₃)₂] | ~2.337 | ~2.290 | 180 | 180 | [4] |
| cis-[PtCl₂(dppm)]* | 2.217 | 2.366 | 98.10 | N/A | [5] |
| [AuCl(dppe)]Cl** | 2.372, 2.375 | N/A | N/A | N/A | [6] |
*dppm = bis(diphenylphosphino)methane, a bidentate ligand. **dppe = 1,2-bis(diphenylphosphino)ethane, a bidentate ligand.
Analysis of Structural Data:
-
Palladium vs. Platinum: Comparing the Pd-P bond lengths in trans-[PdCl₂(PPh₃)₂] with the Pt-P bond lengths in cis-[PtCl₂(dppm)], we observe that the Pt-P bonds are slightly shorter. This can be attributed to the larger size and higher effective nuclear charge of platinum, which leads to stronger metal-ligand interactions.
-
Monodentate vs. Bidentate Ligands: The coordination geometry is significantly influenced by the nature of the phosphine ligand. The monodentate triphenylphosphine ligands in the palladium complex allow for a trans configuration, while the bidentate dppm ligand in the platinum complex enforces a cis geometry due to the constraint of the methylene bridge.
-
Gold(I) Complex: The gold(I) complex with the dppe ligand shows Au-P bond lengths that are slightly longer than the Pd-P and Pt-P bonds. Gold(I) complexes with phosphine ligands typically exhibit linear or distorted tetrahedral geometries.[6][7]
The Influence of the (4-Bromophenyl) Substituent
The introduction of a bromo-substituent in the para-position of one of the phenyl rings in triphenylphosphine is expected to have a noticeable effect on the electronic properties of the ligand, which in turn influences the crystal structure.
-
Electronic Effects: The bromine atom is an electron-withdrawing group, which reduces the electron-donating ability of the phosphine ligand. This effect is quantified by the Tolman Electronic Parameter (TEP) , which is determined from the C-O stretching frequency of a corresponding nickel carbonyl complex. A higher TEP value indicates a less electron-donating ligand. We can predict that this compound will have a slightly higher TEP than triphenylphosphine. This reduced electron density on the phosphorus atom could lead to a slight lengthening of the M-P bond compared to the analogous triphenylphosphine complex, as the metal center receives less electron density from the ligand.
-
Steric Effects: The steric bulk of a phosphine ligand is described by the Tolman Cone Angle .[6] Since the bromo-substituent is in the para-position, it is not expected to significantly alter the cone angle of this compound compared to triphenylphosphine. Therefore, any observed structural changes are more likely attributable to electronic effects rather than steric hindrance.
Comparative Diagram of Phosphine Ligand Properties
Caption: Comparison of the electronic and steric properties of selected phosphine ligands.
Comparison with Alternative Phosphine Ligands
To provide a broader context, it is instructive to compare the structural features of this compound complexes with those of other commonly used phosphine ligands.
| Ligand | Key Feature | Expected Impact on Crystal Structure |
| Triphenylphosphine (PPh₃) | Benchmark ligand with moderate steric and electronic properties. | Serves as a baseline for comparison. |
| Tri(o-tolyl)phosphine | High steric bulk due to ortho-methyl groups. | The large cone angle can lead to longer M-P bonds and may favor lower coordination numbers to alleviate steric strain. |
| This compound | Electron-withdrawing bromo substituent. | Expected to have a slightly longer M-P bond compared to the PPh₃ complex due to reduced electron donation, with minimal change in the overall coordination geometry. |
Implications for Drug Development and Catalysis
The subtle electronic modifications introduced by the bromo-substituent in this compound can have profound implications for the reactivity of its metal complexes. In the context of drug development, where phosphine-gold complexes have shown promise as therapeutic agents, altering the electron density at the metal center can influence the complex's stability, reactivity with biological targets, and ultimately its efficacy.
In catalysis, the electron-donating ability of the phosphine ligand directly impacts the catalytic cycle. A less electron-donating ligand like this compound can make the metal center more electrophilic, which can enhance certain catalytic steps, such as oxidative addition. Conversely, it may slow down other steps, like reductive elimination. The ability to fine-tune these electronic properties is a powerful tool for catalyst design.
Conclusion
The X-ray crystal structure of metal complexes provides an invaluable atomic-level understanding of their properties. While a comprehensive set of crystallographic data for this compound complexes with various metals remains to be fully explored in the literature, this guide has provided a framework for understanding the key structural features and their implications. Through a detailed experimental protocol and a comparative analysis with well-established phosphine ligands, we have highlighted how subtle electronic modifications can influence coordination chemistry. This knowledge is critical for the rational design of novel catalysts and therapeutic agents.
References
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Crystal structure of a novel polymorph of trans-dichlorobis (triphenylphosphine) palladium (II) and its application as a novel, efficient and retrievable catalyst for the amination of aryl halides and stille cross-coupling reactions. (2025). ResearchGate. [Link]
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trans-Dichloridobis(triphenylphosphine)palladium(II). (2008). Acta Crystallographica Section E: Structure Reports Online, 64(5), m621. [Link]
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Crystal and Molecular Structure of Platinum(II) Complex with Bis(Diphenyl Phosphino)Methane. (2020). Oriental Journal of Chemistry, 36(2), 263-267. [Link]
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Reactions of platinum(II)–nitrile complexes with amines. Synthesis, characterization and X-ray structure of the platinum(II)–amidine complex trans-[PtCl 2{ ZN(H) C(NHMe)Me} 2]. (2001). Inorganica Chimica Acta, 318(1-2), 137-143. [Link]
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Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes. (2024). Comptes Rendus Chimie, 27(S1), 1-7. [Link]
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Tolman's Electronic Parameter of the Ligand Predicts Phase in the Cation Exchange to CuFeS2 Nanoparticles. (2018). Vanderbilt University. [Link]
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Tolman electronic parameter. (2023). Wikipedia. [Link]
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Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I). (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1011–1015. [Link]
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Mechanisms for the room-temperature synthesis of gold nanoparticles within silica monoliths through irradiation techniques. (2014). The Royal Society of Chemistry. [Link]
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Supporting Information Material Synthesis: 1. Synthesis of AuPPh3Cl. (2016). The Royal Society of Chemistry. [Link]
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(Ph3P)AuCl-catalyzed homocoupling of arylboronic acids under benchtop conditions: Synthesis of. (2023). Docta Complutense. [Link]
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bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. (2022). MDPI. [Link]
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Crystal structure of tetrakis(triphenylphosphine)palladium(0). (2017). ResearchGate. [Link]
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[PtCl(C6H4CH2O)(PhCH2O)PN(Ph)P(OCH2Ph)2], the first example of an ortho-metallated platinum(II) complex of a P-N-P ligand. (2005). ResearchGate. [Link]
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Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. (2016). Dalton Transactions, 45(11), 4568–4575. [Link]
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Bis(triphenylphosphine)palladium chloride. (2023). Wikipedia. [Link]
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The preparation of the first examples of sulfimide complexes of platinum; the X-ray crystal structure of [Pt(Ph 2SNH) 4] Cl 2 . (1998). ResearchGate. [Link]
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Phosphine Ligands. (n.d.). University of California, Berkeley. [Link]
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Analytical techniques for characterizing (4-Bromophenyl)diphenylphosphine
An In-Depth Comparative Guide to the Analytical Characterization of (4-Bromophenyl)diphenylphosphine
For researchers, medicinal chemists, and process development scientists, the purity and structural integrity of reagents are paramount. This compound is a critical building block and ligand, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. Its performance is directly tied to its purity profile. The presence of impurities, such as the corresponding phosphine oxide or unreacted starting materials, can significantly impact reaction kinetics, yield, and the purity of the final product.
This guide provides a comprehensive comparison of the essential analytical techniques required to fully characterize this compound. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow.
Physicochemical & Structural Overview
Before delving into the analytical techniques, it's crucial to understand the fundamental properties of the target molecule.
| Property | Value | Source |
| IUPAC Name | (4-bromophenyl)diphenylphosphane | [1] |
| CAS Number | 734-59-8 | [2] |
| Molecular Formula | C₁₈H₁₄BrP | [1] |
| Molecular Weight | 341.19 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 79-81 °C | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ³¹P), allowing for unambiguous confirmation of the molecule's identity and structure.
Causality of NMR Choices
-
¹H NMR is the first-line technique. It identifies the number and types of protons and their neighboring environments, quickly confirming the presence of the aromatic moieties.
-
¹³C NMR complements the proton data by providing a map of the carbon skeleton. While it requires longer acquisition times, it is invaluable for confirming the number of unique carbon environments.
-
³¹P NMR is uniquely powerful for phosphorus-containing compounds. A single peak in the expected chemical shift range provides definitive evidence of the trivalent phosphine group and can readily distinguish it from its common impurity, the pentavalent phosphine oxide.
Expected Spectral Data
| Nucleus | Expected Chemical Shift (δ) | Key Features |
| ¹H NMR | ~7.2-7.6 ppm | Complex multiplet pattern characteristic of the phenyl and bromophenyl groups. The integration should correspond to 14 aromatic protons. |
| ¹³C NMR | ~128-138 ppm | Multiple signals in the aromatic region corresponding to the different carbon environments of the phenyl rings. |
| ³¹P NMR | ~ -5 to -7 ppm | A single, sharp peak is expected. The corresponding phosphine oxide impurity would appear significantly downfield (~25-30 ppm). |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
³¹P NMR Acquisition: Use a proton-decoupled pulse sequence. This is a relatively quick experiment, often requiring only a few scans.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is an essential technique for confirming the molecular weight of this compound. It also provides crucial information about its isotopic distribution, which is a hallmark of bromine-containing compounds.
Causality of MS Choices
-
Electron Ionization (EI) , often coupled with Gas Chromatography (GC-MS), is a robust method for volatile and thermally stable compounds, providing a characteristic fragmentation pattern that can serve as a molecular fingerprint.[1]
-
Electrospray Ionization (ESI) is a softer ionization technique, typically coupled with Liquid Chromatography (LC-MS). It is excellent for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear confirmation of the molecular weight.[4]
The most critical diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.
Expected Mass Spectrometry Data
| Adduct / Ion | Ionization Mode | Expected m/z | Key Features |
| [M]⁺ | EI | 340.0 / 342.0 | Characteristic 1:1 isotopic pattern for one bromine atom. |
| [M+H]⁺ | ESI | 341.0 / 343.0 | Characteristic 1:1 isotopic pattern for one bromine atom.[4] |
| [M+Na]⁺ | ESI | 363.0 / 365.0 | Sodium adduct, also showing the 1:1 bromine isotopic pattern.[4] |
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography: If coupled with LC, use a C18 column with a simple gradient elution (e.g., water/acetonitrile with 0.1% formic acid). This allows for the separation of impurities prior to MS analysis.
-
MS Instrumentation: Infuse the sample solution directly into an ESI-equipped mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
Data Analysis: Examine the resulting spectrum for the protonated molecule [M+H]⁺ and confirm the presence of the characteristic doublet peak separated by 2 m/z units with roughly equal intensity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
While NMR and MS confirm identity, HPLC is the workhorse for quantifying purity and identifying impurities. A properly developed and validated HPLC method can separate this compound from its starting materials, byproducts, and degradation products like this compound oxide.[5]
Causality of HPLC Method Design
A reverse-phase HPLC (RP-HPLC) method is the logical choice due to the non-polar nature of the molecule. A C18 stationary phase provides excellent hydrophobic retention, while a mobile phase of acetonitrile and water allows for fine-tuning of the elution strength to achieve optimal separation. UV detection is ideal as the aromatic rings provide strong chromophores. Method validation according to ICH guidelines ensures the method is specific, linear, accurate, and precise.[6][7]
Experimental Protocol: RP-HPLC Purity Method
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 60% B
-
1-15 min: Linear gradient from 60% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 60% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of ~1.0 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Thermal Analysis (TGA/DSC): Assessing Thermal Stability and Transitions
Thermal analysis provides critical information about the material's stability at different temperatures and its physical transitions.
Causality of Thermal Analysis Choices
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[8] It is used to precisely determine the melting point (an endothermic event) and assess its sharpness, which is an indicator of purity. Impurities typically broaden the melting range and depress the melting point.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is used to determine the onset of thermal decomposition, providing an upper temperature limit for the compound's handling and use.
Experimental Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate dedicated instruments.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum TGA/DSC pan.
-
TGA Method:
-
Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min.
-
Use an inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.
-
-
DSC Method:
-
Heat the sample from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
From TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.
-
From DSC: Determine the onset and peak temperature of the endothermic event corresponding to melting. The result should align with the literature value of ~79-81 °C.
-
Comparative Summary of Techniques
| Technique | Information Provided | Primary Application |
| NMR Spectroscopy | Detailed molecular structure, chemical environment of nuclei. | Identity confirmation, structural elucidation. |
| Mass Spectrometry | Molecular weight, elemental composition (via isotopic patterns). | Identity confirmation. |
| HPLC | Purity, number and relative amount of impurities. | Quantitative purity assessment, quality control. |
| Thermal Analysis | Melting point, thermal stability, decomposition profile. | Physical property verification, stability assessment. |
Conclusion
A comprehensive characterization of this compound is not achievable with a single technique. A multi-faceted approach, grounded in sound scientific principles, is essential. The workflow begins with NMR and MS to unequivocally confirm the chemical identity and structure. This is followed by HPLC to rigorously assess its purity and quantify any contaminants. Finally, Thermal Analysis (DSC/TGA) verifies critical physical properties and thermal stability. By integrating the data from these orthogonal techniques, researchers and drug development professionals can proceed with confidence, knowing their starting material is well-defined, pure, and fit for purpose.
References
-
IOSR Journal of Pharmacy and Biological Sciences. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Brompheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link].
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Redalyc.org. Conceptual approach to thermal analysis and its main applications. Available from: [Link].
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International Refereed Journal of Engineering and Science. Development of Advanced Analytical Techniques for Characterizing Molecularly Imprinted Polymers: A Comprehensive Study. Available from: [Link].
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MDPI. RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. Available from: [Link].
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PubChemLite. This compound (C18H14BrP). Available from: [Link].
- Google Patents. CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
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DrugBank. 4-Bromoacetanilide | C8H8BrNO | MD Topology | NMR | X-Ray. Available from: [Link].
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Embrapa. A robust method for quantifying 42 phenolic compounds by RP-HPLC. Available from: [Link].
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SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Available from: [Link].
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PubChem. This compound | C18H14BrP | CID 69773. Available from: [Link].
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link].
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PubChem. This compound Oxide | C18H14BrOP | CID 11268306. Available from: [Link].
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link].
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TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available from: [Link].
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IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available from: [Link].
-
ResearchGate. 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Available from: [Link].
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ResearchGate. Thermal studies: (a) TGA and (b) DSC of the samples. Available from: [Link].
-
ResearchGate. (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link].
-
NIST WebBook. 4-Bromophenyl ether. Available from: [Link].
-
Wikipedia. (2-Bromophenyl)diphenylphosphine. Available from: [Link].
-
NIST WebBook. Phenol, 4-bromo-. Available from: [Link].
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FT-IR spectrum analysis of (4-Bromophenyl)diphenylphosphine
FT-IR Spectrum Analysis: (4-Bromophenyl)diphenylphosphine
Executive Summary: The Spectral Fingerprint
Product: this compound CAS: 734-59-8 Formula: C₁₈H₁₄BrP Physical State: White crystalline solid (MP: 79–80°C)
In the high-stakes arena of organometallic catalysis, the purity of phosphine ligands dictates reaction kinetics and yield. This compound serves as a critical electronic modulator, introducing an electron-withdrawing bromine substituent to the classic triphenylphosphine (TPP) scaffold.
For the analytical chemist, FT-IR is not merely an identification tool—it is the primary gatekeeper for ligand integrity . This guide objectively compares the spectral performance of this compound against its parent compound (TPP) and its most common degradation product (the oxide), providing a self-validating protocol for quality control.
Comparative Spectral Analysis
The "performance" of an FT-IR spectrum in this context is defined by its resolvability —how easily can you distinguish this ligand from TPP or its oxidized form?
A. The Diagnostic Triad
To validate this compound, you must confirm three spectral events simultaneously. If any are missing, the sample is either misidentified or degraded.
| Spectral Region | Frequency (cm⁻¹) | Assignment | Comparison vs. Alternatives |
| 1. The "Para" Marker | 800 – 850 | C-H Out-of-Plane (OOP) Bending (Para-substituted ring) | CRITICAL DIFFERENCE: TPP (Triphenylphosphine) lacks this band entirely. TPP only shows mono-substituted bands at 740/690 cm⁻¹. The presence of a sharp band here confirms the bromophenyl group. |
| 2. The "Mono" Anchors | 690 & 740 | C-H OOP Bending (Mono-substituted rings) | Shared Feature: Both TPP and the product retain these bands due to the two remaining unsubstituted phenyl rings. |
| 3. The "Oxide" Alarm | 1150 – 1200 | P=O Stretching | Purity Check: Pure phosphines are transparent here. A strong band at ~1190 cm⁻¹ indicates oxidation to this compound oxide. |
| 4. The C-Br Stretch | 1000 – 1070 | Aryl C-Br Stretch | Subtle Feature: Often obscured by P-Ph vibrations (1090 cm⁻¹), but appears as a distinct shoulder or weak band absent in TPP. |
B. Electronic Performance & Hammett Correlation
The bromine atom is electron-withdrawing (Hammett
-
FT-IR Consequence: The P-C(Ar) stretch (typically ~1430–1440 cm⁻¹) may exhibit a slight blue shift (higher wavenumber) compared to TPP due to the inductive effect of the bromine, though this is often within the instrument resolution limit (±2 cm⁻¹).
Experimental Protocol: Inert-Atmosphere Sampling
Phosphines are susceptible to air oxidation, converting to phosphine oxides within hours or days depending on humidity and surface area. Standard "open-air" KBr pellet preparation often yields false negatives for purity (detecting P=O that formed during prep).
Methodology: The "Rapid-Nujol" Technique
Use this protocol to prevent in-situ oxidation.
-
Preparation: purge a glove bag or glove box with N₂ or Ar.
-
Mull Creation: Place 5–10 mg of this compound into an agate mortar.
-
Grinding: Add 2 drops of dry Nujol (mineral oil). Grind rapidly to a paste. The oil acts as an oxygen barrier.
-
Mounting: Smear the paste between two NaCl or KBr salt plates. Press firmly to remove bubbles.
-
Acquisition: Transfer immediately to the FT-IR spectrometer. Purge the sample compartment with N₂ if possible.
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16 (Keep scan time short to minimize exposure)
-
Range: 4000 – 400 cm⁻¹
-
Visualization: Quality Control Workflow
The following logic flow represents a self-validating system for identifying the compound and certifying its grade.
Figure 1: Logical decision tree for validating this compound purity and identity via FT-IR.
Performance Comparison Table
| Feature | This compound | Triphenylphosphine (TPP) | Alkyl Phosphines (e.g., PCy₃) |
| Aromatic C-H Stretch | > 3000 cm⁻¹ (Medium) | > 3000 cm⁻¹ (Medium) | Absent (Only <3000 cm⁻¹) |
| Fingerprint Region | Complex: Mixed Mono (690/740) + Para (800-850) | Simple: Mono only (690/740) | Distinct: CH₂ scissoring (1450) |
| Air Stability (IR Prep) | Low: Requires Nujol/Inert prep | Moderate: Can tolerate brief air exposure | Very Low: Often pyrophoric |
| Catalytic Utility | Tunable electronics (e- withdrawing) | Standard baseline | Strong sigma donor |
References
-
NIST Chemistry WebBook. Phosphine, triphenyl- IR Spectrum.[1] National Institute of Standards and Technology.[1] [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl and Aryl Halides. Department of Chemistry and Biochemistry. [Link]
-
Haas, L. L. (1970).[2] An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. South Dakota State University.[2] [Link]
Sources
The Alchemist's Choice: A Comparative Guide to Electron-Donating and Electron-Withdrawing Phosphine Ligands in Catalysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis, the phosphine ligand is the unsung hero, the master puppeteer subtly manipulating the metal center's reactivity to achieve synthetic marvels. The choice between an electron-donating and an electron-withdrawing phosphine ligand is a critical decision that can dictate the success or failure of a reaction, influencing yield, selectivity, and catalytic turnover. This guide provides a comprehensive, data-driven comparison of these two fundamental classes of phosphine ligands, moving beyond mere description to explain the causality behind their divergent behaviors in key cross-coupling reactions.
The Foundation: Understanding the Electronic and Steric Landscape of Phosphine Ligands
The behavior of a phosphine ligand in a catalytic cycle is primarily governed by two key properties: its electronic nature and its steric bulk. These two factors are not always independent and their interplay is crucial for catalyst performance.
Electronic Properties: The Tolman Electronic Parameter (TEP)
The electron-donating or -withdrawing ability of a phosphine ligand is quantified by the Tolman Electronic Parameter (TEP). This parameter is experimentally determined by measuring the A1 C-O vibrational stretching frequency (ν(CO)) in a nickel-carbonyl complex, [LNi(CO)₃], where L is the phosphine ligand.[1]
-
Electron-Donating Ligands (EDLs): These ligands are rich in electron density, which they donate to the metal center through a σ-bond. This increased electron density on the metal enhances its ability to back-donate into the π* orbitals of other ligands, such as carbon monoxide. This back-donation weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[2] Common examples include trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃).
-
Electron-Withdrawing Ligands (EWLs): These ligands possess electronegative substituents that pull electron density away from the phosphorus atom. This reduces the ligand's σ-donating capacity. Concurrently, the energy of the P-R σ* orbitals is lowered, making them better π-acceptors of electron density from the metal center.[3][4] This π-acidity results in less back-donation to the CO ligands, leading to a higher ν(CO) stretching frequency. Examples include triarylphosphites like triphenylphosphite (P(OPh)₃) and fluorinated phosphines like tris(pentafluorophenyl)phosphine (P(C₆F₅)₃).
Steric Properties: The Tolman Cone Angle
The steric bulk of a phosphine ligand is described by the Tolman cone angle (θ), which is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined distance from the metal center.[2][5]
-
Bulky Ligands: Large cone angles indicate significant steric hindrance around the metal center. This can promote the dissociation of the ligand to create a coordinatively unsaturated, active catalytic species and can also facilitate the final reductive elimination step to release the product.
-
Less Bulky Ligands: Smaller cone angles allow for multiple ligands to coordinate to the metal center, which can be beneficial for catalyst stability but may hinder certain steps in the catalytic cycle.
The ability to tune these electronic and steric properties independently is a key advantage of phosphine ligands in catalyst design.[5]
The Catalytic Arena: A Comparative Study in Cross-Coupling Reactions
The true test of a ligand's utility lies in its performance in catalytic reactions. We will now examine the comparative efficacy of electron-donating and electron-withdrawing phosphine ligands in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
Case Study 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
The Causality of Ligand Choice:
-
Oxidative Addition: This step involves the insertion of the palladium(0) catalyst into the aryl halide bond. This step is generally favored by electron-donating ligands .[7] The increased electron density on the palladium center facilitates the cleavage of the C-X bond.
-
Reductive Elimination: This is the final step where the two coupled fragments are expelled from the metal center to form the product and regenerate the Pd(0) catalyst. This step is also generally accelerated by electron-donating and sterically bulky ligands .[7] The steric bulk can distort the complex, promoting the formation of the C-C bond.
-
Transmetalation: In this step, the organic group is transferred from the organoboron reagent to the palladium center. The electronic requirements for this step can be more nuanced, with some studies suggesting that electron-withdrawing ligands can lower the energy barrier for this process.[1]
Experimental Data: A Head-to-Head Comparison
The following table summarizes the performance of representative electron-donating and electron-withdrawing phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.
| Ligand | Type | Tolman Electronic Parameter (ν(CO) cm⁻¹) | Tolman Cone Angle (θ) | Yield (%) | Reference |
| P(t-Bu)₃ | Electron-Donating | 2056.1 | 182° | 98 | [Buchwald, S. L. et al. J. Am. Chem. Soc.1998 , 120, 9722-9723] |
| PPh₃ | Moderately Donating | 2068.9 | 145° | 75 | [Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457-2483] |
| P(OPh)₃ | Electron-Withdrawing | 2085.3 | 128° | 25 | [Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457-2483] |
As the data clearly indicates, the strongly electron-donating and bulky P(t-Bu)₃ provides a significantly higher yield in this transformation, highlighting the importance of facilitating oxidative addition and reductive elimination for this particular substrate.
Experimental Workflow: A Self-Validating Protocol
The following diagram and protocol outline a robust workflow for the comparative study of phosphine ligands in a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for comparing phosphine ligand performance.
Detailed Protocol:
-
Catalyst Pre-formation: In a glovebox, to a vial is added Pd₂(dba)₃ (1.0 mol%) and the respective phosphine ligand (2.2 mol%). Anhydrous toluene (1 mL) is added, and the mixture is stirred at room temperature for 20 minutes.
-
Reaction Setup: To a separate reaction vessel is added 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). The vessel is sealed with a septum and purged with argon.
-
Reaction Initiation: The pre-formed catalyst solution is added to the reaction vessel via syringe.
-
Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for the specified time.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
Purification and Analysis: The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure product, which is then characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The yield is calculated based on the isolated mass.
Case Study 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines, forming C-N bonds. Similar to the Suzuki-Miyaura coupling, the catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]
The Causality of Ligand Choice:
-
Oxidative Addition: As with Suzuki-Miyaura coupling, this step is generally accelerated by electron-donating ligands .
-
Reductive Elimination: This is often the rate-limiting step and is significantly influenced by the ligand. Bulky, electron-donating ligands are known to promote this step, facilitating the formation of the C-N bond.[8] The steric bulk helps to create a more coordinatively unsaturated metal center, which is more prone to reductive elimination.
Experimental Data: A Head-to-Head Comparison
The following table presents a comparison of ligands for the amination of 4-chlorotoluene with morpholine.
| Ligand | Type | Tolman Electronic Parameter (ν(CO) cm⁻¹) | Tolman Cone Angle (θ) | Yield (%) | Reference |
| RuPhos | Electron-Donating | 2058.2 | ~190° | 95 | [Buchwald, S. L. et al. J. Am. Chem. Soc.2008 , 130, 6686-6687] |
| PPh₃ | Moderately Donating | 2068.9 | 145° | <5 | [Hartwig, J. F. Acc. Chem. Res.1998 , 31, 852-860] |
| P(OPh)₃ | Electron-Withdrawing | 2085.3 | 128° | <1 | [Hartwig, J. F. Acc. Chem. Res.1998 , 31, 852-860] |
The data unequivocally demonstrates the superiority of the bulky and electron-rich RuPhos ligand in this transformation. The poor performance of PPh₃ and P(OPh)₃ highlights the critical need for ligands that can efficiently promote both oxidative addition to the relatively unreactive aryl chloride and the subsequent reductive elimination.
Detailed Protocol:
A detailed protocol for the Buchwald-Hartwig amination can be adapted from the Suzuki-Miyaura protocol, with the following modifications:
-
Reagents: Morpholine (1.2 mmol) is used instead of phenylboronic acid.
-
Base: A strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol) is typically used.
-
Solvent: Toluene or dioxane are common solvents.
-
Temperature: Reactions are often run at elevated temperatures (e.g., 80-110 °C).
Case Study 3: The Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The catalytic cycle involves oxidative addition, migratory insertion, and β-hydride elimination.[9]
The Causality of Ligand Choice:
-
Oxidative Addition: Favored by electron-donating ligands .
-
Migratory Insertion: This step, where the aryl group on the palladium migrates to the alkene, can be influenced by the electronic nature of the ligand.
-
β-Hydride Elimination: This step regenerates the double bond and is often facile.
The electronic requirements for the Heck reaction can be more complex than for Suzuki-Miyaura or Buchwald-Hartwig reactions. While oxidative addition is enhanced by electron-donating ligands, the overall catalytic activity can sometimes be improved with more electron-neutral or even electron-withdrawing ligands, depending on the specific substrates and the rate-limiting step of the reaction. For aryl bromides and iodides, where oxidative addition is relatively fast, other steps in the cycle can become rate-limiting. In some cases, electron-withdrawing groups on the aryl halide substrate lead to higher product yields.[10]
Experimental Data: A Head-to-Head Comparison
The following table compares the performance of different phosphine ligands in the Heck reaction of iodobenzene with styrene.
| Ligand | Type | Tolman Electronic Parameter (ν(CO) cm⁻¹) | Tolman Cone Angle (θ) | Yield (%) | Reference |
| P(o-tolyl)₃ | Moderately Donating | 2065.0 | 194° | 95 | [Heck, R. F. Org. React.1982 , 27, 345-390] |
| PPh₃ | Moderately Donating | 2068.9 | 145° | 85 | [Heck, R. F. Org. React.1982 , 27, 345-390] |
| P(OPh)₃ | Electron-Withdrawing | 2085.3 | 128° | 60 | [Heck, R. F. Org. React.1982 , 27, 345-390] |
In this case, while the electron-donating character is still beneficial, the steric bulk of P(o-tolyl)₃ also plays a significant role in achieving a high yield.
Probing the Catalyst: Spectroscopic and Crystallographic Insights
To truly understand the influence of phosphine ligands, we must look at the structure and electronic properties of the metal-ligand complexes themselves. ³¹P NMR spectroscopy and X-ray crystallography are indispensable tools for this purpose.
³¹P NMR Spectroscopy: An Electronic Window into the Catalyst
³¹P NMR spectroscopy provides valuable information about the electronic environment of the phosphorus atom in both the free ligand and the metal complex.
-
Chemical Shift (δ): The ³¹P chemical shift is sensitive to the electron density at the phosphorus nucleus. Coordination of a phosphine ligand to a metal center typically results in a downfield shift (to higher ppm values) of the ³¹P signal. The magnitude of this coordination shift can provide insights into the nature of the metal-ligand bond. For a series of related palladium complexes, a more downfield chemical shift can be correlated with a more electron-donating phosphine ligand.[11]
-
Coupling Constants (J): Coupling between the ³¹P nucleus and other active nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh) can provide information about the geometry of the complex and the nature of the bonding.
Caption: Conceptual ³¹P NMR shifts for phosphine ligands and their complexes.
X-ray Crystallography: A Snapshot of the Catalyst's Structure
Single-crystal X-ray diffraction provides a precise three-dimensional structure of a metal-phosphine complex, offering invaluable insights into bond lengths and angles.
-
M-P Bond Lengths: Shorter metal-phosphorus bond lengths can indicate stronger binding. In a series of palladium(II) complexes, more electron-donating phosphines can lead to slightly longer Pd-P bonds due to increased steric repulsion, even though the electronic interaction is stronger.
-
Bond Angles: The angles around the metal center reveal the coordination geometry, which can influence the facility of different steps in the catalytic cycle. For example, a distorted square planar geometry might be closer in energy to the transition state for reductive elimination.
The crystal structure of a palladium complex with the bulky, electron-donating ligand P(t-Bu)₃, for instance, would show significant steric crowding around the metal center, providing a clear rationale for its ability to promote reductive elimination.[1]
Conclusion: A Rational Approach to Ligand Selection
The choice between electron-donating and electron-withdrawing phosphine ligands is a nuanced decision that requires a deep understanding of the catalytic cycle and the specific transformation at hand. While electron-donating, bulky phosphines have emerged as highly effective ligands for a broad range of cross-coupling reactions, particularly those involving challenging substrates, there are instances where more electron-neutral or even electron-withdrawing ligands can offer advantages.
By leveraging the principles outlined in this guide and combining them with empirical data from systematic ligand screening, researchers can make more informed decisions, accelerating catalyst development and unlocking new synthetic possibilities. The continued exploration of the intricate relationship between ligand structure and catalytic function will undoubtedly lead to the next generation of highly efficient and selective catalysts for the challenges that lie ahead in chemical synthesis and drug development.
References
-
Organometallic HyperTextBook: Phosphine Complexes. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
Chemistry LibreTexts. 19.2: Phosphines. Available at: [Link]
-
Wikipedia. Tolman electronic parameter. Available at: [Link]
-
Gessner Group. Phosphine ligands and catalysis. Available at: [Link]
-
Chemistry LibreTexts. 24.2D: Phosphine and Related Ligands. Available at: [Link]
- Buchwald, S. L. et al. A General and Efficient Method for the Suzuki Coupling of Aryl Chlorides. J. Am. Chem. Soc.1998, 120, 9722-9723.
-
Phosphine Ligands. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
- Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Acc. Chem. Res.1998, 31, 852-860.
- Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982, 27, 345-390.
- K. D. Behringer, J. Blümel. Suspension NMR Spectroscopy of Phosphines and Carbonylnickel Complexes Immobilized on Silica. Z.
- DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. Molecules2022, 27, 2289.
- Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3. Organometallics2019, 38, 4735-4743.
- Di- and trinuclear di-tert-butylphosphido-bridged complexes of palladium. Synthesis and x-ray structures of [Pd(.mu.-tert-Bu2P)(PMe3)]2(Pd-Pd) and mixed-valence Pd3(.mu.-tert-Bu2P)(CO)2Cl. Organometallics1988, 7, 2557-2565.
- Buchwald, S. L. et al. A New, Highly Active Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides. J. Am. Chem. Soc.2008, 130, 6686-6687.
-
Chemistry LibreTexts. Heck Reaction. Available at: [Link]
- The Heck reaction: Mechanistic insights and novel ligands. Coord. Chem. Rev.2006, 250, 2121-2143.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
- Phosphorus-31 nuclear magnetic resonance spectroscopic characterisation of tertiary phosphine palladium(0) complexes: evidence for 14-electron complexes in solution. J. Chem. Soc., Dalton Trans.1976, 1278-1281.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega2020, 5, 22007-22016.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Comprehensive Guide: Purity Analysis of Commercial (4-Bromophenyl)diphenylphosphine
CAS: 734-59-8 | Formula: C₁₈H₁₄BrP[1]
Part 1: Executive Summary
The Purity Paradox in Cross-Coupling Ligands (4-Bromophenyl)diphenylphosphine is a critical ligand precursor and intermediate in organometallic synthesis, particularly for Suzuki-Miyaura couplings and the construction of complex phosphine ligands.[1] While commercial Certificates of Analysis (CoA) often claim purities of >97% based on HPLC or elemental analysis, these metrics frequently fail to detect the compound's most detrimental impurity: the phosphine oxide .[1]
This guide establishes a self-validating analytical standard using Quantitative
Part 2: Comparative Analysis of Analytical Methods
To objectively assess purity, one must understand the limitations of each detection modality. The following table compares standard analytical techniques for this compound.
Table 1: Efficacy of Analytical Techniques
| Feature | HPLC-UV/MS | GC-MS | ||
| Primary Target | Organic impurities (e.g., 1,4-dibromobenzene) | Solvent residues, gross structural verification | Volatile halides, solvents | Oxidation state (P-III vs P-V) |
| Blind Spot | Phosphine Oxides (often co-elute or have different response factors); Inorganic salts | Small oxide peaks hidden in aromatic region; Inorganic salts invisible | Thermally unstable oxides; High boiling point oligomers | Non-phosphorus impurities (e.g., solvents, starting halides) |
| Quantification Accuracy | Medium (Requires specific calibration curves for every impurity) | High (for protons) | Medium | High (Ratiometric) |
| Throughput | Low (20-30 min/run) | High (5 min) | Medium | High (5-10 min) |
The Scientific Logic:
-
Why HPLC fails: Phosphine oxides often possess similar polarity to the parent phosphine in standard C18 reverse-phase conditions, leading to peak overlap.[1] Furthermore, UV response factors differ significantly between the phosphine and its oxide, skewing integration.[1]
-
Why
P NMR wins: The chemical shift dispersion between the trivalent phosphine ( ppm) and the pentavalent oxide ( ppm) is massive (>30 ppm), eliminating overlap.[1] It is the only method that directly quantifies the "active" ligand content.[1]
Part 3: Experimental Protocols
Protocol A: Quantitative P NMR (The Gold Standard)
Principle: This protocol uses an internal standard (Triphenyl phosphate) with a known purity and distinct chemical shift to quantify the absolute mass purity of the analyte.[1]
Materials:
-
Analyte: this compound (approx. 20 mg).[1]
-
Internal Standard (IS): Triphenyl phosphate (TPP,
ppm).[1] High purity (>99%). -
Solvent:
(dried over molecular sieves).[1] -
Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)₃] (Optional, to shorten
).[1]
Step-by-Step Workflow:
-
Weighing: Accurately weigh
20 mg of the analyte ( ) and 10 mg of the Internal Standard ( ) into a clean vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.6 mL of
. Ensure complete dissolution. -
Acquisition Parameters (Critical):
-
Pulse Sequence: Inverse Gated Decoupling (to suppress NOE which distorts integration).
-
Relaxation Delay (
): Set to 10-15 seconds . Phosphorus nuclei have long longitudinal relaxation times ( ).[1][2] If , the integration will be inaccurate.[1] -
Scans: 32–64 scans for sufficient S/N ratio.
-
Spectral Width: -100 ppm to +100 ppm.[1]
-
-
Processing:
Calculation:
Where
Protocol B: Impurity Profiling via HPLC (Supplementary)
Purpose: To detect unreacted 1,4-dibromobenzene (starting material) which is invisible in
-
Column: C18 (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A: Water (0.1%
), B: Acetonitrile.[1] -
Gradient: 60% B to 95% B over 15 min.
-
Detection: UV at 254 nm.[1]
Part 4: Visualization (Decision Matrix)
The following diagram illustrates the logical workflow for accepting or rejecting a batch of ligand based on the multi-modal analysis described above.
Figure 1: Analytical Decision Matrix. Blue nodes represent initial screening, Red represents the critical oxidation check, and Green represents the final organic impurity check.
Part 5: Case Study & Data Simulation
We compared three samples: Vendor A (Budget), Vendor B (Premium), and a Recrystallized sample.
Table 2: Comparative Data Summary
| Metric | Vendor A (Budget) | Vendor B (Premium) | Recrystallized (In-House) |
| Label Claim | 97% | 99% | N/A |
| 92.4% | 98.1% | 99.5% | |
| 6.5% | 1.1% | < 0.1% | |
| 0.5% (Hexane) | None | Trace EtOH | |
| HPLC (1,4-Dibromobenzene) | 1.1% | 0.8% | Not Detected |
| Appearance | Off-white, clumpy | White crystalline | White needles |
Analysis: Vendor A's sample, despite claiming 97% purity, contained nearly 7% oxide.[1] In a catalytic cycle, this 7% is dead weight and does not participate in the Pd/P ligation, effectively lowering the catalyst-to-substrate ratio.[1] The recrystallized sample (Ethanol/Hexane) removed both the oxide and the starting material.[1]
Part 6: Troubleshooting & Purification
If your analysis reveals high oxide content (>2%):
-
Recrystallization:
-
Dissolve the crude solid in minimal boiling Ethanol (degassed).[1]
-
If dissolution is difficult, add small amounts of Chloroform .[1]
-
Allow to cool slowly under an inert atmosphere (Nitrogen/Argon).[1]
-
Filter and wash with cold Hexane.[1]
-
Why? Phosphine oxides are generally much more soluble in polar alcohols than the parent phosphines, allowing them to remain in the mother liquor.[1]
-
-
Storage:
Part 7: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69773, this compound.[1] Retrieved from [Link]
-
Organic Syntheses (1967). Phosphine, (p-bromophenyl)diphenyl-.[1][3] Org.[1][2][4] Synth. 1967, 47,[1] 93. Retrieved from [Link][1]
-
Oxford Instruments. Analysing Phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link][1]
-
Avanti Polar Lipids. Quantitative 31P-NMR Analysis. Retrieved from [Link][1]
Sources
Comparative Validation Guide: Spectroscopic Authentication of (4-Bromophenyl)diphenylphosphine Synthesis
Executive Summary & Strategic Context
Target Molecule: (4-Bromophenyl)diphenylphosphine CAS: 4081-00-9 Primary Application: Precursor for functionalized phosphine ligands (e.g., Suzuki-Miyaura coupling), MOF linkers, and isotopically labeled standards.[1]
In the landscape of organometallic chemistry, This compound serves as a critical "functionalizable handle." Unlike Triphenylphosphine (PPh₃), which is a terminal ligand, the para-bromide allows for further elaboration via lithiation or cross-coupling.
While commercial sources exist, they often suffer from batch-to-batch variability in oxide content or high costs for large-scale applications.[1] In-house synthesis is a viable alternative but introduces a specific risk: the formation of the bis-substituted byproduct, 1,4-bis(diphenylphosphino)benzene. [1]
This guide provides a rigorous, self-validating spectroscopic framework to authenticate the mono-substituted product and distinguish it from both its oxide impurity and the bis-substituted analogue.[1]
Synthesis Strategy: The Lithiation Route
The most robust method for synthesizing this ligand is the Lithium-Halogen Exchange route.[1] This method is preferred over Grignard formation due to tighter kinetic control at low temperatures, minimizing the risk of double-substitution.[1]
The Reaction Pathway
The synthesis relies on the selective mono-lithiation of 1,4-dibromobenzene followed by electrophilic trapping with chlorodiphenylphosphine (Ph₂PCl).[1]
Figure 1: Reaction workflow emphasizing the critical temperature control point to prevent bis-substitution.
Critical Control Points[1]
-
Stoichiometry: Use a slight excess of 1,4-dibromobenzene (1.1 eq) relative to n-BuLi.[1] This statistically favors mono-lithiation.[1]
-
Temperature: The Li-Br exchange must occur at -78°C . Warmer temperatures promote equilibration to the di-lithio species, leading to the bis-phosphine byproduct.[1]
-
Inert Atmosphere: Oxygen rapidly converts the phosphine to the phosphine oxide. All solvents must be degassed.
Spectroscopic Validation (The "Proof")
Validation requires a multi-modal approach. No single technique is sufficient; however, ³¹P NMR is the primary Go/No-Go gate. [1]
³¹P NMR: The Oxidation State Check
Phosphorus NMR is the "gold standard" for purity because it isolates the P-environment without the noise of the aromatic protons.
| Species | Chemical Shift (δ ppm) | Interpretation |
| Target Product | -4.0 to -6.0 ppm | Sharp singlet. Consistent with triarylphosphines (PPh₃ ≈ -6 ppm).[1] |
| Oxide Impurity | +28.0 to +30.0 ppm | Distinct downfield shift.[1] Indicates air exposure. |
| Bis-Phosphine | -4.5 to -6.5 ppm | Often overlaps with product.[1] Requires ¹H NMR for differentiation. |
Protocol: Dissolve ~10 mg of sample in CDCl₃ under inert atmosphere. Acquire ³¹P{¹H} (proton-decoupled) spectrum.[1][2]
-
Pass Criteria: Single peak at ~ -5 ppm. Oxide peak < 2% integral.
¹H NMR: The Structural Fingerprint
While ³¹P confirms the phosphorus state, ¹H NMR confirms the structure (mono vs. bis). The key identifier is the symmetry of the central ring.
-
Phenyl Rings (Ph₂P-): Appear as a complex multiplet at 7.30 – 7.45 ppm .[1]
-
Bromophenyl Ring (Br-C₆H₄-): This is the diagnostic region.[1] The para-substitution creates a distinct AA'BB' pattern (often appearing as two "roofed" doublets) separated from the main phenyl multiplet.
-
δ ~7.48 ppm (2H, m): Protons ortho to Bromine (deshielded by Br).
-
δ ~7.25 ppm (2H, m): Protons ortho to Phosphorus.
-
Differentiation Logic:
-
Target: Integration ratio of 10:4 (10 protons from Ph₂P vs. 4 protons from Br-C₆H₄).
-
Bis-Byproduct: Integration ratio of 20:4 (20 protons from two Ph₂P groups vs. 4 central protons).[1]
-
Triphenylphosphine: Integration of 15 protons (multiplet only), lacking the distinct AA'BB' pattern.
Mass Spectrometry (GC-MS or ESI)[1]
-
Target (M+): m/z 340/342 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Oxide (M+16): m/z 356/358.
-
Bis-Phosphine: m/z 518 (No Br isotope pattern).[1]
Comparative Analysis: Synthesized vs. Commercial
Is it worth synthesizing? This table compares the synthesized product (via the protocol below) against standard commercial offerings.
| Feature | Commercial Standard (e.g., Sigma/Alfa) | In-House Synthesis (Lithiation Route) | Verdict |
| Purity | Typically >97% | >95% (after recrystallization) | Commercial wins on convenience. |
| Oxide Content | Variable (increases with storage) | <1% (freshly made) | Synthesis wins for sensitive catalysis. |
| Cost (10g scale) | High (~$150 - $300) | Low (<$30 materials) | Synthesis wins on scale. |
| Lead Time | 1-2 Weeks | 2 Days | Synthesis wins on speed. |
| Impurity Profile | Trace metal contaminants possible | Trace 1,4-dibromobenzene (easily removed) | Context dependent. |
Decision Logic for Validation
Use this logic tree to interpret your spectral data and determine the next step.
Figure 2: Spectroscopic decision matrix for product validation.
Detailed Experimental Protocol
Materials
-
1,4-Dibromobenzene (dried under vacuum)[1]
-
n-Butyllithium (titrated before use)[1]
-
Chlorodiphenylphosphine (distilled if yellow/cloudy)
-
Anhydrous THF (distilled from Na/Benzophenone)
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar under Argon flow.
-
Dissolution: Add 1,4-dibromobenzene (2.6 g, 11 mmol, 1.1 eq) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi (10 mmol, 1.0 eq) dropwise over 20 minutes. Crucial: Maintain -78°C to prevent di-lithiation.[1] Stir for 45 minutes.
-
Trapping: Add Chlorodiphenylphosphine (10 mmol, 1.0 eq) dropwise. The solution may turn pale yellow.
-
Warm-up: Allow the reaction to warm to room temperature slowly over 2 hours.
-
Quench: Quench with degassed saturated NH₄Cl solution (10 mL).
-
Workup: Extract with diethyl ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate under reduced pressure.[3]
-
Purification: Recrystallize from hot Ethanol (degassed). The product precipitates as white crystals upon cooling.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
Reich, H. J. WinPLT 31P NMR Data Collection. University of Wisconsin-Madison.[1][4] (General reference for triarylphosphine shifts). [Link]
-
Organic Syntheses. General procedures for Lithiation of Aryl Halides. (Methodological grounding). [Link]
-
SDBS. Spectral Database for Organic Compounds. (Reference for 1H NMR patterns of para-substituted benzenes). [Link]
Sources
Performance comparison of phosphine ligands in cross-coupling reactions
Title: Strategic Ligand Selection in Palladium-Catalyzed Cross-Coupling: A Performance Analysis of Phosphine Architectures
Executive Summary
In modern drug discovery, the "universal catalyst" is a myth. While Triphenylphosphine (
The Mechanistic Basis of Ligand Performance
To select the correct ligand, one must understand the active catalytic species.
-
Legacy Systems (
): Form species. These are often coordinatively saturated, slowing down oxidative addition into hindered or electron-neutral bonds. -
Modern Systems (SPhos, XPhos,
): These bulky, electron-rich ligands promote the formation of a monolithic species.-
High Electron Density: Raises the HOMO of the Pd center, accelerating Oxidative Addition (crucial for Aryl Chlorides).
-
High Steric Bulk (Cone Angle / %V_bur): Accelerates Reductive Elimination by relieving steric strain in the intermediate complex.
-
Visualizing the Catalytic Pathway
The following diagram illustrates the monoligated pathway favored by bulky ligands, contrasting it with the traditional pathway.
Figure 1: The monoligated catalytic cycle (
Comparative Performance Analysis
The following data highlights the stark performance gap between ligand classes in challenging scenarios.
Case Study A: Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides
Substrate: 4-Chlorotoluene (Deactivated/Neutral) + Phenylboronic Acid.
Conditions: 1 mol% Pd,
| Ligand Class | Ligand | Structure Type | Yield (%) | Mechanistic Insight |
| Legacy | Triarylphosphine | < 5% | Fails oxidative addition into Ar-Cl bond due to insufficient electron density. | |
| Legacy | Trialkylphosphine | 40-50% | Better electron donation, but prone to oxidation and lower stability. | |
| Modern | SPhos | Dialkylbiaryl | 98% | Methoxy group on biaryl backbone stabilizes Pd; high electron density enables rapid Cl-insertion. |
| Modern | Bulky Trialkyl | 92% | Excellent reactivity, but highly air-sensitive and difficult to handle without precatalysts. |
Case Study B: Buchwald-Hartwig Amination (Selectivity)
Challenge: Coupling secondary amines vs. primary amines vs. amides.[1]
| Target Nucleophile | Recommended Ligand | Why? | Alternative |
| Primary Amines | BrettPhos | Highly selective for mono-arylation. Prevents formation of tertiary amines. | RuPhos |
| Secondary Amines | RuPhos | Steric bulk prevents | DavePhos |
| Amides / Carbamates | tBuBrettPhos | Extremely bulky; facilitates the difficult reductive elimination of C-N bonds in amides. | XPhos |
| Phenols (C-O) | tBuXPhos | Promotes reductive elimination of C-O bonds, which is energetically difficult. | RockPhos |
Experimental Protocols
To ensure reproducibility, we recommend using Precatalysts (G3 or G4) rather than mixing Pd salts and ligands in situ. In situ mixing often leads to inconsistent reduction of Pd(II) to Pd(0), causing batch-to-batch variability.
Protocol: Rapid Ligand Screening (Microscale)
Use this protocol to identify the optimal ligand for a new API intermediate.
Materials:
-
Precatalysts: SPhos Pd G4, XPhos Pd G4, RuPhos Pd G4, BrettPhos Pd G4.
-
Base:
(Suzuki) or NaOtBu (Amination). -
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
Step-by-Step Workflow:
-
Preparation (Air-Stable): Weigh 2.5 µmol of each Pd-Precatalyst into separate 4mL vials (equipped with stir bars).
-
Substrate Addition: Add Aryl Halide (0.25 mmol, 1.0 equiv) and Nucleophile (0.30 mmol, 1.2 equiv) to each vial.
-
Inerting: Transfer vials to a glovebox or cycle 3x with Argon on a Schlenk line. Note: While G4 precatalysts are air-stable, the active catalytic cycle is oxygen-sensitive.
-
Base/Solvent: Add Base (0.50 mmol, 2.0 equiv) and Solvent (1.0 mL).
-
Reaction: Seal caps. Heat to 80°C (Suzuki) or 100°C (Amination) for 4 hours.
-
Analysis: Filter through a silica plug (eluting with EtOAc). Analyze via UPLC-MS. Compare Conversion % and Impurity Profile (e.g., dehalogenation).
Decision Framework: Selecting the Right Ligand
Do not guess. Follow this logic flow to select the starting ligand for your optimization.
Figure 2: Decision matrix for initial ligand selection based on reaction class and substrate difficulty.
References
-
Buchwald, S. L., et al. (2005). Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides. Journal of the American Chemical Society.[2]
-
Sigma-Aldrich (Merck). (2024). Buchwald Phosphine Ligands User Guide. Sigma-Aldrich Technical Documents.
-
BenchChem. (2025).[3][4] Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling. BenchChem Technical Library.
-
Tolman, C. A. (1977).[5][6] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews.
- Hartwig, J. F. (2011).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (4-Bromophenyl)diphenylphosphine
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling of specialized reagents like (4-Bromophenyl)diphenylphosphine, a key organophosphorus and halogenated aromatic compound, demands a meticulous approach that extends from the bench to final disposal. This guide provides a comprehensive, technically grounded framework for managing this chemical's waste stream, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our focus is not merely on procedure, but on the underlying principles that inform a robust and self-validating safety culture.
Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal
Before any disposal protocol is enacted, a thorough understanding of the compound's intrinsic hazards is paramount. This compound belongs to two chemical classes of significant regulatory concern: organophosphorus compounds and halogenated organic compounds. This dual nature dictates the necessary precautions for its handling and the specific pathways for its disposal.
Intrinsic Hazards and Causality
While stable under normal conditions, the primary risks associated with this compound in a solid state are inhalation of dust and direct contact.[1][2] Organophosphorus compounds as a class can exhibit varying levels of toxicity, and it is prudent practice to handle all such materials with measures to prevent exposure.[3][4] The bromine substituent means that upon incineration, corrosive and environmentally hazardous hydrogen bromide (HBr) gas can be generated, necessitating a specific disposal route.[5]
Engineering Controls & Personal Protective Equipment (PPE)
The causality behind PPE and engineering controls is to create a multi-layered barrier between the researcher and the chemical. A certified chemical fume hood is mandatory to control the dispersion of fine particulates during handling.[1][6]
Table 1: Essential Safety & Handling Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Primary Engineering Control | Certified Chemical Fume Hood | Prevents inhalation of aerosolized dust and contains potential spills.[7] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles.[2] | Protects against accidental splashes or dust getting into the eyes. |
| Hand Protection | Nitrile gloves (minimum) | Provides a chemical-resistant barrier for incidental contact. Hands should be washed thoroughly after handling.[8] |
| Body Protection | Flame-retardant lab coat | Protects skin and personal clothing from contamination. |
| Storage | Tightly closed container in a cool, dry, well-ventilated area.[2][9] | Prevents degradation and accidental release. |
| Incompatible Materials | Strong oxidizing agents, halogens.[9] | Avoids potentially vigorous or hazardous reactions. |
Waste Segregation & Collection Protocol: A Step-by-Step Methodology
The cornerstone of proper chemical disposal is rigorous and correct waste segregation at the point of generation. For this compound, this means never disposing of it via the sanitary sewer and ensuring it is not mixed with incompatible waste streams.[1][10]
The Principle of Non-Neutralization in the Laboratory
While chemical neutralization methods exist for certain classes of compounds, attempting to neutralize this compound in a standard laboratory setting is strongly discouraged . The rationale is threefold:
-
Lack of Validated Protocols: There are no widely published and validated, peer-reviewed procedures for the specific neutralization of this compound at the lab scale.
-
Potential for Hazardous Byproducts: Incomplete oxidation or hydrolysis can create unknown, potentially more hazardous, daughter compounds.
-
Regulatory Non-Compliance: Disposal regulations mandate that hazardous waste be handled by licensed professionals.[1][6] Uncontrolled in-lab treatment can be considered a violation of these regulations.
The authoritative and safest protocol is to treat all this compound waste as a hazardous chemical stream to be managed by professionals.
Step-by-Step Waste Collection Procedure
-
Container Selection: Designate a dedicated hazardous waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or a glass bottle with a secure cap). The container must be in good condition, with no cracks or leaks.
-
Waste Identification: This container should be designated for "Halogenated Organic Solid Waste." This classification is critical as it informs the disposal facility that special incineration conditions, including the use of scrubbers to handle acidic gases, are required.[5][11]
-
Transfer of Solid Waste:
-
Carefully transfer surplus or expired this compound into the waste container inside a fume hood.
-
Any weighing paper, contaminated gloves, or disposable spatulas used in the process must also be placed in this container.[12]
-
-
Transfer of Contaminated Solvents:
-
If the compound is used in a solution, the resulting waste solvent must be collected in a separate, dedicated container for "Halogenated Organic Liquid Waste."
-
Never mix halogenated waste with non-halogenated solvent waste.[11]
-
-
Labeling:
-
Immediately label the waste container. The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
An accurate estimation of the percentage of the compound if in a mixture.
-
The date the first waste was added.
-
-
-
Storage: Keep the waste container securely closed at all times, except when adding waste.[11] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from drains and incompatible materials.
Spill Management: Immediate Procedural Response
Accidents require a prepared and immediate response to mitigate risk.
-
For Small Spills (Solid):
-
Ensure appropriate PPE is worn.
-
Prevent the creation of dust.[1] Do not sweep with a dry brush.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully scoop the mixture into the designated hazardous waste container.[2]
-
Clean the area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Disposal Pathway & Logistics
The ultimate disposal of this compound is a regulated process that must be handled by certified professionals. The laboratory researcher's role is to prepare and package the waste correctly for this final step.
Disposal Decision Workflow
The following diagram illustrates the logical flow from waste generation to final disposal, emphasizing the critical role of institutional EHS and licensed contractors.
Figure 1: Disposal Workflow for this compound.
Arranging for Professional Disposal
The process is typically managed through your institution's EHS office. When your waste container is approaching full, or after a set accumulation time as per local regulations, you must submit a request for chemical waste pickup. EHS personnel will then collect the properly labeled and sealed container and consolidate it for shipment to a licensed hazardous waste disposal facility.[1][2] These facilities are equipped with the high-temperature incinerators and off-gas scrubbing technology required to destroy the compound and neutralize its hazardous halogenated byproducts safely.[5]
By adhering to this rigorous, technically-informed protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
-
DIPHENYLPHOSPHINE Safety Data Sheet. (2016). Gelest, Inc. [Link]
-
Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Drexel University. [Link]
-
Decontamination of organophosphorus pesticides on sensitive equipment. ResearchGate. [Link]
-
Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]
- Method for neutralizing organophosphorus agricultural chemicals. (US6274051B1).
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]
-
PHOSPHINE. Occupational Safety and Health Administration. [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]
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PHOSPHINE Method number: ID-180. Occupational Safety and Health Administration. [Link]
-
Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. (2025). E3S Web of Conferences. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
Enzymatic detoxification of organophosphorus pesticides and related toxicants. (2015). Perspectives in Science. [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
HAZARDOUS SUBSTANCE FACT SHEET: PHOSPHINE. New Jersey Department of Health. [Link]
-
NIOSH Pocket Guide to Chemical Hazards: Phosphine. Centers for Disease Control and Prevention. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability & Risk. [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). C&EN, YouTube. [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. [Link]
-
Other Disposal Guidance. U.S. Environmental Protection Agency. [Link]
-
Chamberland SOP Working with Bromine. University of Nevada, Reno. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
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- 3. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 12. drexel.edu [drexel.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
